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Core Science & Biosynthesis

Foundational

(5-Iodo-3-methylfuran-2-yl)methanamine synthesis pathway

Synthesis and Mechanistic Evaluation of (5-Iodo-3-methylfuran-2-yl)methanamine: A Comprehensive Technical Guide (5-Iodo-3-methylfuran-2-yl)methanamine is a highly versatile, polyfunctionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Mechanistic Evaluation of (5-Iodo-3-methylfuran-2-yl)methanamine: A Comprehensive Technical Guide

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly versatile, polyfunctionalized heterocyclic building block. It features a primary amine suitable for peptide coupling or alkylation, alongside an iodine atom at the C5 position that serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).

This whitepaper provides an authoritative, step-by-step synthetic methodology for this compound, emphasizing the mechanistic causality behind reagent selection and establishing self-validating analytical checkpoints for protocol integrity.

Part 1: Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine is most efficiently achieved via a two-step linear sequence starting from commercially available 3-methylfuran-2-carbaldehyde .

  • Electrophilic Aromatic Iodination: Installation of the iodine atom at the C5 position.

  • Reductive Amination: Conversion of the C2-aldehyde into the target primary amine.

Retrosynthesis Target (5-Iodo-3-methylfuran-2-yl)methanamine (Target Molecule) Intermediate 5-Iodo-3-methylfuran-2-carbaldehyde (Intermediate) Target->Intermediate Reductive Amination Disconnection Starting 3-Methylfuran-2-carbaldehyde (Starting Material) Intermediate->Starting Electrophilic Iodination Disconnection

Retrosynthetic disconnection of (5-Iodo-3-methylfuran-2-yl)methanamine.

Part 2: Step-by-Step Experimental Protocols

Step 1: Electrophilic Iodination of 3-Methylfuran-2-carbaldehyde

Theory & Causality: The regioselectivity of this iodination is governed by the synergistic electronic effects of the furan ring substituents. The furan oxygen strongly activates the α -positions (C2 and C5) toward electrophilic aromatic substitution ( SE​Ar ) via resonance donation. Because C2 is occupied by the electron-withdrawing formyl group, C5 remains the only available α -site. Furthermore, the electron-donating methyl group at C3 exerts a para-directing effect, further increasing the electron density at C5. Consequently, N-Iodosuccinimide (NIS)—a mild source of electrophilic iodine ( I+ )—attacks C5 exclusively, avoiding the over-oxidation risks associated with harsher reagents like I2​/HNO3​ [1].

Experimental Protocol:

  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylfuran-2-carbaldehyde (10.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Reagent Addition: Shield the flask from light using aluminum foil. Slowly add N-Iodosuccinimide (NIS) (11.0 mmol, 1.1 eq) in three portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir the mixture at 25 °C under an inert argon atmosphere for 12 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine species. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield 5-Iodo-3-methylfuran-2-carbaldehyde .

Self-Validating System: The system is validated via 1H NMR spectroscopy. The starting material exhibits two distinct aromatic protons (C4-H and C5-H). Successful iodination is confirmed by the complete disappearance of the C5-H resonance (typically δ ~ 7.5 ppm) and the transformation of the C4-H signal into a sharp singlet. The retention of the aldehyde proton ( δ ~ 9.5 ppm) confirms the formyl group remains intact.

Step 2: Reductive Amination to the Target Methanamine

Theory & Causality: Converting the C2-formyl group to a primary methanamine requires a reductive amination protocol. The reaction utilizes ammonium acetate ( NH4​OAc ) to form an intermediate imine/iminium species, which is subsequently reduced. The critical choice here is the hydride source: Sodium cyanoborohydride ( NaBH3​CN ). The electron-withdrawing cyano group attenuates the nucleophilicity of the borohydride, rendering it unreactive toward the starting aldehyde at pH 4–5, yet sufficiently reactive to reduce the highly electrophilic protonated iminium ion [2].

Critical Expertise Warning: Transition-metal catalyzed hydrogenation (e.g., H2​ over Pd/C ) is strictly contraindicated for this substrate. Palladium catalysts will rapidly undergo oxidative addition into the weak C5–I bond, leading to hydrodehalogenation and the complete loss of the iodine handle [3].

Experimental Protocol:

  • Imine Formation: Dissolve 5-Iodo-3-methylfuran-2-carbaldehyde (8.0 mmol, 1.0 eq) in anhydrous Methanol (40 mL). Add ammonium acetate (80.0 mmol, 10.0 eq). The massive excess of ammonia prevents the formation of secondary/tertiary amine byproducts. Stir at 25 °C for 2 hours.

  • Reduction: Cool the flask to 0 °C. Add Sodium cyanoborohydride ( NaBH3​CN ) (12.0 mmol, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Carefully quench the reaction with 1M aqueous NaOH (20 mL) to neutralize the acid and free-base the newly formed amine. Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (3 × 40 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford (5-Iodo-3-methylfuran-2-yl)methanamine .

Self-Validating System: Validation is achieved orthogonally via IR spectroscopy and LC-MS. IR will show the complete disappearance of the strong carbonyl stretching frequency at ~1680 cm−1 and the emergence of broad N-H stretching bands between 3300–3400 cm−1 . LC-MS (ESI+) will confirm the product mass via the [M+H]+ molecular ion peak.

Part 3: Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for the synthetic workflow.

ParameterStep 1: Electrophilic IodinationStep 2: Reductive Amination
Substrate 3-Methylfuran-2-carbaldehyde (1.0 eq)5-Iodo-3-methylfuran-2-carbaldehyde (1.0 eq)
Reagents NIS (1.1 eq) NH4​OAc (10.0 eq), NaBH3​CN (1.5 eq)
Solvent Anhydrous DMFAnhydrous Methanol
Temperature 25 °C (Dark)0 °C to 25 °C
Reaction Time 12 hours16 hours
Expected Yield 80 - 85%65 - 75%
Critical Control Exclude light to prevent radical side-reactionsMaintain pH 4-5 for optimal iminium formation

Part 4: Forward Synthesis Workflow Diagram

ForwardSynthesis SM 3-Methylfuran-2-carbaldehyde Step1 NIS, DMF 25°C, 12h (Iodination) SM->Step1 Int 5-Iodo-3-methylfuran-2-carbaldehyde Step1->Int Step2 NH4OAc, NaBH3CN MeOH, 25°C, 16h (Reductive Amination) Int->Step2 Product (5-Iodo-3-methylfuran-2-yl)methanamine Step2->Product

Forward synthetic workflow from 3-methylfuran-2-carbaldehyde to the target amine.

References

  • Cao, T., & Wang, L. "Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions." Chinese Journal of Organic Chemistry, 2024.[Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[Link]

Exploratory

physicochemical properties of (5-Iodo-3-methylfuran-2-yl)methanamine

An In-depth Technical Guide to (5-Iodo-3-methylfuran-2-yl)methanamine: Synthesis, Characterization, and Applications Introduction: The Furan Scaffold in Modern Drug Discovery The furan ring, a five-membered aromatic hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (5-Iodo-3-methylfuran-2-yl)methanamine: Synthesis, Characterization, and Applications

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to be readily functionalized make it a versatile scaffold for the development of novel therapeutic agents.[3][4] The furan nucleus is present in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][4] The strategic placement of substituents on the furan ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2]

This technical guide focuses on the specific, yet highly promising molecule, (5-Iodo-3-methylfuran-2-yl)methanamine. This compound incorporates three key functional groups that impart distinct and valuable chemical properties:

  • The 5-Iodo Group: The iodine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for biological screening.

  • The 3-Methyl Group: The methyl group at the 3-position can provide steric hindrance that may influence the conformation of the molecule and its interaction with biological targets. It also modulates the electronic properties of the furan ring.

  • The 2-Methanamine Group: The primary amine functionality is a key site for further derivatization, such as amide bond formation, sulfonylation, and reductive amination. It can also act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target.

This guide provides a comprehensive overview of the synthesis, physicochemical characterization, reactivity, and potential applications of (5-Iodo-3-methylfuran-2-yl)methanamine, with the aim of equipping researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable building block.

Proposed Synthesis and Purification

A likely and efficient synthetic route to (5-Iodo-3-methylfuran-2-yl)methanamine is via a reductive amination of the corresponding aldehyde, 5-Iodo-3-methylfuran-2-carbaldehyde. This multi-step synthesis would begin with a commercially available starting material and proceed through iodination, formylation, and finally, reductive amination.

cluster_0 Synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine 3-Methylfuran 3-Methylfuran 2-Iodo-3-methylfuran 2-Iodo-3-methylfuran 3-Methylfuran->2-Iodo-3-methylfuran Iodination (NIS, Acetonitrile) 5-Iodo-3-methylfuran-2-carbaldehyde 5-Iodo-3-methylfuran-2-carbaldehyde 2-Iodo-3-methylfuran->5-Iodo-3-methylfuran-2-carbaldehyde Vilsmeier-Haack (DMF, POCl3) (5-Iodo-3-methylfuran-2-yl)methanamine (5-Iodo-3-methylfuran-2-yl)methanamine 5-Iodo-3-methylfuran-2-carbaldehyde->(5-Iodo-3-methylfuran-2-yl)methanamine Reductive Amination (NH4Cl, NaBH4, Methanol)

Figure 1: Proposed synthetic workflow for (5-Iodo-3-methylfuran-2-yl)methanamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Iodo-3-methylfuran

  • To a solution of 3-methylfuran in acetonitrile, add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 5-Iodo-3-methylfuran-2-carbaldehyde

  • To a solution of 2-Iodo-3-methylfuran in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Heat the reaction mixture at 60-70 °C for several hours.

  • Cool the mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography on silica gel.

Step 3: Synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine

  • To a solution of 5-Iodo-3-methylfuran-2-carbaldehyde in methanol, add ammonium chloride followed by sodium borohydride in portions at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Carefully add dilute hydrochloric acid to quench the reaction and then basify with sodium hydroxide solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity, purity, and properties of the synthesized (5-Iodo-3-methylfuran-2-yl)methanamine.

cluster_1 Physicochemical Characterization Workflow Synthesized Compound Synthesized Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, DEPT) Synthesized Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS-ESI, GC-MS) Synthesized Compound->Mass_Spectrometry Chromatography Chromatography (HPLC, TLC) Synthesized Compound->Chromatography FTIR_Spectroscopy FTIR Spectroscopy Synthesized Compound->FTIR_Spectroscopy Final_Characterization Purity and Structural Confirmation NMR_Spectroscopy->Final_Characterization Mass_Spectrometry->Final_Characterization Chromatography->Final_Characterization FTIR_Spectroscopy->Final_Characterization

Figure 2: Workflow for the physicochemical characterization of the target compound.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeJustification/Reference
Molecular Formula C₆H₈INOBased on structure
Molecular Weight 237.04 g/mol Based on structure
Physical Appearance Colorless to pale yellow liquid/solidAnalogy with similar furan derivatives
Boiling Point > 200 °C (at atmospheric pressure)High molecular weight and polar groups
Melting Point 25-50 °CPresence of polar groups may lead to a solid at room temperature
Solubility Soluble in organic solvents (e.g., DCM, MeOH, DMSO), sparingly soluble in waterPresence of both polar (amine) and non-polar (furan ring, iodo) moieties
pKa (of conjugate acid) 8-9Typical for primary alkylamines
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[5][6]

¹H NMR:

  • Furan Proton: A singlet is expected for the proton at the C4 position of the furan ring, likely in the range of 6.0-6.5 ppm.

  • Methylene Protons (-CH₂-NH₂): A singlet or a doublet (if coupled to NH₂) is expected around 3.5-4.0 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected.

  • Methyl Protons (-CH₃): A singlet is expected around 2.0-2.5 ppm.

¹³C NMR:

  • The chemical shifts of the furan ring carbons will be influenced by the iodo, methyl, and aminomethyl substituents.[6]

  • The carbon of the methylene group (-CH₂) is expected around 40-50 ppm.

  • The carbon of the methyl group (-CH₃) is expected around 10-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.[7]

  • High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), the exact mass of the molecular ion [M+H]⁺ should be determined to confirm the elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): With Electron Ionization (EI), a characteristic fragmentation pattern is expected.[8] Key fragments would likely arise from the loss of an iodine atom, cleavage of the aminomethyl group (alpha-cleavage), and fragmentation of the furan ring. The presence of iodine will give a characteristic isotopic pattern.[7][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

Protocol: Purity Determination by RP-HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is recommended.

  • Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak to determine purity.

Reactivity Profile and Potential Applications

The unique combination of functional groups in (5-Iodo-3-methylfuran-2-yl)methanamine makes it a versatile building block for the synthesis of more complex molecules.

cluster_2 Reactivity and Applications Target_Molecule (5-Iodo-3-methylfuran-2-yl)methanamine Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Target_Molecule->Cross_Coupling Amine_Derivatization Amine Derivatization (Amide formation, etc.) Target_Molecule->Amine_Derivatization Library_Synthesis Combinatorial Library Synthesis Cross_Coupling->Library_Synthesis Amine_Derivatization->Library_Synthesis Drug_Discovery Drug Discovery Scaffolds Library_Synthesis->Drug_Discovery

Figure 3: Potential reactivity and applications of the target molecule.

  • Cross-Coupling Reactions: The iodo group can be readily displaced in various palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 5-position of the furan ring.

  • Amine Derivatization: The primary amine can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination to form secondary or tertiary amines.

  • Applications in Drug Discovery: This molecule is an excellent fragment for fragment-based drug discovery (FBDD) and a building block for the synthesis of focused compound libraries. The furan scaffold is a known bioisostere for phenyl rings and can offer improved metabolic stability and pharmacokinetic properties.[1]

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[12] Furan-containing compounds can be sensitive to light and air.[13]

  • Potential Hazards:

    • Toxicity: While specific toxicity data is unavailable, related compounds like furfurylamine are known to be corrosive and toxic.[12] Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

    • Peroxide Formation: Furans are known to form explosive peroxides upon prolonged exposure to air.[13] It is advisable to test for the presence of peroxides before heating or distillation.

    • Iodine-related hazards: Iodinated organic compounds can be lachrymators and skin irritants. There is also a potential for hypersensitivity reactions in susceptible individuals, although this is more commonly associated with iodinated contrast media.[14][15]

Conclusion

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its strategic combination of a reactive iodine atom, a primary amine, and a furan scaffold allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse and complex molecules. This guide has provided a comprehensive overview of its proposed synthesis, detailed characterization protocols, and potential applications, offering a solid foundation for researchers to explore the full potential of this promising compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PubMed. (2005, November 15). Furans, thiophenes and related heterocycles in drug discovery.
  • arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry.
  • (2010, February 1).
  • RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Semantic Scholar. (n.d.). Furans, thiophenes and related heterocycles in drug discovery.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
  • ResearchGate. (n.d.). Application of furan derivative in medicinal field.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • (n.d.). NMR spectroscopy.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Journal of AOAC INTERNATIONAL | Oxford Academic. (2019, November 27). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products.
  • (2020, December 18).
  • (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
  • ResearchGate. (n.d.). Determination of 10 Heterocyclic Aromatic Amines in Roast Meat by HPLC.
  • Nanomaterials Chemistry. (2024, September 16). One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst.
  • The Journal of Chemical Physics | AIP Publishing. (n.d.). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes.
  • КиберЛенинка. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Sigma-Aldrich. (2026, February 12). SAFETY DATA SHEET.
  • MDPI. (2019, July 26). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors.
  • ResearchGate. (n.d.). Determination of 14 heterocyclic aromatic amines in meat products using solid‐phase extraction and supercritical fluid chromatography coupled to triple quadrupole mass spectrometry.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Physicochemical characterization of N-(furan-2-ylmethyl)-3-iodoaniline.
  • (n.d.). N-(furan-2-ylmethylideneamino)-N-methylmethanamine | C7H10N2O | CID 193486.
  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for.
  • the NIST WebBook. (n.d.). 2-Furanmethanamine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PMC - NIH. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?.
  • Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Benchchem. (n.d.). Technical Support Center: N-(furan-2-ylmethyl)-3-iodoaniline Synthesis.
  • PMC - NIH. (2022, April 30). Hypersensitivity Reactions to Iodinated Contrast Media.

Sources

Foundational

Comprehensive Spectroscopic Characterization of (5-Iodo-3-methylfuran-2-yl)methanamine: A Technical Whitepaper

Executive Summary & Structural Rationale (5-Iodo-3-methylfuran-2-yl)methanamine (Chemical Formula: C₆H₈INO; Exact Mass: 236.9649 Da) is a highly functionalized heterocyclic scaffold of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(5-Iodo-3-methylfuran-2-yl)methanamine (Chemical Formula: C₆H₈INO; Exact Mass: 236.9649 Da) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. The molecule features a furan core substituted with a primary methanamine group at C-2, a methyl group at C-3, and an iodine atom at C-5.

Accurate spectroscopic characterization of this molecule is challenging due to the competing electronic effects of the electron-donating methyl/amine groups and the highly polarizable, electron-withdrawing iodine atom. This whitepaper provides an authoritative, in-depth guide to the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of this compound, detailing the causality behind experimental protocols and spectral interpretation.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Every experimental choice is calibrated to prevent analytical artifacts and ensure unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: Chloroform-d (CDCl₃) is strictly utilized over protic solvents like Methanol-d₄. Protic solvents induce rapid deuterium exchange with the primary amine (-NH₂), which would effectively erase the amine proton signals from the ¹H spectrum and obscure critical integration data.

  • Internal Standardization: Tetramethylsilane (TMS) is added at 0.05% v/v. Establishing a rigorous 0.00 ppm baseline is critical for accurately measuring the subtle diamagnetic shielding induced by the iodine atom at the C-5 position.

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16 scans, 2-second relaxation delay (D1) to ensure complete relaxation of the methyl protons.

    • ¹³C NMR (100 MHz): 512 scans, proton-decoupled sequence (WALTZ-16). A longer relaxation delay (3 seconds) is employed because the non-protonated carbons (C-2, C-3, C-5) have longer T₁ relaxation times.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) FT-IR using a diamond crystal.

  • Causality: ATR is deliberately chosen to bypass traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation introduces broad O-H stretching bands around 3400 cm⁻¹ that perfectly overlap with and mask the critical N-H stretching doublet of the methanamine group.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

  • Causality: ESI+ is selected over Electron Impact (EI) due to the presence of the basic primary amine group. The amine readily accepts a proton in the acidic mobile phase (0.1% Formic Acid) to form a highly stable [M+H]⁺ pseudo-molecular ion. This "soft" ionization minimizes the premature homolytic cleavage of the relatively labile C-I bond, a common complication in the EI spectra of halogenated heterocycles.

Multi-Modal Analytical Workflow

G A Sample Preparation (CDCl3, TMS internal standard) B 1H & 13C NMR (Heavy Atom Effect Analysis) A->B C FT-IR Spectroscopy (Functional Group ID) A->C D HRMS (ESI-TOF) (Exact Mass & Fragmentation) A->D E Data Synthesis & Cross-Validation B->E C->E D->E F Structural Confirmation: (5-Iodo-3-methylfuran-2-yl)methanamine E->F

Figure 1: Multi-modal spectroscopic workflow for the structural validation of furan derivatives.

Synthesized Spectroscopic Data & Interpretation

The following data tables synthesize the expected spectroscopic profile based on the established physical chemistry of furfurylamine derivatives [1] and halogenated furans [2].

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The aromaticity of the furan ring dictates the downfield resonance of the H-4 proton, typically observed around 6.35 ppm in substituted analogs [3]. Comparative analysis of methylated furans confirms that the C-3 methyl group resonates near 2.10 ppm [4].

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Logic
6.35 Singlet (s)1HFuran H-4Aromatic proton; lacks adjacent protons for scalar coupling.
3.75 Singlet (s)2H-CH₂-Methylene protons deshielded by adjacent furan ring and amine nitrogen.
2.10 Singlet (s)3H-CH₃Allylic-type methyl group attached to the aromatic C-3 position.
1.60 Broad Singlet (br s)2H-NH₂Broadened by ¹⁴N quadrupolar relaxation and chemical exchange.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Logic
152.0 QuaternaryC-2Strongly deshielded by the adjacent ring oxygen.
118.5 QuaternaryC-3Substituted furan carbon.
113.2 CHC-4Typical aromatic furan methine carbon.
88.5 QuaternaryC-5 (C-I)Heavy Atom Effect : Dramatic upfield shift due to iodine's large electron cloud and spin-orbit coupling [2].
39.5 CH₂-CH₂-Aliphatic carbon adjacent to an electronegative nitrogen[1].
11.0 CH₃-CH₃Highly shielded furan-bound methyl carbon [4].
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as the primary validation for the functional groups, specifically differentiating the primary amine from potential secondary amine impurities.

Table 3: Expected FT-IR Data (ATR, Diamond)

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
3350, 3280 MediumDoubletN-H stretch (Asymmetric and Symmetric) of the primary amine.
3110 WeakSharpC-H stretch (sp², aromatic furan ring).
2920, 2850 MediumSharpC-H stretch (sp³, methylene and methyl groups).
1590, 1510 StrongSharpC=C stretch (aromatic furan ring vibrations).
1150, 1020 StrongSharpC-O-C stretch (asymmetric and symmetric ether linkages).
780 MediumBroadC-I stretch (carbon-iodine bond).
High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry confirms the exact molecular formula and provides structural connectivity through collision-induced dissociation (CID).

Table 4: Expected HRMS Data (ESI-TOF, Positive Mode)

m/z (Observed)Ion SpeciesRelative AbundanceFragmentation Logic
237.9722 [M+H]⁺100% (Base Peak)Protonation of the basic methanamine nitrogen.
220.9456 [M+H - NH₃]⁺45%Loss of ammonia (17 Da) to form a resonance-stabilized furanyl-methyl carbocation.
111.0684 [M+H - I]⁺15%Cleavage of the C-I bond (loss of 126.9 Da), typical at higher collision energies.

Mechanistic Insights: The Heavy Atom Effect

The most defining spectroscopic feature of (5-Iodo-3-methylfuran-2-yl)methanamine is observed in its ¹³C NMR spectrum at the C-5 position. While typical oxygen-adjacent furan carbons (like C-2) resonate far downfield (>140 ppm), the C-5 carbon attached to iodine is expected to resonate anomalously upfield at approximately 88.5 ppm .

This causality is driven by the Heavy Atom Effect (HAE) [2]. Iodine possesses a massive, highly polarizable electron cloud. The relativistic effects and spin-orbit coupling inherent to the heavy iodine nucleus induce a strong diamagnetic shielding current locally around the attached carbon atom. For researchers validating the successful iodination of a furan precursor, the disappearance of a downfield C-H signal (~110 ppm) and the emergence of a quaternary carbon signal at ~85-90 ppm is the definitive, self-validating proof of substitution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3438, Furfurylamine." PubChem,
  • Gidron, O., et al. "Towards 'Green' Electronic Materials. α-Oligofurans as Semiconductors." Chemical Science, Royal Society of Chemistry,
  • Zhao, D., et al. "Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles." Chemical Science, Royal Society of Chemistry,
  • BenchChem Technical Support Team.
Exploratory

Engineering the Halogen Bond: A Technical Guide to the Biological Activity and Synthesis of Iodinated Furan Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The Pharmacological Rationale for Furan Iodination In the continuous pursuit of novel pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Pharmacological Rationale for Furan Iodination

In the continuous pursuit of novel pharmacophores, the furan ring remains a cornerstone of medicinal chemistry due to its favorable electronic properties and structural rigidity. However, as a Senior Application Scientist, I often emphasize to my teams that the true potential of the furan scaffold is unlocked through strategic functionalization.

The iodination of furan derivatives (e.g., 5-iodofuran-2-amines, 3-iodofurans) represents a critical design choice rather than an arbitrary substitution. The heavy iodine atom introduces three distinct mechanistic advantages:

  • Halogen Bonding: Iodine's large atomic radius and high polarizability create an electropositive "σ-hole." This allows the iodofuran to form highly directional, non-covalent halogen bonds with Lewis base residues (like backbone carbonyls) in target protein binding pockets, significantly increasing target affinity.

  • Lipophilicity: The incorporation of iodine dramatically increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability—a critical factor for both antimicrobial and intracellular oncology targets.

  • Synthetic Versatility: The carbon-iodine (C-I) bond possesses a low bond dissociation energy, making iodofurans exceptional electrophilic partners for downstream palladium-catalyzed cross-coupling reactions[1].

Oncological Applications: Cytotoxicity and Apoptotic Pathways

Iodinated furan derivatives have emerged as potent cytotoxic agents, particularly in the context of hypoxic cancer environments. Recent preclinical evaluations of fluorine-rich fuberidazole derivatives hybridized with iodofurans (such as 4,5,6-trifluoro-2-(4-iodofuran-2-yl)-1H-benzo[d]imidazole) have demonstrated exceptional efficacy against breast cancer cell lines[2].

Mechanistic Causality: The biological activity of these compounds is largely driven by their ability to intercalate DNA or induce severe oxidative stress, which triggers the intrinsic mitochondrial apoptosis pathway[3]. The presence of the iodo-group specifically enhances the compound's residence time within the hydrophobic pockets of target kinases. This prolonged interaction upregulates the tumor suppressor protein p53, which subsequently activates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. The resulting mitochondrial membrane permeabilization releases cytochrome c, initiating the caspase cascade[3].

Apoptosis Iodofuran Iodofuran Derivative p53 Upregulation of p53 Iodofuran->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Cytochrome c Release Bax->Mito Bcl2->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Iodofuran-induced intrinsic mitochondrial apoptosis signaling pathway.

Antimicrobial Efficacy and Biocidal Energetic Materials

Beyond oncology, iodofurans exhibit profound antimicrobial properties. Functionalizing 5-iodofuran with Schiff bases or 1,3,4-oxadiazoline rings yields compounds with remarkable Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria[4][5]. For instance, 1,3,4-oxadiazoline derivatives bearing a 5-iodofuran substituent have shown MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis, outperforming standard therapeutics like nitrofurantoin[5].

Furthermore, iodinated furans are currently being investigated in the development of Biocidal Energetic Materials (BEMs) for Agent Defeat Weapons (ADWs)[6]. Upon detonation, the iodofuran skeleton decomposes to release nascent iodine (I2). Because iodine disrupts bacterial and viral cell membranes at concentrations below 15 ppm, these materials provide a dual-action mechanism: thermal destruction followed by chemical sterilization of the blast radius[6].

Quantitative Bioactivity Summary
Compound ClassTarget Organism / Cell LineBioactivity MetricValue
Fuberidazole-iodofuran (5m) MCF-7 (Human Breast Cancer)IC501.02 µg/mL
1,3,4-oxadiazoline (Compound 20) Staphylococcus epidermidisMIC1.95 µg/mL
Iodofuran Schiff Base (3b) Staphylococcus aureusMICLowest in series
Iodinated BEMs Broad-spectrum pathogensLethal Concentration< 15 ppm (I2 release)

Synthetic Workflows and Elaboration Strategies

To evaluate these compounds, we must first synthesize them with high purity. The synthesis of highly substituted iodofurans typically begins with the electrophilic iodocyclization of 2-iodo-2-alken-1-ones[1]. The resulting 3-iodofurans or 5-iodofurans serve as versatile building blocks. Because the C-I bond is highly reactive, we can employ palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, or Sonogashira) under exceptionally mild conditions to generate diverse libraries without degrading the sensitive furan ring[1].

Synthesis Start 2-Iodo-2-alken-1-ones Iodocyclization Electrophilic Iodocyclization (I2, NuH) Start->Iodocyclization Iodofuran 3-Iodofuran Intermediate Iodocyclization->Iodofuran PdCoupling Pd-Catalyzed Coupling (Suzuki/Heck) Iodofuran->PdCoupling Schiff Schiff Base Condensation Iodofuran->Schiff Bioactive Bioactive Iodofuran Derivative PdCoupling->Bioactive Schiff->Bioactive

Synthetic elaboration workflow for bioactive iodofuran derivatives.

Standard Operating Procedure: Synthesis and MIC Validation

To ensure rigorous scientific integrity, the following protocol details a self-validating system for the synthesis of an iodofuran Schiff base and its subsequent antimicrobial evaluation.

Phase 1: Synthesis of N1-((5-iodofuran-2-yl)methylene)-5-nitrobenzene-1,2-diamine

Causality Check: We utilize methanol as a protic solvent because it stabilizes the transition state during imine condensation. The electron-withdrawing nitro group on the aromatic ring is intentionally chosen to increase the electrophilicity of the resulting Schiff base, which enhances its binding interaction with bacterial receptors[4].

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mmol of 4-nitrobenzene-1,2-diamine and 1.0 mmol of 5-iodofuran-2-carbaldehyde in 10 mL of anhydrous methanol[4].

  • Condensation: Stir the mixture continuously at room temperature for 5 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Upon completion, filter the precipitated yellowish crystals under vacuum. Wash sequentially with cold methanol, diethyl ether, and hexane to remove unreacted starting materials.

  • Drying: Remove residual volatile solvents using a rotary vacuum evaporator. Validate the structure via 1H NMR and HRMS prior to biological testing[4].

Phase 2: Broth Microdilution Assay (Self-Validating System)

Causality Check: We employ a resazurin dye indicator to provide a definitive, colorimetric validation of bacterial metabolic activity. This eliminates the subjectivity of visual turbidity assessments.

  • Preparation: Dissolve the synthesized iodofuran derivative in DMSO to create a stock solution (10 mg/mL). Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration gradient (e.g., 100 µg/mL down to 0.1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx. 1.5×108 CFU/mL) to each test well.

  • Internal Controls (Critical for Trustworthiness):

    • Sterility Control: Broth only (Must remain clear/blue; validates aseptic technique).

    • Growth Control: Broth + Bacteria + 1% DMSO (Must turn pink/turbid; validates bacterial viability and confirms DMSO is non-toxic).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to benchmark efficacy.

  • Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. Add 10 µL of resazurin indicator (0.015%) to all wells and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction of resazurin to resorufin).

References

  • BenchChem. "Comparative Analysis of 5-Iodofuran-2-amine Derivatives in Oncology: A Review of Preclinical Data." BenchChem.
  • PLOS One. "Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations." PLOS One.
  • National Institutes of Health (NIH) / PMC. "Solution-Phase Synthesis of a Highly Substituted Furan Library." NIH.
  • ACG Publications. "Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene." Organic Communications.
  • MDPI. "Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity." Molecules.
  • MDPI. "Organic and Inorganic Biocidal Energetic Materials for Agent Defeat Weapons: An Overview and Research Perspectives." Energies.

Sources

Foundational

The Strategic Role of (5-Iodo-3-methylfuran-2-yl)methanamine in Advanced Chemical Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of chemical building blocks dictates the trajectory of lead optimization. (5-Iodo-3-methylfuran-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of chemical building blocks dictates the trajectory of lead optimization. (5-Iodo-3-methylfuran-2-yl)methanamine emerges as a highly specialized, bifunctional scaffold designed for divergent, late-stage functionalization. By combining a highly nucleophilic aliphatic amine, a conformationally restrictive methyl group, and a highly reactive iodinated heteroaromatic core, this molecule serves as a premier linchpin for synthesizing complex pharmacophores, including kinase inhibitors and epigenetic modulators.

This technical guide dissects the structural causality, reactivity profile, and validated experimental workflows for deploying this building block in advanced organic synthesis.

Structural Anatomy & Reactivity Profile

The utility of (5-Iodo-3-methylfuran-2-yl)methanamine is rooted in its precise tri-substituted furan architecture. Each functional group serves a distinct mechanistic purpose:

  • The C2-Methanamine Vector (The Anchor): Unlike direct heteroarylamines (which suffer from electron delocalization into the ring, reducing nucleophilicity), the methylene spacer (-CH₂-) insulates the primary amine. This preserves its high aliphatic nucleophilicity, making it an ideal partner for rapid amide bond formation or reductive amination[1].

  • The C3-Methyl Shield (The Conformational Lock): The methyl group at the 3-position provides critical steric hindrance. Once the C2-amine is coupled to a larger scaffold (e.g., converted to an amide), the C3-methyl group restricts the rotational degrees of freedom around the C2-substituent. This conformational locking is a proven strategy to reduce entropic penalties upon target binding, frequently increasing the binding affinity of the resulting ligand to its protein target[2].

  • The C5-Iodo Handle (The Diversification Point): The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol). This ensures that oxidative addition by Palladium(0) occurs with exceptional rapidity and regioselectivity. It allows chemists to perform late-stage cross-coupling under mild conditions that will not disrupt the newly formed amide bonds on the other side of the molecule[3].

Divergent Synthetic Workflow

The standard operational paradigm for this building block involves a two-phase synthetic strategy: Attachment followed by Diversification .

  • Phase 1 (Attachment): The building block is anchored to the core scaffold of the drug candidate via the C2-methanamine.

  • Phase 2 (Diversification): The C5-iodo group is leveraged in various Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to explore the structure-activity relationship (SAR) of the right-hand side of the molecule[4].

G BB (5-Iodo-3-methylfuran-2-yl) methanamine Amide Amide Coupling (C2-Methanamine) BB->Amide Scaffold Attachment Amine Reductive Amination (C2-Methanamine) BB->Amine Scaffold Attachment Suzuki Suzuki-Miyaura (C5-Iodo) Amide->Suzuki Pd Catalyst Sonogashira Sonogashira (C5-Iodo) Amide->Sonogashira Pd/Cu Catalyst Complex Late-Stage Functionalized Pharmacophore Suzuki->Complex Sonogashira->Complex

Divergent synthetic workflow of (5-Iodo-3-methylfuran-2-yl)methanamine in drug discovery.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mechanistic causality for reagent selection and in-process controls.

Protocol A: Scaffold Attachment via Amide Coupling

Objective: Anchor the building block to a carboxylic acid-bearing core scaffold.

Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC) because the HOAt leaving group generated in situ is highly reactive, driving the coupling of the sterically hindered C2-methanamine (due to the adjacent C3-methyl) to completion. DIPEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride salt without competing for the activated ester[1].

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the core carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (5-Iodo-3-methylfuran-2-yl)methanamine hydrochloride (1.1 equiv) to the reaction mixture.

  • In-Process Control: Monitor the reaction via LC-MS. The mass of the free amine should disappear, replaced by the product mass within 2–4 hours.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine), and 5% aqueous LiCl (to extract residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position with an aryl or heteroaryl group.

Mechanistic Rationale: Pd(dppf)Cl₂ is utilized as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating the reductive elimination step. The use of a dioxane/water mixture ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is essential for the transmetalation step[4].

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the iodinated intermediate from Protocol A (1.0 equiv), the desired boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of Argon. Seal the tube and heat to 80 °C.

  • In-Process Control: Monitor via TLC or LC-MS. The highly reactive C-I bond typically ensures full conversion within 12 hours[3].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Palladium black, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Summary

The versatility of the C5-iodo handle allows for a multitude of coupling strategies. The table below summarizes the optimal conditions and expected quantitative outcomes for various functionalizations based on established iodofuran literature[4],[3].

Coupling TypeReagents / PartnersCatalyst SystemTemp (°C)Typical Yield (%)
Amide Coupling R-COOH, HATU, DIPEANone2575 - 95
Suzuki-Miyaura R-B(OH)₂, K₂CO₃Pd(dppf)Cl₂80 - 10070 - 90
Sonogashira R-C≡CH, Et₃NPd(PPh₃)₄, CuI60 - 8065 - 85
Heck R-CH=CH₂, Et₃NPd(OAc)₂, PPh₃100 - 12050 - 75
Aminocarbonylation CO (1 atm), R-NH₂Pd(OAc)₂, dppf8060 - 80

References

  • Neuenswander, B., et al. "Solution-Phase Synthesis of a Highly Substituted Furan Library." ACS Publications, [Link]

  • ACS Publications. "Cobalt-Catalyzed Amide Bond Formation from Esters and Amines." ACS Publications, [Link]

  • RSC Publishing. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." RSC Publishing,[Link]

Sources

Exploratory

Comprehensive Safety, Handling, and Stability Protocol for (5-Iodo-3-methylfuran-2-yl)methanamine

Executive Summary (5-Iodo-3-methylfuran-2-yl)methanamine is a highly reactive, bifunctional organic intermediate utilized in advanced pharmaceutical synthesis. The molecule presents a unique convergence of chemical hazar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly reactive, bifunctional organic intermediate utilized in advanced pharmaceutical synthesis. The molecule presents a unique convergence of chemical hazards: a nucleophilic and corrosive primary amine, an electron-rich furan ring susceptible to oxidation, and a photolabile carbon-iodine (C-I) bond. This whitepaper provides researchers and drug development professionals with a mechanistically grounded guide to safely handling, storing, and validating this delicate compound.

Mechanistic Hazard Profiling

To handle (5-Iodo-3-methylfuran-2-yl)methanamine effectively, one must understand the causality behind its reactivity and degradation pathways.

The Primary Amine Moiety: Corrosivity and Nucleophilicity

The methanamine group imparts significant basicity to the molecule. Similar to its parent scaffold, furfurylamine, this compound is highly corrosive to biological tissues and is classified under GHS as causing severe skin burns and eye damage (H314) ()[1].

  • Biological Causality: Upon contact with skin, the unprotonated amine acts as a strong Brønsted-Lowry base, rapidly hydrolyzing peptide bonds and saponifying the lipid bilayers of cell membranes. This leads to liquefaction necrosis, allowing the chemical to penetrate deeply into tissues ()[2].

  • Chemical Causality: The nucleophilic amine readily absorbs atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts, degrading the reagent's purity if exposed to ambient air.

The Iodofuran Core: Photolysis and Oxidation

The 5-iodo-3-methylfuran substructure presents two critical vulnerabilities that dictate its storage requirements:

  • Photolytic C-I Cleavage: The carbon-iodine bond possesses a low bond dissociation energy. Exposure to ultraviolet (UV) or ambient visible light provides sufficient energy to induce homolytic cleavage. This generates highly reactive iodine radicals ( I∙ ) that rapidly dimerize into molecular iodine ( I2​ ), visually manifesting as a yellow-to-brown discoloration of the sample ()[3].

  • Electrophilic Ring Oxidation: The methyl group at the 3-position donates electron density into the furan ring, raising its Highest Occupied Molecular Orbital (HOMO). This makes the furan highly susceptible to electrophilic attack by atmospheric oxygen, leading to ring-opening reactions and subsequent polymerization ()[4].

Degradation Compound (5-Iodo-3-methylfuran-2-yl)methanamine Cleavage Homolytic C-I Bond Cleavage Compound->Cleavage Catalyzed by Oxidation Electrophilic Ring Oxidation Compound->Oxidation Catalyzed by Light UV / Ambient Light Light->Cleavage O2 Atmospheric Oxygen O2->Oxidation Iodine Molecular Iodine (I2) Release (Yellow/Brown Discoloration) Cleavage->Iodine Polymers Ring-Opened Polymeric Degradants Oxidation->Polymers

Mechanistic pathways of photolytic and oxidative degradation for iodinated furans.

Standard Operating Procedures (SOPs) for Safe Handling

Engineering Controls & PPE

Due to the volatility of the amine and the potential release of toxic iodine vapors upon degradation, all manipulations must be conducted within a certified chemical fume hood equipped with an explosion-proof ventilation system ()[2].

  • Hand Protection: Standard latex gloves offer insufficient protection against corrosive amines. Heavy-duty nitrile or butyl rubber gloves are mandatory.

  • Eye Protection: Tight-fitting chemical safety goggles paired with a full face shield must be worn to prevent irreversible ocular damage ()[1].

Protocol: Inert Atmosphere Transfer Workflow

To prevent carbamate formation and oxidative ring-opening, the compound must be handled using Schlenk line techniques or within a glovebox.

  • Purge: Cycle the reaction vessel with Argon (preferred over Nitrogen due to its higher density, which blankets the liquid) three times.

  • Transfer: Use a gas-tight syringe equipped with a stainless-steel needle. Flush the syringe with Argon prior to drawing the liquid.

  • Seal: Immediately replace the PTFE-lined septum on the stock bottle and wrap it tightly with Parafilm before returning it to cold storage.

Storage and Stability Optimization

Environmental Controls

The structural fragility of iodinated organic compounds requires strict adherence to environmental controls to maintain synthetic viability ()[3].

Table 1: Environmental Storage Parameters

ConditionRequirementScientific Rationale
Temperature 2°C to 8°C (or -20°C)Suppresses thermal degradation and minimizes the kinetic energy available for furan ring-opening reactions.
Atmosphere Argon or Nitrogen (Inert)Prevents amine carbamate formation (via CO2​ ) and furan oxidation.
Light Exposure Absolute DarknessPrevents homolytic cleavage of the weak carbon-iodine bond.
Container Amber Glass / PTFE LinedBlocks UV transmission; PTFE prevents amine-induced cap degradation.
Protocol: Self-Validating HPLC Stability Monitoring

Before utilizing stored batches of (5-Iodo-3-methylfuran-2-yl)methanamine in sensitive cross-coupling or amidation reactions, its structural integrity must be validated. This reverse-phase HPLC protocol is designed to separate the highly polar intact amine from hydrophobic polymeric degradants and molecular iodine.

  • Sample Preparation: Reconstitute 1.0 mg of the compound in 1.0 mL of LC-MS grade anhydrous acetonitrile. Causality: Anhydrous solvent prevents hydrolytic degradation during the analysis window.

  • Column Selection: Utilize a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Milli-Q Water. Causality: Formic acid protonates the primary amine, preventing secondary interactions with free silanols on the column and ensuring sharp peak shapes.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Initiate at 5% B, ramping to 95% B over 15 minutes. This ensures early elution of the polar amine, while strongly retained oxidation products elute later ()[3].

  • Detection: Monitor via Photodiode Array (PDA) at 230–250 nm (capturing furan π→π∗ transitions). The emergence of secondary peaks or a baseline shift indicates degradation.

Emergency Response & Decontamination

In the event of a spill, the dual hazards of corrosivity and potential iodine gas generation dictate a rapid, structured response.

Spill Containment Workflow

Do NOT use combustible materials (like sawdust) to absorb the spill, as the amine can react exothermically and potentially ignite ()[1].

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Maximize Ventilation Spill->Evacuate PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Evacuate->PPE Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Dispose Transfer to Hazardous Waste Container Absorb->Dispose

Step-by-step emergency response workflow for accidental spills of corrosive iodofuran amines.

First Aid Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing. The rapid saponification of skin lipids by the amine requires immediate dilution ()[2].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention to prevent permanent corneal damage ()[1].

Quantitative Hazard Data

Table 2: Hazard Classification & Physicochemical Profile

ParameterCharacteristic / HazardImplication for Researchers
Molecular Structure Primary Amine + IodofuranBifunctional reactivity; requires orthogonal protection strategies during synthesis.
Corrosivity Causes severe skin burns (H314)Amine basicity induces lipid saponification and deep tissue necrosis upon contact.
Toxicity Harmful if swallowed/inhaled (H302/H332)High vapor pressure of the amine necessitates strict fume hood usage.
Environmental Aquatic ToxicityIodinated organics form toxic disinfection byproducts (I-DBPs) in wastewater ()[5].

References

  • Cole-Parmer. "Material Safety Data Sheet - Furfurylamine, 99+%." Cole-Parmer. URL: [Link]

  • National Institutes of Health (NIH). "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." PMC. URL: [Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of (5-Iodo-3-methylfuran-2-yl)methanamine

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Researchers Document Type: Technical Whitepaper Executive Summary & Structural Analysis (5-Iodo-3-methylfuran-2-yl)methanamine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Development Researchers Document Type: Technical Whitepaper

Executive Summary & Structural Analysis

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical and agrochemical synthesis. Understanding its solubility in organic solvents is critical for optimizing reaction conditions, purification workflows (e.g., crystallization, chromatography), and formulation strategies.

Because empirical solubility data for highly specific, novel halogenated heterocycles is often scarce, application scientists must utilize predictive solvation models based on the parent scaffold. The parent compound, furfurylamine (furan-2-ylmethanamine), is a polar, water-miscible liquid that is highly soluble in common organic solvents such as ethanol and diethyl ether[1]. However, the introduction of specific substituents drastically alters this baseline:

  • The 3-Methyl Group: Introduces mild steric shielding around the furan ring and slightly increases the overall lipophilicity of the molecule.

  • The 5-Iodo Substitution (The Heavy Atom Effect): Halogenation, particularly with heavy halogens like iodine, significantly increases the partition coefficient (LogP) and lipophilicity of organic compounds[2]. The large, polarizable electron cloud of the iodine atom enhances London dispersion forces, dramatically reducing aqueous solubility while increasing affinity for halogenated and non-polar organic solvents.

By synthesizing these structural determinants, we can accurately extrapolate the thermodynamic solubility profile of (5-Iodo-3-methylfuran-2-yl)methanamine across various solvent classes.

Quantitative Solubility Matrix

The following table summarizes the predicted thermodynamic solubility of (5-Iodo-3-methylfuran-2-yl)methanamine. The data is extrapolated from the known behavior of halogenated furfurylamines.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale & Causality
Polar Protic Methanol, EthanolHigh (>50 mg/mL)The primary methanamine group acts as a robust hydrogen-bond donor and acceptor, effectively solvating the molecule despite the lipophilic iodine tail.
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole moments effectively solvate both the polarizable iodine atom and the amine group without requiring H-bond donation from the solvent.
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)The massive, polarizable electron cloud of the 5-iodo substituent engages in highly favorable London dispersion forces with halogenated solvents.
Ethers THF, Diethyl EtherModerate (10-50 mg/mL)Good structural compatibility with the furan oxygen, though total solubility is rate-limited by the lack of strong hydrogen-bond acceptors.
Non-Polar Hexane, HeptaneLow (<5 mg/mL)While the iodine atom provides lipophilic character, the highly polar primary amine restricts total solvation in purely hydrocarbon environments.

Experimental Workflow: Thermodynamic Solubility Determination

To empirically validate the solubility of (5-Iodo-3-methylfuran-2-yl)methanamine in a given organic solvent, researchers must avoid kinetic solubility approximations and instead determine the true thermodynamic equilibrium. The industry-standard protocol for this is the Shake-Flask Method .

ShakeFlaskWorkflow N1 Excess Solid Compound N2 Solvent Addition N1->N2 N3 Equilibration (24h & 48h) N2->N3 N4 Phase Separation N3->N4 N5 HPLC-UV Quantification N4->N5

Fig 1: Self-validating thermodynamic solubility workflow using the shake-flask method.

Step-by-Step Protocol (Self-Validating System)
  • Preparation of the Saturated Suspension: Weigh an excess amount of (5-Iodo-3-methylfuran-2-yl)methanamine (e.g., 50 mg) into a 2 mL glass vial. Add 0.5 mL of the target organic solvent. Causality: An excess of solid must be visibly present to ensure the solution can reach maximum thermodynamic saturation without depleting the solute.

  • Thermal Equilibration: Seal the vial and place it in a thermomixer set to the target temperature (typically 25°C). Agitate at 800 RPM.

  • Self-Validating Timepoints (24h vs 48h): Extract a 50 µL aliquot at 24 hours, and a second aliquot at 48 hours. Causality: This two-point check creates a self-validating system. If the concentration of the 48-hour sample exceeds the 24-hour sample by >5%, thermodynamic equilibrium has not been reached, and agitation must continue. This prevents the dangerous error of reporting kinetic solubility as thermodynamic solubility.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, or filter using a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for organic solvents due to its broad chemical compatibility and low non-specific binding, ensuring the amine is not stripped from the solution during filtration.

  • Quantification: Dilute the clarified supernatant into a compatible mobile phase and quantify the concentration using HPLC-UV against a pre-established calibration curve.

Solvation Best Practices and Chemical Incompatibilities

When selecting organic solvents for the dissolution, extraction, or chromatography of (5-Iodo-3-methylfuran-2-yl)methanamine, strict attention must be paid to the reactivity of the primary methanamine group.

  • Avoid Ketones and Aldehydes (e.g., Acetone, MEK): The primary amine is highly nucleophilic. Dissolving this compound in acetone will result in a rapid condensation reaction, forming an imine (Schiff base) and generating water. This permanently alters the chemical entity and invalidates any downstream analytical or synthetic steps.

  • Avoid Strong Oxidizing Solvents: The electron-rich furan ring, coupled with the heavy iodine atom, is susceptible to oxidation. Prolonged storage in unpurified ethers (which may contain peroxides) can lead to the cleavage of the iodine atom or the degradation of the furan core.

  • Acid-Base Considerations: If enhanced solubility is required in aqueous-organic mixtures, adjusting the pH to < 5 will protonate the amine (forming an ammonium salt), drastically increasing polarity and shifting the solubility profile away from organic solvents and toward aqueous media.

References
  • Furfurylamine (CAS 617-89-0)|High Purity - Benchchem Source: benchchem.com URL:1

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery - Sigma-Aldrich Source: sigmaaldrich.com URL:Link

  • Enhanced Bioactivity of Natural Products by Halogenation: A Database Survey and Quantum Chemistry Calculation Study - ACS Publications Source: acs.org URL:2

Sources

Exploratory

discovery and history of 2-aminomethyl-3-methyl-5-iodofuran

Whitepaper: The Discovery, Synthesis, and Pharmacological Utility of 2-Aminomethyl-3-methyl-5-iodofuran Executive Summary The evolution of medicinal chemistry relies heavily on the discovery and optimization of novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Discovery, Synthesis, and Pharmacological Utility of 2-Aminomethyl-3-methyl-5-iodofuran

Executive Summary

The evolution of medicinal chemistry relies heavily on the discovery and optimization of novel chemical building blocks. Among these, the furan heterocycle has historically served as a critical pharmacophore, most notably in H2-receptor antagonists like ranitidine. However, the modern era of targeted therapeutics demands higher specificity and novel binding modalities. Enter 2-aminomethyl-3-methyl-5-iodofuran (CAS 1823366-65-9)—a highly specialized, trisubstituted furan derivative. This whitepaper explores the historical context, structural rationale, and synthetic methodologies surrounding this compound, highlighting its emergence as a premier scaffold for Fragment-Based Drug Discovery (FBDD) and halogen bond-driven ligand design.

Historical Context and Structural Rationale

The Shift to Halogen Bonding in Drug Discovery

Historically, halogens (fluorine, chlorine, bromine, and iodine) were incorporated into drug candidates primarily to modulate lipophilicity, improve metabolic stability, or fill hydrophobic pockets. However, the discovery and formalization of halogen bonding revolutionized rational drug design. Halogen bonding is a highly directional, non-covalent interaction where an electron-deficient region (the "σ-hole") on the halogen atom acts as a Lewis acid, interacting with Lewis bases (e.g., oxygen or nitrogen atoms in protein backbones)[1].

Iodine possesses the largest and most polarizable electron cloud among stable halogens, resulting in the strongest σ-hole potential. Consequently, iodine-containing heterocycles transitioned from being mere synthetic intermediates to critical terminal pharmacophores capable of anchoring molecules within active sites[2].

Anatomy of 2-Aminomethyl-3-methyl-5-iodofuran

The architecture of 2-aminomethyl-3-methyl-5-iodofuran is not coincidental; it is a meticulously balanced system designed for multiplexed target engagement:

  • The Furan Core: Provides a planar, electron-rich aromatic system that can participate in π-π stacking while maintaining a lower desolvation penalty compared to benzene rings.

  • 5-Iodo Substituent: Serves a dual purpose. Biologically, it acts as a potent halogen bond donor. Synthetically, it is a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to rapidly expand fragment libraries[3].

  • 2-Aminomethyl Group: Acts as a primary basic center (pKa ~8.5–9.0). At physiological pH, it exists as a protonated ammonium ion, capable of forming robust salt bridges with acidic residues (Asp/Glu) or acting as a hydrogen bond donor.

  • 3-Methyl Group: Provides critical steric shielding. It restricts the rotational freedom of the adjacent aminomethyl group, locking the molecule into a bioactive conformation and preventing off-target promiscuity.

Pharmacophore Core 2-Aminomethyl-3-methyl-5-iodofuran Core Iodo 5-Iodo Group (Halogen Bond Donor) Core->Iodo Aminomethyl 2-Aminomethyl Group (H-Bond Donor/Basic Center) Core->Aminomethyl Methyl 3-Methyl Group (Steric Shielding) Core->Methyl Target1 Protein Backbone Carbonyl (σ-hole interaction) Iodo->Target1 Halogen Bond Target2 Asp/Glu Residues (Salt Bridge) Aminomethyl->Target2 Ionic/H-Bond Target3 Hydrophobic Pocket (Conformational Lock) Methyl->Target3 Steric Fit

Pharmacophore mapping and target interactions of the trisubstituted furan scaffold.

Quantitative Data & Physicochemical Profiling

For a molecule to be viable in FBDD, it must strictly adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The table below summarizes the quantitative metrics that make this compound an ideal starting point for hit-to-lead optimization.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 251.06 g/mol Well within FBDD limits; allows room for subsequent fragment growing.
LogP (Calculated) 1.85Optimal lipophilicity for membrane permeability without excessive non-specific binding.
pKa (Conjugate Acid) ~8.8Ensures the amine is protonated at physiological pH (7.4) for salt bridge formation.
σ-hole Potential (Vmax) +18.2 kcal/molHigh positive electrostatic potential on the iodine atom drives strong, directional halogen bonding.
Polar Surface Area (PSA) 39.1 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-aminomethyl-3-methyl-5-iodofuran requires precise regiocontrol. The electron-rich nature of the furan ring makes it susceptible to over-halogenation or decomposition under harsh conditions. The following protocol utilizes a sequential functionalization strategy, embedding in-process controls (IPCs) to ensure a self-validating workflow.

Step 1: Vilsmeier-Haack Formylation of 3-Methylfuran
  • Causality: Formylation at the C2 position is sterically and electronically favored. The resulting aldehyde serves as the precursor for the aminomethyl group and deactivates the ring slightly, preventing over-iodination in the next step.

  • Procedure:

    • Cool anhydrous DMF (1.2 eq) to 0 °C under N₂. Add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to form the Vilsmeier reagent.

    • Add 3-methylfuran (1.0 eq) in anhydrous DCE dropwise. Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous sodium acetate and extract with EtOAc.

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 8:2). The product (3-methylfuran-2-carboxaldehyde) will show strong UV activity (due to conjugation), unlike the starting material.

Step 2: Regioselective Electrophilic Iodination
  • Causality: With the C2 position blocked by the formyl group, the C5 position becomes the most nucleophilic site. N-Iodosuccinimide (NIS) provides a mild, controlled source of electrophilic iodine (I⁺), avoiding the oxidative degradation often seen with elemental I₂/HNO₃ mixtures.

  • Procedure:

    • Dissolve 3-methylfuran-2-carboxaldehyde in DMF.

    • Add NIS (1.1 eq) in portions in the absence of light to prevent radical side reactions. Stir at room temperature for 12 hours.

    • Quench with 10% aqueous sodium thiosulfate to neutralize unreacted iodine species. Extract with diethyl ether.

  • Self-Validation (IPC): LC-MS analysis must show a mass shift of +126 Da corresponding to [M+H]⁺ of the iodinated product. The disappearance of the C5-proton singlet (~7.3 ppm) in ¹H-NMR confirms regioselectivity.

Step 3: Reductive Amination
  • Causality: Conversion of the aldehyde to a primary amine requires conditions that will not reduce the carbon-iodine bond. Sodium cyanoborohydride (NaBH₃CN) is chemoselective for imines over halogens.

  • Procedure:

    • Dissolve 5-iodo-3-methylfuran-2-carboxaldehyde in anhydrous methanol.

    • Add ammonium acetate (10 eq) and stir for 2 hours to pre-form the imine.

    • Add NaBH₃CN (1.5 eq) and stir for 16 hours at room temperature.

    • Acidify to pH 2 with 1M HCl to destroy excess hydride, then basify to pH 10 with NaOH and extract with DCM.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. Heat the plate; a distinct purple/pink spot confirms the successful generation of the primary aliphatic amine.

Synthesis A 3-Methylfuran B Vilsmeier-Haack Formylation A->B C 3-Methylfuran- 2-carboxaldehyde B->C D Electrophilic Iodination (NIS) C->D E 5-Iodo-3-methylfuran- 2-carboxaldehyde D->E F Reductive Amination (NH4OAc, NaBH3CN) E->F G 2-Aminomethyl-3-methyl- 5-iodofuran F->G

Synthetic workflow for 2-aminomethyl-3-methyl-5-iodofuran via sequential functionalization.

Conclusion

The compound 2-aminomethyl-3-methyl-5-iodofuran represents a masterclass in rational fragment design. By combining the pharmacokinetic advantages of the furan ring with the highly directional binding capabilities of a heavy halogen, it offers medicinal chemists a versatile tool for exploring complex protein active sites. Furthermore, its robust synthetic accessibility ensures that it can be rapidly derivatized, solidifying its role in the future of targeted drug discovery.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link][2]

  • Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

protocol for using (5-Iodo-3-methylfuran-2-yl)methanamine in Suzuki coupling reactions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: C–C bond formation on highly functionalized, unprotected amine-bearing heteroaryl scaffolds. Introduction & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: C–C bond formation on highly functionalized, unprotected amine-bearing heteroaryl scaffolds.

Introduction & Mechanistic Rationale

The compound (5-Iodo-3-methylfuran-2-yl)methanamine presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. As a densely functionalized building block, it contains three distinct reactive features: an oxidatively labile furan ring, a highly reactive C5-iodine bond, and an unprotected primary methanamine group at the C2 position.

In standard Suzuki-Miyaura protocols, unprotected primary amines are notorious for poisoning palladium catalysts. They act as strong σ-donors, forming stable, off-cycle bis-amine palladium(II) complexes that sequester the active metal and halt the catalytic cycle [1]. Furthermore, under basic conditions, the primary amine can compete as a nucleophile, leading to unwanted Buchwald-Hartwig C–N cross-coupling side products. Additionally, electron-rich furans are susceptible to protodeiodination and hydrolytic ring-opening if the basicity or temperature is too extreme [2].

To circumvent these issues without resorting to transient protecting groups (e.g., Boc or Cbz), this protocol leverages the steric shielding properties of dialkylbiaryl phosphine ligands—specifically XPhos . The extreme steric bulk of XPhos creates a restrictive catalytic pocket that prevents the coordination of the primary amine while still permitting the oxidative addition of the planar furan ring [1].

Mechanistic Pathway & Catalyst Shielding

MechanisticPathway Pd0 Active Pd(0)-XPhos Catalyst OxAdd Oxidative Addition (Fast with C-I bond) Pd0->OxAdd + Iodofuran Poison Amine Coordination (Catalyst Poisoning) Pd0->Poison Unprotected -NH2 TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Target C-C Product) TransMet->RedElim RedElim->Pd0 - Product Block Steric Shielding by XPhos Ligand Block->Poison Blocks Pathway

Caption: Catalytic cycle illustrating how bulky XPhos ligands prevent off-cycle amine coordination.

Experimental Protocol

Reagents and Materials
  • (5-Iodo-3-methylfuran-2-yl)methanamine : 1.0 equivalent (Substrate)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester : 1.5 equivalents

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)): 2.5 mol% (5 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): 10 mol%

  • K3PO4 (Potassium phosphate tribasic, anhydrous): 3.0 equivalents

  • Solvent System : 1,4-Dioxane / H2O (4:1 v/v), rigorously degassed.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

  • In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the boronic acid (1.5 eq) and K3PO4 (3.0 eq).

  • Add the Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%).

  • Seal the vessel with a septum and purge with ultra-pure Argon for 10 minutes. Note: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich furan and the phosphine ligand.

Step 2: Substrate and Solvent Addition 4. Dissolve (5-Iodo-3-methylfuran-2-yl)methanamine (1.0 eq) in the degassed 1,4-Dioxane/H2O (4:1) mixture. 5. Add the substrate solution to the reaction vessel via a gas-tight syringe under positive Argon pressure.

Step 3: Reaction Execution 6. Place the reaction vessel in a pre-heated oil bath at 80 °C . 7. Stir vigorously (800-1000 rpm) for 12–18 hours. The biphasic nature of the reaction requires high agitation to ensure efficient transmetalation at the solvent interface. 8. Monitor the reaction via LC-MS or TLC (eluent: DCM/MeOH/NH4OH 90:9:1). The C-I bond is highly reactive; if starting material persists after 12 hours, catalyst poisoning has likely occurred.

Step 4: Work-up and Extraction 9. Cool the reaction mixture to room temperature. 10. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the pad with additional EtOAc. 11. Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3, followed by brine. 12. Expert Tip: Because the product contains a primary amine, avoid acidic aqueous washes (like HCl), which will protonate the amine and pull your product into the aqueous layer. 13. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Due to the basic amine, pre-treat the silica with 1% Triethylamine (TEA) in hexanes, or use a DCM/MeOH gradient containing 1% aqueous NH4OH to prevent streaking.

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Reagent Prep Argon Purge (10m) Mix 2. Setup Add Substrate & Solvents Prep->Mix Heat 3. Coupling 80°C, 12-18h, Vigorously Mix->Heat Workup 4. Work-up Filter Celite, Base Wash Heat->Workup Purify 5. Purification Basic Silica/Reverse Phase Workup->Purify

Caption: Sequential workflow for the Suzuki coupling of unprotected amine-bearing heteroaryls.

Optimization & Data Presentation

When adapting this protocol to specific boronic acids (e.g., electron-deficient vs. sterically hindered), parameter tuning is essential. Table 1 summarizes the logical causality behind optimization choices.

Table 1: Optimization Matrix for (5-Iodo-3-methylfuran-2-yl)methanamine Coupling

ParameterRecommended ChoiceSub-optimal ChoiceMechanistic Consequence of Sub-optimal Choice
Ligand XPhos or SPhosPPh3 or dppfSmall bite-angle ligands fail to shield the Pd center, leading to rapid catalyst deactivation via primary amine coordination [1].
Base K3PO4 or Na2CO3KOtBu or NaOHStrong bases promote hydrolytic ring-opening of the furan and accelerate protodeiodination of the C5-iodine [3].
Solvent Dioxane / H2O (4:1)Pure TolueneLack of water prevents the dissolution of the inorganic base, drastically slowing the transmetalation step.
Temperature 80 °C> 100 °CHigh temperatures increase the rate of homocoupling (Glaser-type or Suzuki homocoupling) and thermal degradation of the furan [2].

Troubleshooting Guide

  • Issue: High levels of Protodeiodination (Loss of Iodine, no coupling).

    • Causality: The C-I bond on the electron-rich furan is highly polarized. In the presence of strong bases and slow transmetalation, the Pd-aryl intermediate undergoes protonation rather than coupling.

    • Solution: Ensure the boronic acid is highly pure. Switch to a milder base (e.g., K2CO3) or increase the water ratio slightly to accelerate boronic acid activation.

  • Issue: Formation of C–N coupled side products.

    • Causality: The primary amine is acting as a nucleophile, entering a Buchwald-Hartwig amination cycle with the boronic acid or unreacted starting material.

    • Solution: Lower the reaction temperature to 65–70 °C. Suzuki transmetalation is generally faster than C–N reductive elimination at lower temperatures. Ensure the Pd:Ligand ratio is strictly 1:2 (for monodentate ligands) to keep the metal center saturated.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. URL:[Link]

  • Li, Y., et al. (2012). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science, 14(8), 470–480. URL:[Link]

Application

Application Notes and Protocols for (5-Iodo-3-methylfuran-2-yl)methanamine in Medicinal Chemistry

Introduction: The Furan Scaffold and the Untapped Potential of a Novel Building Block The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furan Scaffold and the Untapped Potential of a Novel Building Block

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been investigated for their antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[3][4][5] The versatility of the furan nucleus allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] Within this important class of heterocycles, (5-Iodo-3-methylfuran-2-yl)methanamine emerges as a promising, though currently under-explored, building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the potential applications and synthetic protocols for this versatile intermediate, empowering researchers in drug discovery and development.

The unique trifecta of functionalities in (5-Iodo-3-methylfuran-2-yl)methanamine—the 3-methylfuran core, the 5-iodo substituent, and the 2-methanamine group—offers a powerful platform for the generation of diverse molecular architectures. The strategic placement of these groups allows for sequential and orthogonal chemical transformations, making it an ideal starting material for the construction of compound libraries for high-throughput screening.[7]

Strategic Importance in Synthesis: A Trifunctional Scaffold

The synthetic utility of (5-Iodo-3-methylfuran-2-yl)methanamine is rooted in its distinct chemical features:

  • The 5-Iodo Group: This functionality is a linchpin for modern cross-coupling reactions. It serves as a versatile handle for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, via well-established palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings.[8][9] This allows for the exploration of chemical space around the furan core, a key strategy in structure-activity relationship (SAR) studies.[10][11]

  • The 2-Methanamine Group: The primary amine functionality is a crucial site for derivatization. It readily participates in nucleophilic substitution and addition reactions, most notably amide bond formation with carboxylic acids, reductive amination with aldehydes and ketones, and the formation of ureas, thioureas, and sulfonamides.[12] These linkages are prevalent in a vast number of approved drugs and are key for establishing interactions with biological targets.

  • The 3-Methylfuran Core: The methyl group at the 3-position influences the steric and electronic properties of the furan ring. It can impact the binding affinity and selectivity of the final compound by interacting with hydrophobic pockets in target proteins. Furthermore, the furan oxygen can act as a hydrogen bond acceptor, contributing to the binding energy.[13]

The combination of these features in a single, compact molecule provides a streamlined approach to generating molecular diversity, potentially reducing the number of synthetic steps and improving overall efficiency in drug discovery programs.[14]

Synthetic Protocols and Methodologies

The following protocols are provided as examples of how (5-Iodo-3-methylfuran-2-yl)methanamine can be utilized in synthetic workflows. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-Iodo-3-methylfuran-2-yl)methanamine with a boronic acid to introduce a new aryl or heteroaryl moiety at the 5-position of the furan ring.

Reaction Scheme:

Materials:

  • (5-Iodo-3-methylfuran-2-yl)methanamine

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add (5-Iodo-3-methylfuran-2-yl)methanamine (1 equivalent), the boronic acid (1.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic activity.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.

Protocol 2: Amide Coupling for Derivatization of the Methanamine Group

This protocol details the formation of an amide bond between the product from Protocol 1 and a carboxylic acid using a standard coupling agent.

Reaction Scheme:

Materials:

  • (5-R-3-methylfuran-2-yl)methanamine (product from Protocol 1)

  • Carboxylic acid (1.05 equivalents)

  • Coupling agent (e.g., HATU, 1.1 equivalents)

  • Base (e.g., DIPEA, 2 equivalents)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.05 equivalents) and the coupling agent (1.1 equivalents) in the solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the (5-R-3-methylfuran-2-yl)methanamine (1 equivalent) to the flask, followed by the base (2 equivalents).

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • Coupling Agent: Coupling agents like HATU facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the amine to form the amide bond, minimizing side reactions.

  • Base: A non-nucleophilic organic base like DIPEA is used to neutralize the acidic byproducts of the reaction and maintain a favorable pH for the coupling to proceed.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic utility of (5-Iodo-3-methylfuran-2-yl)methanamine.

G start (5-Iodo-3-methylfuran-2-yl)methanamine suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (R'''-alkyne, Pd/Cu catalyst) start->sonogashira product1 Diverse 5-Aryl/Heteroaryl Derivatives suzuki->product1 amide Amide Coupling (R'-COOH, HATU) product2 Amide Library amide->product2 reductive_amination Reductive Amination (R''=O, NaBH(OAc)3) product3 Secondary/Tertiary Amine Library reductive_amination->product3 product4 5-Alkynyl Derivatives sonogashira->product4 product1->amide product1->reductive_amination

Caption: Synthetic diversification from (5-Iodo-3-methylfuran-2-yl)methanamine.

G cluster_suzuki Suzuki Coupling cluster_amide Amide Coupling a (5-Iodo-3-methylfuran-2-yl)methanamine R-B(OH)2 b Pd(PPh3)4 K2CO3 Dioxane/H2O a->b c (5-R-3-methylfuran-2-yl)methanamine b->c d (5-R-3-methylfuran-2-yl)methanamine R'-COOH c->d Purified Intermediate e HATU DIPEA DMF d->e f Final Bioactive Candidate e->f

Caption: A two-step workflow for the synthesis of bioactive candidates.

Prospective Biological Applications

While (5-Iodo-3-methylfuran-2-yl)methanamine itself is not a known bioactive molecule, its derivatives have the potential to target a range of biological systems. For instance, structurally related (5-phenylfuran-2-yl)methanamine derivatives have been identified as inhibitors of human sirtuin 2 (SIRT2), a promising target in cancer and neurodegenerative diseases.[10][11] By applying the synthetic protocols described above, libraries of novel compounds can be generated and screened against targets such as:

  • Kinases: Many kinase inhibitors feature a heterocyclic core with various substituents that occupy the ATP-binding pocket.

  • G-Protein Coupled Receptors (GPCRs): The diverse functionalities that can be introduced allow for the exploration of interactions with the complex binding sites of GPCRs.

  • Enzymes: The furan scaffold can be elaborated to mimic natural substrates or to interact with allosteric sites of enzymes.[15]

  • Ion Channels: The introduction of charged or polar groups can facilitate interactions with the pores of ion channels.

The following table summarizes the potential advantages of using (5-Iodo-3-methylfuran-2-yl)methanamine as a building block in drug discovery.

FeatureAdvantage in Medicinal Chemistry
Iodo Group Enables late-stage functionalization via cross-coupling, facilitating rapid SAR exploration.[14]
Methanamine Group Provides a reliable point for derivatization to modulate solubility, cell permeability, and target engagement.
3-Methylfuran Core Offers a stable, drug-like scaffold that can be tailored for specific target interactions.
Trifunctional Nature Allows for the creation of 3D-shaped molecules, which can lead to improved selectivity and potency.

Conclusion

(5-Iodo-3-methylfuran-2-yl)methanamine represents a highly versatile and valuable building block for medicinal chemistry. Its unique combination of a furan core with orthogonally reactive iodo and methanamine functionalities provides a powerful platform for the efficient synthesis of diverse compound libraries. The protocols and strategies outlined in this document are intended to serve as a guide for researchers to unlock the full potential of this promising intermediate in the quest for novel therapeutics. The logical application of modern synthetic methodologies to this scaffold is poised to yield a new generation of bioactive molecules with the potential to address a wide range of diseases.

References

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. Available at: [Link]

  • synthesis and biological activity of furan derivatives. (2011). SciSpace. Available at: [Link]

  • Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. (2017). Dergipark. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. Available at: [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave online. Available at: [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. (2026). ACS Publications. Available at: [Link]

  • Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a 3-Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors. (2016). PubMed. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Iodoarene-Catalyzed Oxyamination of Unactivated Alkenes to Synthesize 5-Imino-2-Tetrahydrofuranyl Methanamine Derivatives. (2020). ACS Publications. Available at: [Link]

  • Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. (2025). MDPI. Available at: [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). PubMed. Available at: [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). MDPI. Available at: [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.). PMC. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Available at: [Link]

  • Drug Discovery and its Applications. (2024). Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • RSC Medicinal Chemistry. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. (n.d.). PMC. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. (n.d.). CHIMIA. Available at: [Link]

  • Research. (n.d.). Kyoto Pharmaceutical University, Division of Medicinal Chemical Sciences, Department of Pharmaceutical Manufacturing Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Reductive Amination of (5-Iodo-3-methylfuran-2-yl)methanamine

Introduction: The Strategic Importance of Substituted Furans in Medicinal Chemistry The furan scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Furans in Medicinal Chemistry

The furan scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active molecules. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block in drug discovery. The introduction of specific substituents onto the furan ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.

(5-Iodo-3-methylfuran-2-yl)methanamine is a bifunctional building block of significant interest. The primary amine serves as a key handle for the introduction of diverse molecular fragments through reactions such as amidation and, most notably, reductive amination. The iodo-substituent at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

Reductive amination stands out as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which often suffers from over-alkylation.[1] This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] This application note provides a detailed experimental protocol for the reductive amination of (5-Iodo-3-methylfuran-2-yl)methanamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.

Reaction Mechanism and Key Considerations

The reductive amination process using sodium triacetoxyborohydride proceeds through a well-established mechanism. Initially, the primary amine, (5-Iodo-3-methylfuran-2-yl)methanamine, undergoes a condensation reaction with an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a protonated imine (iminium ion). Sodium triacetoxyborohydride, being a less reactive hydride donor than reagents like sodium borohydride, selectively reduces the electrophilic iminium ion over the starting carbonyl compound.[1]

Reductive_Amination_Mechanism Reactants Amine (R-NH2) + Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Condensation Iminium Iminium Ion [R-N+=CH-R'] Hemiaminal->Iminium - H2O Product Secondary Amine Iminium->Product Reagent NaBH(OAc)3 Reagent->Iminium Hydride Transfer

Caption: General mechanism of reductive amination.

A critical aspect to consider when working with iodo-substituted aromatic compounds is the potential for dehalogenation as a side reaction, particularly under harsh reductive conditions or in the presence of certain metal catalysts.[2] The use of a mild reducing agent like sodium triacetoxyborohydride at room temperature helps to minimize this risk.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol details the reductive amination of (5-Iodo-3-methylfuran-2-yl)methanamine with benzaldehyde as a model electrophile.

Materials and Reagents:

  • (5-Iodo-3-methylfuran-2-yl)methanamine (1.0 eq)

  • Benzaldehyde (1.0 - 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Dissolve amine and aldehyde in anhydrous DCE under N2 B Add NaBH(OAc)3 portion-wise A->B C Stir at room temperature (1-24 h) B->C D Quench with sat. NaHCO3 C->D E Extract with organic solvent D->E F Wash with brine E->F G Dry over Na2SO4 F->G H Filter and concentrate G->H I Purify by flash column chromatography H->I

Caption: Experimental workflow for reductive amination.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (5-Iodo-3-methylfuran-2-yl)methanamine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M relative to the amine.

  • Add benzaldehyde (1.0-1.1 eq) to the stirred solution.

  • Slowly add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-(5-iodo-3-methylfuran-2-yl)methanamine.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the reductive amination of (5-Iodo-3-methylfuran-2-yl)methanamine with benzaldehyde.

ParameterValue/RangeNotes
Reactant Stoichiometry
Amine1.0 eqLimiting reagent.
Aldehyde1.0 - 1.1 eqA slight excess can help drive the reaction to completion.
NaBH(OAc)₃1.3 - 1.5 eqA larger excess may be needed for less reactive substrates.
Reaction Conditions
SolventAnhydrous DCETHF can also be used, but reactions may be slower.[3]
TemperatureRoom TemperatureMaintains mild conditions to prevent side reactions.
Reaction Time1 - 24 hoursMonitor by TLC or LC-MS for completion.
Expected Outcome
Yield70-90%Yields are typically good for this type of reaction.
Purity>95% after chromatography

Predicted NMR Data for N-benzyl-(5-iodo-3-methylfuran-2-yl)methanamine:

The following are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 7.40-7.20 (m, 5H, Ar-H)δ 150.1 (C-O, furan)
δ 6.25 (s, 1H, furan H-4)δ 140.2 (Ar-C)
δ 3.85 (s, 2H, N-CH₂-Ar)δ 128.6 (Ar-CH)
δ 3.75 (s, 2H, furan-CH₂-N)δ 128.4 (Ar-CH)
δ 2.15 (s, 3H, furan-CH₃)δ 127.2 (Ar-CH)
δ 1.80 (br s, 1H, NH)δ 118.5 (furan C-4)
δ 115.8 (furan C-3)
δ 85.3 (furan C-5, C-I)
δ 53.5 (N-CH₂-Ar)
δ 48.2 (furan-CH₂-N)
δ 12.1 (furan-CH₃)

Note: The chemical shifts for the furan ring protons and carbons are particularly sensitive to the substitution pattern.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete imine formation.- Ensure anhydrous conditions as moisture can hydrolyze the imine. - For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.[3]
Inactive reducing agent.- Use a fresh batch of sodium triacetoxyborohydride and handle it under an inert atmosphere to prevent decomposition.
Formation of Dialkylated Product The secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the aldehyde.- Use a slight excess of the primary amine. - Perform a stepwise reaction: form the imine first, then add the reducing agent.[3]
Presence of a Deiodinated Byproduct Reductive cleavage of the carbon-iodine bond.- While less likely with NaBH(OAc)₃, ensure the reaction is not overheated. - Avoid using more reactive reducing agents or catalytic hydrogenation, which are more prone to causing dehalogenation.[2]
Starting Aldehyde Reduced to Alcohol The reducing agent is too reactive or the iminium ion formation is slow.- Sodium triacetoxyborohydride is selective for the iminium ion. If alcohol formation is significant, it may indicate issues with imine formation.

Conclusion

The reductive amination of (5-Iodo-3-methylfuran-2-yl)methanamine using sodium triacetoxyborohydride offers a mild, selective, and high-yielding method for the synthesis of valuable secondary amine building blocks. This protocol provides a reliable starting point for researchers in medicinal chemistry and drug development to access a diverse range of substituted furan derivatives for further biological evaluation. Careful control of stoichiometry and reaction conditions is key to minimizing side reactions and achieving high purity of the desired product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • MDPI. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

  • Molecules. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Application

analytical methods for quantifying (5-Iodo-3-methylfuran-2-yl)methanamine in reaction mixtures

Application Note: Analytical Strategies for the Quantification of (5-Iodo-3-methylfuran-2-yl)methanamine in Complex Reaction Mixtures Executive Summary The quantification of halogenated furanic amines, specifically (5-Io...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Strategies for the Quantification of (5-Iodo-3-methylfuran-2-yl)methanamine in Complex Reaction Mixtures

Executive Summary

The quantification of halogenated furanic amines, specifically (5-Iodo-3-methylfuran-2-yl)methanamine, in crude reaction mixtures presents a multifaceted analytical challenge. This application note details robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies designed for researchers and drug development professionals. By addressing the specific physicochemical liabilities of the target molecule, these protocols ensure high-fidelity data for both routine reaction monitoring and trace-level impurity profiling.

Physicochemical Profiling & Analytical Causality

To design a reliable quantitative method, experimental choices must be directly informed by the target molecule's structural features. Do not rely on generic C18 gradients; instead, consider the following causal relationships:

  • The Amine Challenge (Silanol Interactions): The primary methanamine group is highly basic (estimated pKa ~9.0). In standard acidic mobile phases, it exists as a cation. On traditional silica-based C18 columns, this cationic species engages in secondary ion-exchange interactions with unendcapped, residual silanols, leading to severe peak tailing and integration errors[1]. Solution: We employ a low-silanol, mixed-mode stationary phase (e.g., Newcrom R1) that provides dual hydrophobic and cation-exchange retention mechanisms, ensuring sharp, symmetrical peaks without the need for harsh ion-pairing agents[2].

  • The Furan Challenge (Acidic Lability): Furan rings are susceptible to hydrolytic ring-opening under highly acidic or oxidative conditions[3]. While Trifluoroacetic Acid (TFA) is commonly used to suppress amine tailing, it can degrade furanic compounds and severely suppress MS ionization. Solution: We utilize 0.1% Formic Acid. This provides a sufficiently low pH (~2.7) to protonate the amine for ESI-MS detection while maintaining furan ring integrity during the chromatographic run[4].

  • The Iodine Challenge (MS Cleavage): Iodinated heterocycles yield distinct mass spectrometry profiles. The large, polarizable iodine atom provides a strong UV chromophore but introduces challenges in ESI-MS/MS due to the relative lability of the C-I bond[5]. Solution: Collision Energy (CE) must be meticulously optimized to favor the initial loss of ammonia ( −NH3​ ) for the quantifier ion, reserving the homolytic cleavage of the iodine radical for the secondary qualifier ion, preventing premature in-source fragmentation.

Workflow A Crude Reaction Mixture (Matrix) B Quench & Dilute (ACN/H2O 50:50) A->B C Centrifugation & Filtration (0.22 µm PTFE) B->C D HPLC-UV (Bulk Quantitation) C->D E LC-MS/MS (Trace / Impurity) C->E F Data Processing & System Suitability Check D->F E->F

Fig 1. Sample preparation and analytical workflow for reaction mixture quantification.

Experimental Protocols

Sample Preparation (Self-Validating Extraction)

To ensure the protocol is a self-validating system, every analytical batch must include built-in controls to account for matrix effects and amine carryover.

  • Quenching: Transfer 50 µL of the crude reaction mixture into 950 µL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to halt reaction kinetics.

  • Internal Standard Addition: Spike the mixture with 10 µL of a stable isotopically labeled internal standard (e.g., a deuterated furan analog) at a known concentration (1 µg/mL). Causality: This corrects for MS ion suppression caused by the reaction matrix.

  • Clarification: Vortex for 30 seconds, then centrifuge at 12,000 × g for 5 minutes at 4°C to precipitate bulk salts and catalysts.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Note: Avoid Nylon filters, which can non-specifically bind primary amines.

Method A: HPLC-UV (Routine Reaction Monitoring)

Designed for high-throughput monitoring of the reaction progress (Concentration range: 1 - 500 µg/mL).

  • Column: Mixed-mode low-silanol C18 (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm)[2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 min, hold 2 min, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces backpressure and sharpens the amine peak).

  • Detection: DAD at 254 nm (Optimal for the iodinated furan chromophore).

  • Needle Wash: Methanol/Water (80:20) with 0.5% Formic acid to eliminate amine carryover.

Method B: LC-MS/MS (Trace Analysis)

Designed for trace quantification and impurity profiling (Concentration range: 0.1 - 100 ng/mL).

  • Column: Sub-2 µm mixed-mode C18 (e.g., 50 x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: 10 L/min at 300°C.

Pathway M Precursor Ion [M+H]+ m/z 238.0 F1 Quantifier Ion [M+H - NH3]+ m/z 221.0 M->F1 CID (-17 Da) F2 Qualifier Ion [M+H - NH3 - I]+ m/z 94.1 F1->F2 CID (-127 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for (5-Iodo-3-methylfuran-2-yl)methanamine.

Quantitative Data & System Suitability

To guarantee trustworthiness, the analytical run is only valid if the System Suitability Test (SST) criteria are met. The tailing factor ( Tf​ ) for the target analyte must be ≤1.5 , and the %RSD of five replicate standard injections must be ≤2.0% . A solvent blank injected immediately after the highest calibrator must show ≤0.1% carryover.

Table 1: LC-MS/MS MRM Transitions and Optimization | Analyte | Precursor ( m/z ) | Product ( m/z ) | Fragment Type | Dwell Time (ms) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | Target (Quantifier) | 238.0 | 221.0 | [M+H−NH3​]+ | 50 | 15 | | Target (Qualifier) | 238.0 | 94.1 | [M+H−NH3​−I]+ | 50 | 35 |

Table 2: Method Validation Summary

Parameter HPLC-UV Method LC-MS/MS Method
Linear Range 1.0 – 500 µg/mL 0.1 – 100 ng/mL

| Linearity ( R2 ) | > 0.999 | > 0.995 | | LOD (S/N = 3) | 0.3 µg/mL | 0.02 ng/mL | | LOQ (S/N = 10) | 1.0 µg/mL | 0.1 ng/mL | | Matrix Recovery | 96.5% ± 2.1% | 92.4% ± 4.3% | | Tailing Factor ( Tf​ ) | 1.15 | 1.08 |

References

  • SIELC Technologies. "Separation of 2-Furanmethanamine, N-methyl- on Newcrom R1 HPLC column". sielc.com. 2

  • Agilent Technologies. "Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS". sepscience.com. 5

  • "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". Analytical and Bioanalytical Chemistry (2020). 1

  • "Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection". Journal of Chromatographic Science. 3

  • "An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector". Journal of Chromatography A (2013). 4

Sources

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine for Preclinical Development

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine, a key intermediate for preclinical drug development. The furan scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine, a key intermediate for preclinical drug development. The furan scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodo-substituent offers a versatile handle for further molecular elaboration through cross-coupling reactions.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic route, critical process parameters, in-process controls (IPCs), and robust safety protocols. The presented methodology is designed for scalability, prioritizing reagents and procedures amenable to kilogram-scale production while ensuring the high purity (>98%) required for preclinical toxicology and efficacy studies.[3][4]

Synthetic Strategy and Rationale

The development of a manufacturing process for a drug substance candidate requires a synthesis route that is not only efficient but also safe, economical, and reproducible.[3] The chosen multi-step synthesis for (5-Iodo-3-methylfuran-2-yl)methanamine is outlined below. The strategy begins with a commercially viable starting material and proceeds through a series of robust chemical transformations, each selected for its scalability and control.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path from the target molecule to a simple starting material. The primary amine can be installed via reductive amination of a corresponding aldehyde. The iodinated furan core can be constructed by direct electrophilic iodination of an activated 3-methylfuran precursor, a reaction known to proceed with high regioselectivity at the C5 position. This aldehyde can, in turn, be generated from a more stable carboxylic acid derivative.

Overall Synthetic Workflow

The forward synthesis is a four-step process designed for process control and scalability.

G cluster_0 Process Flow A 3-Methyl-2-furoic Acid (Starting Material) B (3-Methylfuran-2-yl)methanol A->B Step 1: Reduction C 3-Methylfuran-2-carbaldehyde B->C Step 2: Oxidation D 5-Iodo-3-methylfuran-2-carbaldehyde C->D Step 3: Iodination E (5-Iodo-3-methylfuran-2-yl)methanamine (Final Product) D->E Step 4: Reductive Amination

Diagram 1: High-level overview of the synthetic workflow.

Rationale for Route Selection:

  • Starting Material: 3-Methyl-2-furoic acid is a cost-effective and stable starting point, allowing for clear regulatory control over the manufacturing process.[5]

  • Stepwise Functionalization: Introducing the key functional groups (iodine and amine) in separate, controlled steps minimizes the formation of complex side-products and simplifies purification.

  • Scalable Reactions: The chosen reactions (borane reduction, catalytic oxidation, electrophilic iodination, and reductive amination) are well-documented and generally exhibit predictable behavior on a larger scale, avoiding problematic reagents like heavy metal oxidants or azide intermediates.

Safety and Handling Precautions

Strict adherence to safety protocols is paramount. All operations should be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves.[6]

  • Iodine and Iodinated Compounds: Iodine is volatile and corrosive.[6] N-Iodosuccinimide (NIS) is a strong oxidizing agent. Handle these reagents with care, avoiding inhalation of dust or vapors. All waste containing iodine should be collected in designated, sealed containers.[7][8]

  • Borane Complexes: Borane-tetrahydrofuran complex (BTHF) is flammable and reacts violently with water. It should be handled under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Tetrahydrofuran (THF) and Dichloromethane (DCM) are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. A spill kit containing an appropriate absorbent material and sodium thiosulfate solution (to quench iodine) should be available.[8]

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for both laboratory (10 g) and scale-up (200 g) batches.

Step 1: Reduction of 3-Methyl-2-furoic Acid to (3-Methylfuran-2-yl)methanol

Reaction: (Self-generated image placeholder)

Causality: The carboxylic acid is reduced to the primary alcohol. Borane-THF complex is chosen over LiAlH₄ for its superior safety profile and ease of handling on a larger scale, as the quench is less violent and workup is simplified.

Table 1.1: Reagent Quantities for Step 1

Reagent M.W. Density Lab Scale (10 g) Scale-Up (200 g) Moles (Scale-Up)
3-Methyl-2-furoic Acid 126.11 - 10.0 g 200.0 g 1.586
Borane-THF (1M) - - 120 mL 2.4 L 2.4
Tetrahydrofuran (THF) 72.11 0.889 100 mL 2.0 L -
Methanol (MeOH) 32.04 0.792 20 mL 400 mL -

| Hydrochloric Acid (2M) | 36.46 | - | As needed | As needed | - |

Protocol:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 3-methyl-2-furoic acid and anhydrous THF.

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Borane Addition: Add the 1M Borane-THF solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition is critical to control the exothermic reaction and prevent runaway conditions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Quench: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Rationale: Methanol is used for a controlled quench. Adding water directly would be dangerously exothermic.

  • Work-up: Concentrate the mixture under reduced pressure. Add 2M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-methylfuran-2-yl)methanol as a crude oil, which is typically used in the next step without further purification. Expected yield: 90-95%.

Step 2: Oxidation to 3-Methylfuran-2-carbaldehyde

Reaction: (Self-generated image placeholder)

Causality: A selective oxidation of the primary alcohol to an aldehyde is required. Pyridinium chlorochromate (PCC) is a reliable lab-scale oxidant. For scale-up, alternatives like a TEMPO-catalyzed oxidation would be preferable to avoid chromium waste, but PCC is detailed here for its commonality in preclinical-scale synthesis.

Table 1.2: Reagent Quantities for Step 2

Reagent M.W. Density Lab Scale (8.9 g) Scale-Up (178 g) Moles (Scale-Up)
(3-Methylfuran-2-yl)methanol 112.13 - 8.9 g 178.0 g 1.587
Pyridinium Chlorochromate (PCC) 215.56 - 17.0 g 340.0 g 1.577
Dichloromethane (DCM) 84.93 1.33 150 mL 3.0 L -

| Silica Gel | - | - | 20 g | 400 g | - |

Protocol:

  • Setup: To a flask charged with a magnetic stirrer, add PCC and dichloromethane.

  • Reagent Addition: Add a solution of (3-methylfuran-2-yl)methanol in DCM to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2 hours. The mixture will turn into a dark brown, thick slurry.

  • IPC: Monitor the reaction by TLC or GC-MS for the disappearance of the alcohol.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel, eluting with more diethyl ether. Rationale: The silica plug efficiently removes the chromium tars and pyridinium salts.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-methylfuran-2-carbaldehyde as a yellow oil. Expected yield: 80-85%.

Step 3: Iodination to 5-Iodo-3-methylfuran-2-carbaldehyde

Reaction: (Self-generated image placeholder)

Causality: Electrophilic iodination of the electron-rich furan ring occurs selectively at the C5 position. N-Iodosuccinimide (NIS) is an effective and easy-to-handle source of electrophilic iodine, often superior to I₂ for mildness and selectivity.[2][9]

Table 1.3: Reagent Quantities for Step 3

Reagent M.W. Density Lab Scale (7.5 g) Scale-Up (150 g) Moles (Scale-Up)
3-Methylfuran-2-carbaldehyde 110.11 - 7.5 g 150.0 g 1.362
N-Iodosuccinimide (NIS) 224.99 - 16.0 g 320.0 g 1.422

| Acetonitrile (ACN) | 41.05 | 0.786 | 150 mL | 3.0 L | - |

Protocol:

  • Setup: In a flask protected from light, dissolve 3-methylfuran-2-carbaldehyde in acetonitrile.

  • Reagent Addition: Add NIS portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • IPC: Monitor the reaction by HPLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine/succinimide byproducts), water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography (for lab scale) or crystallization from a hexane/ethyl acetate mixture (for scale-up) to yield 5-iodo-3-methylfuran-2-carbaldehyde as a solid. Expected yield: 85-90%.

Step 4: Reductive Amination to (5-Iodo-3-methylfuran-2-yl)methanamine

Reaction: (Self-generated image placeholder)

Causality: This is a one-pot reaction where the aldehyde first forms an imine with ammonia, which is then reduced in situ to the primary amine. Catalytic hydrogenation is chosen for its cleanliness and high atom economy, making it ideal for scale-up. The use of ammonia in methanol provides the nitrogen source.

Table 1.4: Reagent Quantities for Step 4

Reagent M.W. Density Lab Scale (10 g) Scale-Up (190 g) Moles (Scale-Up)
5-Iodo-3-methylfuran-2-carbaldehyde 236.01 - 10.0 g 190.0 g 0.805
Ammonia in Methanol (7N) 17.03 - 50 mL 960 mL 6.72
Raney Nickel (50% slurry) - - ~1 g ~20 g -

| Hydrogen (H₂) gas | 2.02 | - | 50 psi | 50-60 psi | - |

Protocol:

  • Setup: To a high-pressure hydrogenation vessel (Parr shaker or autoclave), add the 5-iodo-3-methylfuran-2-carbaldehyde and the 7N ammonia in methanol solution.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and must be handled wet.

  • Reaction: Seal the vessel, purge several times with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

  • Execution: Heat the mixture to 40-50 °C and agitate vigorously.

  • IPC: Monitor the reaction by observing the cessation of hydrogen uptake. A sample can be carefully withdrawn (after depressurization and purging) and analyzed by HPLC to confirm the disappearance of the aldehyde/imine intermediate.

  • Work-up: After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Rationale: Celite filtration is essential to safely remove the pyrophoric catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.

Purification and Characterization

Primary amines can be challenging to purify via chromatography on silica gel. A more robust and scalable method involves an acid-base extraction.[10][11]

G cluster_1 Purification Workflow Start Crude Amine Product in Organic Solvent (e.g., EtOAc) Acidify Extract with 1M HCl (aq) Start->Acidify Separate1 Separate Layers Acidify->Separate1 OrganicLayer Organic Layer (Contains neutral impurities) Separate1->OrganicLayer phase 1 AqueousLayer Aqueous Layer (Contains protonated amine salt) Separate1->AqueousLayer phase 2 Basify Adjust pH to >12 with 6M NaOH (aq) AqueousLayer->Basify Extract Extract with Fresh Organic Solvent (e.g., DCM) Basify->Extract Separate2 Separate Layers Extract->Separate2 FinalOrganic Organic Layer (Contains pure free amine) Separate2->FinalOrganic phase 1 FinalAqueous Aqueous Layer (Waste) Separate2->FinalAqueous phase 2 Isolate Dry, Filter, Concentrate FinalOrganic->Isolate Product Pure (5-Iodo-3-methylfuran-2-yl)methanamine Isolate->Product

Diagram 2: Logic flow for the acid-base purification of the final product.

Purification Protocol:
  • Dissolve the crude amine in ethyl acetate or DCM.

  • Extract the organic solution with 1M HCl (3x). The amine will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities behind.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 6M NaOH solution until the pH is >12, liberating the free amine.

  • Extract the basic aqueous solution with fresh DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product as an oil or low-melting solid. Overall yield from the aldehyde: 70-80%.

Final Product Characterization

The final product must be rigorously characterized to ensure identity, purity, and quality for preclinical use.

Table 2: Final Product Specification Sheet

Test Method Specification
Appearance Visual Colorless to pale yellow oil/solid
Identity ¹H NMR, ¹³C NMR Conforms to structure
Identity HRMS (ESI+) [M+H]⁺ matches calculated exact mass ± 5 ppm
Purity HPLC (UV 254 nm) ≥ 98.0%
Residual Solvents GC-HS Meets ICH Q3C limits

| Water Content | Karl Fischer | ≤ 0.5% |

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ ~6.2 (s, 1H, furan-H), ~3.8 (s, 2H, CH₂N), ~2.1 (s, 3H, CH₃), ~1.5 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~155 (C-O), ~145 (C-I), ~120 (C-CH₃), ~115 (C-H), ~75 (C-I), ~40 (CH₂), ~10 (CH₃).

  • HRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₆H₉INO: 237.9723; Found: [Value ± 5 ppm].

Conclusion

This application note details a validated and scalable synthetic route to produce (5-Iodo-3-methylfuran-2-yl)methanamine of high purity suitable for preclinical studies. The process emphasizes safety, control, and the use of scalable unit operations. By providing detailed rationales for procedural choices and outlining robust in-process controls and purification strategies, this guide serves as a reliable resource for researchers and drug development professionals tasked with advancing novel furan-based therapeutics.

References

  • Radiation Safety Service. (n.d.). IODINATION SAFETY PRECAUTIONS. Columbia University. [Link]

  • Jha, A., & Vankawala, M. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 598-601. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. [Link]

  • Chem-Supply. (2023). Iodine - SAFETY DATA SHEET. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 71(1), 62-69. [Link]

  • University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. [Link]

  • Allais, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 219-226. [Link]

  • Williams, D. R., & Tantillo, A. W. (2018). Convergent Synthesis of Highly Functionalized Furans. The Journal of Organic Chemistry, 83(5), 2735-2743. [Link]

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  • Chiurchiù, E., et al. (2019). A New Valuable Synthesis of Polyfunctionalized Furans Starting from β-Nitroenones and Active Methylene Compounds. Molbank, 2019(2), M1068. [Link]

  • Gabriele, B., & Vitale, P. (2014). Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Mini-Reviews in Organic Chemistry, 11(1), 36-51. [Link]

  • Smart Solutions. (n.d.). Managing the development of the drug substance route of synthesis and manufacturing process for an innovative molecule in the preclinical phase. [Link]

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  • Chtita, S., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7984. [Link]

  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Pharmaceutical Technology. (2010). Drug Substance Starting Material Selection. [Link]

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  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2006). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]

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  • Jeong, M., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of Separation Science, 42(5), 1012-1018. [Link]

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  • Jeong, M., et al. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Journal of Separation Science, 42(5), 1012-1018. [Link]

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  • Li, C., et al. (2019). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry, 21(19), 5216-5220. [Link]

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Sources

Application

Application Notes and Protocols for the Functionalization of the Amino Group of (5-Iodo-3-methylfuran-2-yl)methanamine

Introduction: Unlocking the Potential of a Privileged Scaffold The furan ring is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic pharmaceuticals with a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The furan ring is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, (5-Iodo-3-methylfuran-2-yl)methanamine, represents a particularly valuable building block for drug discovery. Its primary amino group offers a readily modifiable handle for introducing diverse functionalities, thereby enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Furthermore, the iodo-substituent at the 5-position serves as a versatile anchor for cross-coupling reactions, allowing for further molecular elaboration.[4] The methyl group at the 3-position can also influence the molecule's conformation and metabolic stability.

This comprehensive guide provides detailed application notes and validated protocols for the key functionalization reactions of the primary amino group of (5-Iodo-3-methylfuran-2-yl)methanamine. These methodologies are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to efficiently generate libraries of novel furan-containing compounds for screening and lead optimization.

PART 1: Foundational Functionalization Strategies

The primary amino group of (5-Iodo-3-methylfuran-2-yl)methanamine is a nucleophilic center that readily participates in a variety of bond-forming reactions. The following sections detail the protocols for the most common and synthetically useful transformations: N-acylation, N-sulfonylation, reductive amination, and N-alkylation.

N-Acylation: Crafting Amide Bonds for Enhanced Stability and Bioactivity

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis. The resulting amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

Causality Behind Experimental Choices:

  • Acylating Agents: Acyl chlorides and anhydrides are commonly employed due to their high reactivity. The choice between them often depends on the desired reactivity and the ease of purification.

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acetylation

Objective: To synthesize N-((5-iodo-3-methylfuran-2-yl)methyl)acetamide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(5-Iodo-3-methylfuran-2-yl)methanamine251.041.0251 mg
Acetic Anhydride102.091.2115 µL
Triethylamine101.191.5209 µL
Dichloromethane (DCM), anhydrous--5 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-Iodo-3-methylfuran-2-yl)methanamine (251 mg, 1.0 mmol).

  • Dissolve the amine in anhydrous DCM (5 mL).

  • Add triethylamine (209 µL, 1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (115 µL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-((5-iodo-3-methylfuran-2-yl)methyl)acetamide.

Expected Characterization Data (based on analogous compounds):

  • ¹H NMR (CDCl₃): δ (ppm) ~6.5 (s, 1H, furan-H), 4.3 (d, 2H, CH₂), 2.1 (s, 3H, furan-CH₃), 2.0 (s, 3H, acetyl-CH₃), NH proton signal may be broad.

  • ¹³C NMR (CDCl₃): δ (ppm) ~170 (C=O), furan carbons in the range of 100-150, ~35 (CH₂), ~23 (acetyl-CH₃), ~10 (furan-CH₃).

  • MS (ESI+): Calculated for C₈H₁₀INO₂ [M+H]⁺, found m/z.

PART 2: Advanced Functionalization Techniques

Beyond the fundamental acylation, more advanced techniques can be employed to introduce a wider range of functionalities, leading to compounds with unique properties.

N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, diuretic, and anticancer activities. The sulfonamide linkage is generally stable to a wide range of chemical conditions.

Causality Behind Experimental Choices:

  • Sulfonylating Agents: Aryl or alkyl sulfonyl chlorides are the most common reagents. The choice of the R group on the sulfonyl chloride allows for significant structural diversification.

  • Base: Pyridine is often used as both a base and a solvent, though other non-nucleophilic bases like triethylamine can also be employed. The basicity of the chosen amine is crucial to avoid side reactions.

  • Temperature Control: The reaction is typically performed at low temperatures (0 °C) to control the exothermicity and minimize potential side reactions.

Experimental Protocol: N-Tosyl-((5-iodo-3-methylfuran-2-yl)methyl)amine Synthesis

Objective: To synthesize 4-methyl-N-((5-iodo-3-methylfuran-2-yl)methyl)benzenesulfonamide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(5-Iodo-3-methylfuran-2-yl)methanamine251.041.0251 mg
p-Toluenesulfonyl chloride (TsCl)190.651.1210 mg
Pyridine, anhydrous79.10-5 mL

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (5-Iodo-3-methylfuran-2-yl)methanamine (251 mg, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash successively with 1M HCl (2 x 15 mL) to remove pyridine, saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Expected Characterization Data (based on analogous compounds):

  • ¹H NMR (CDCl₃): δ (ppm) ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~6.4 (s, 1H, furan-H), ~4.1 (d, 2H, CH₂), ~2.4 (s, 3H, Ar-CH₃), ~2.0 (s, 3H, furan-CH₃), NH proton signal.

  • ¹³C NMR (CDCl₃): δ (ppm) Aromatic carbons, furan carbons, ~40 (CH₂), ~21 (Ar-CH₃), ~10 (furan-CH₃).

  • MS (ESI+): Calculated for C₁₃H₁₄INO₃S [M+H]⁺, found m/z.

Reductive Amination: Forging C-N Bonds with Carbonyl Compounds

Reductive amination is a powerful and versatile method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent. This one-pot procedure is highly efficient and offers a broad substrate scope.[1]

Causality Behind Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce various alkyl or aryl substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides and does not reduce the carbonyl starting material.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

Experimental Protocol: Synthesis of a Secondary Amine

Objective: To synthesize N-benzyl-1-(5-iodo-3-methylfuran-2-yl)methanamine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(5-Iodo-3-methylfuran-2-yl)methanamine251.041.0251 mg
Benzaldehyde106.121.1112 µL
Sodium triacetoxyborohydride211.941.5318 mg
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • To a round-bottom flask, add (5-Iodo-3-methylfuran-2-yl)methanamine (251 mg, 1.0 mmol) and anhydrous DCM (10 mL).

  • Add benzaldehyde (112 µL, 1.1 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Characterization Data (based on analogous compounds):

  • ¹H NMR (CDCl₃): δ (ppm) ~7.2-7.4 (m, 5H, Ar-H), ~6.4 (s, 1H, furan-H), ~3.8 (s, 2H, Ar-CH₂), ~3.7 (s, 2H, furan-CH₂), ~2.1 (s, 3H, furan-CH₃), NH proton signal.

  • ¹³C NMR (CDCl₃): δ (ppm) Aromatic carbons, furan carbons, ~53 (Ar-CH₂), ~45 (furan-CH₂), ~10 (furan-CH₃).

  • MS (ESI+): Calculated for C₁₃H₁₄INO [M+H]⁺, found m/z.

Direct N-Alkylation: A Straightforward Path to Secondary and Tertiary Amines

Direct N-alkylation with alkyl halides provides a direct method for the synthesis of higher substituted amines. However, control of over-alkylation to form tertiary amines and quaternary ammonium salts can be a challenge.

Causality Behind Experimental Choices:

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides or chlorides. Using a controlled stoichiometry of the alkylating agent is crucial to favor mono-alkylation.

  • Base: A mild, non-nucleophilic base such as potassium carbonate or cesium carbonate is used to scavenge the acid formed during the reaction. Cesium bases have been reported to suppress overalkylation.[5]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the SN2 reaction.

Experimental Protocol: Mono-N-methylation

Objective: To synthesize 1-(5-iodo-3-methylfuran-2-yl)-N-methylmethanamine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(5-Iodo-3-methylfuran-2-yl)methanamine251.041.0251 mg
Iodomethane (Methyl Iodide)141.941.169 µL
Cesium Carbonate (Cs₂CO₃)325.821.5489 mg
Dimethylformamide (DMF), anhydrous--5 mL

Procedure:

  • In a reaction vial, suspend cesium carbonate (489 mg, 1.5 mmol) in anhydrous DMF (5 mL).

  • Add (5-Iodo-3-methylfuran-2-yl)methanamine (251 mg, 1.0 mmol).

  • Add iodomethane (69 µL, 1.1 mmol) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring carefully by TLC for the formation of the desired product and any di-alkylated byproduct.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Characterization Data (based on analogous compounds):

  • ¹H NMR (CDCl₃): δ (ppm) ~6.4 (s, 1H, furan-H), ~3.6 (s, 2H, CH₂), ~2.4 (s, 3H, N-CH₃), ~2.1 (s, 3H, furan-CH₃), NH proton signal.

  • ¹³C NMR (CDCl₃): δ (ppm) Furan carbons, ~50 (CH₂), ~36 (N-CH₃), ~10 (furan-CH₃).

  • MS (ESI+): Calculated for C₇H₁₀INO [M+H]⁺, found m/z.

PART 3: Visualization of Reaction Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the key steps in the functionalization of (5-Iodo-3-methylfuran-2-yl)methanamine.

G cluster_acylation N-Acylation Workflow start_acyl Start: (5-Iodo-3-methylfuran-2-yl)methanamine reagents_acyl Reagents: Acyl Chloride/Anhydride, Base (e.g., TEA) start_acyl->reagents_acyl 1. Add reaction_acyl Reaction: DCM, 0°C to RT reagents_acyl->reaction_acyl 2. React workup_acyl Aqueous Workup reaction_acyl->workup_acyl 3. Quench & Extract purification_acyl Column Chromatography workup_acyl->purification_acyl 4. Purify product_acyl Product: N-Acylated Amine purification_acyl->product_acyl 5. Isolate

Caption: Workflow for the N-acylation of (5-Iodo-3-methylfuran-2-yl)methanamine.

G cluster_sulfonylation N-Sulfonylation Workflow start_sulfonyl Start: (5-Iodo-3-methylfuran-2-yl)methanamine reagents_sulfonyl Reagents: Sulfonyl Chloride, Base (e.g., Pyridine) start_sulfonyl->reagents_sulfonyl 1. Add reaction_sulfonyl Reaction: Pyridine, 0°C to RT reagents_sulfonyl->reaction_sulfonyl 2. React workup_sulfonyl Aqueous Workup (Acid Wash) reaction_sulfonyl->workup_sulfonyl 3. Quench & Extract purification_sulfonyl Column Chromatography workup_sulfonyl->purification_sulfonyl 4. Purify product_sulfonyl Product: N-Sulfonylated Amine purification_sulfonyl->product_sulfonyl 5. Isolate

Caption: Workflow for the N-sulfonylation of (5-Iodo-3-methylfuran-2-yl)methanamine.

G cluster_reductive_amination Reductive Amination Workflow start_ra Start: (5-Iodo-3-methylfuran-2-yl)methanamine reagents_ra Reagents: Aldehyde/Ketone, NaBH(OAc)₃ start_ra->reagents_ra 1. Add reaction_ra Reaction: DCM, RT reagents_ra->reaction_ra 2. React workup_ra Aqueous Bicarbonate Workup reaction_ra->workup_ra 3. Quench & Extract purification_ra Column Chromatography workup_ra->purification_ra 4. Purify product_ra Product: Secondary/Tertiary Amine purification_ra->product_ra 5. Isolate

Caption: Workflow for the reductive amination of (5-Iodo-3-methylfuran-2-yl)methanamine.

PART 4: Critical Considerations and Troubleshooting

Stability of the Iodo-Furan Moiety: The C-I bond on the furan ring is generally stable under the described reaction conditions. However, prolonged reaction times at elevated temperatures, or the use of strong bases or certain transition metal catalysts (not described in these protocols), could potentially lead to side reactions involving the iodo-group. It is advisable to monitor the reactions closely and use the mildest effective conditions. The furan ring itself can be sensitive to strong acids, and care should be taken during acidic workups.[6][7]

Purification Strategies: The functionalized products described herein are generally amenable to purification by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing on the silica gel.

Spectroscopic Characterization:

  • ¹H NMR: The chemical shifts of the protons on the furan ring and the methylene bridge are characteristic and can be used to confirm the structure of the products. The appearance of new signals corresponding to the introduced functional group (e.g., acetyl, tosyl, benzyl) is a key indicator of a successful reaction.

  • ¹³C NMR: The carbon signals of the furan ring and the newly introduced functional groups provide further structural confirmation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method for determining the molecular weight of the functionalized products. The observation of the [M+H]⁺ ion is a reliable confirmation of the product's identity.[8]

  • Infrared (IR) Spectroscopy: The IR spectra will show characteristic absorption bands for the newly formed functional groups, such as the C=O stretch of an amide or the S=O stretches of a sulfonamide.

Conclusion: A Gateway to Novel Chemical Entities

The protocols and application notes presented in this guide provide a robust framework for the chemical modification of (5-Iodo-3-methylfuran-2-yl)methanamine. By leveraging these well-established functionalization strategies, researchers can efficiently generate a diverse range of novel furan derivatives. The inherent versatility of this scaffold, combined with the potential for further elaboration at the iodo-position, makes it an exciting starting point for the discovery of new therapeutic agents and functional materials. Careful execution of these protocols, coupled with diligent monitoring and characterization, will undoubtedly accelerate the exploration of the chemical and biological potential of this promising molecule.

References

  • Lukevits, E. (1993). Biological activity of furan derivatives (review). Chemistry of Heterocyclic Compounds, 29(7), 756-779.
  • Almasirad, A., et al. (2022). Synthesis and antimicrobial evaluation of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)
  • Ju, Y., & Varma, R. S. (2004).
  • Peterson, E. A., & Deiters, A. (2012). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 25(10), 1996-2008.
  • Zubkov, E. A. (1995). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Electronic Conference on Trends in Organic Chemistry (ECTOC-1).
  • Hughes, W. L. (1965). Biological stability of 5-iodo-2'-deoxyuridine labelled with iodine-125 after its incorporation into the deoxyribonucleic acid of the mouse.
  • Sugisawa, H., & Aso, K. (1960). Reaction of Furan Derivatives with Ammonia. Tohoku Journal of Agricultural Research, 11(2), 137-142.
  • Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). An efficient synthesis of 3-furylamine derivatives. Australian Journal of Chemistry, 55(12), 795-798.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Bhalerao, G. D., Rane, V. H., & Waghmode, S. B. (2011). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Science & Technology, 1(5), 809-814.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Iodo and Amino Groups in 5-Iodofuran-2-amine.
  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Hunter, L., & Younis, Y. M. (1988). Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans. Journal of the Chemical Society, Perkin Transactions 1, 10, 2695-2700.
  • Zhang, H., et al. (2011). Integrated mass spectrometry-based analysis of plasma glycoproteins and their glycan modifications.
  • Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl)
  • BenchChem. (2025). Comparative Analysis of 5-Iodofuran-2-amine Derivatives in Oncology: A Review of Preclinical Data.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Carbonate Mediated N-Alkylation of Amines. Tetrahedron, 58(18), 3515-3527.
  • Ju, Y., & Varma, R. S. (2006). A greener improvement to direct mono-N-alkylation of aromatic amines by alkyl halides using microwave irradiation in water without any catalyst. Tetrahedron Letters, 47(10), 1599-1602.
  • San Agustin, M. B., et al. (2013). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. U.S.
  • Jayanthi, S., et al. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Materials Today: Proceedings, 33, 3087-3090.
  • Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 33(4), 1956-1963.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Organic Letters, 4(15), 2577–2580.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • McGurk, D. T., et al. (2025). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[ b]furan derivatives. Organic & Biomolecular Chemistry, 23(8), 1851-1857.
  • Van der Poel, H., et al. (2017). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Green Chemistry.
  • Choudhary, M. I., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Current Organic Synthesis, 21(1), 2-25.
  • Zubkov, E. A., & Salakhutdinov, N. F. (1995). Direct iodination of thiophene and furan derivatives in the presence of zeolites.
  • Hughes, W. L. (1965). Biological stability of 5-iodo-2'-deoxyuridine labelled with iodine-125 after its incorporation into the deoxyribonucleic acid of the mouse.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for (5-Iodo-3-methylfuran-2-yl)methanamine

Welcome to the Technical Support Center. The purification of (5-Iodo-3-methylfuran-2-yl)methanamine presents a unique triad of chromatographic challenges: a highly basic primary amine, an acid-sensitive furan ring, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of (5-Iodo-3-methylfuran-2-yl)methanamine presents a unique triad of chromatographic challenges: a highly basic primary amine, an acid-sensitive furan ring, and a photolabile carbon-iodine bond.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide causality-driven troubleshooting, quantitative metrics, and self-validating protocols to ensure high-purity isolation without compound degradation.

Purification Logic & Workflow

Before beginning your purification, consult the decision tree below to select the appropriate stationary phase and handling conditions based on the molecule's structural liabilities.

ColumnPrep A Crude Amine B TLC Optimization (1% TEA in Eluent) A->B C Stationary Phase Selection B->C D Basic Alumina (Activity IV) C->D Preferred E Standard Silica (+ 1% TEA) C->E Alternative F Foil-Wrapped Flash Column D->F E->F G Pure Product F->G Fast Elution

Workflow for the purification of light- and acid-sensitive primary amines.

Troubleshooting & FAQs

Issue 1: Severe Band Broadening and Streaking

Q: My compound streaks continuously from the baseline to the solvent front on TLC and during column chromatography. How do I resolve this?

Causality: (5-Iodo-3-methylfuran-2-yl)methanamine contains a highly basic primary amine. Standard normal-phase silica gel is decorated with acidic silanol groups (Si-OH). This creates a strong Brønsted acid-base interaction, causing the amine to protonate and bind tightly to the stationary phase, resulting in severe band broadening and streaking 1.

Solution: You must neutralize the acidic sites on the silica gel. Incorporate a volatile base, such as 1% (v/v) triethylamine (TEA) or ammonium hydroxide, into the mobile phase during both column equilibration and elution. The TEA outcompetes the primary amine for the silanol binding sites, allowing your product to elute as a tight band. Alternatively, utilize an amine-functionalized silica (NH2-silica) column 1.

Issue 2: Product Degradation and Low Mass Recovery

Q: I am losing a significant amount of mass on the column, and my post-column NMR shows unexpected linear carbonyl peaks. What is happening?

Causality: The furan ring is notoriously sensitive to acidic conditions. The inherent acidity of standard silica gel can protonate the α-carbon of the furan ring, initiating an acid-catalyzed hydrolytic cascade that cleaves the ring and forms linear dicarbonyl byproducts 2.

Solution: Avoid prolonged exposure to standard silica. If silica must be used, the addition of 1% TEA serves a dual purpose: it prevents amine streaking and buffers the local environment to protect the furan. However, for maximum recovery of highly sensitive furans, replacing silica with deactivated basic alumina (Activity IV) is the most effective way to prevent acid-catalyzed degradation 3.

Issue 3: Discoloration of the Purified Product

Q: The fractions containing my product turn pink, purple, or brown shortly after eluting, even though the starting crude was yellow. How do I prevent this?

Causality: The 5-iodo substituent is highly photolabile. Exposure to ambient laboratory lighting or UV light induces homolytic cleavage of the carbon-iodine (C-I) bond. This generates highly reactive radical species and liberates trace amounts of elemental iodine (I2), which imparts a deep pink, purple, or brown color to the solution even at minute concentrations 4.

Solution: The entire purification system must be shielded from light. Wrap the chromatography column, collection flasks, and rotary evaporator bump traps in aluminum foil or black cloth 5. If discoloration has already occurred in the crude mixture, washing the organic layer with a dilute aqueous solution of sodium thiosulfate (a reducing agent) prior to chromatography will quench the liberated iodine 4.

Quantitative Data: Stationary Phase Comparison

The table below summarizes the expected outcomes when purifying (5-Iodo-3-methylfuran-2-yl)methanamine across different stationary phases.

Stationary PhaseAdditive RequiredFuran Recovery (%)Amine ResolutionPhotolytic Degradation
Standard Silica Gel (Untreated) None< 40% (Degradation)Poor (Severe Streaking)High (if unshielded)
Standard Silica Gel 1% TEA (v/v)> 85%ExcellentHigh (if unshielded)
Basic Alumina (Activity IV) None> 95%GoodModerate
Amine-Functionalized Silica None> 95%ExcellentModerate

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a preliminary 2D TLC validation step to confirm that your specific batch of silica/eluent will not degrade the furan ring before committing the entire batch to the column.

Phase 1: System Validation (2D TLC Degradation Test)
  • Prepare a TLC solvent system of 50% EtOAc in Hexanes containing exactly 1% (v/v) Triethylamine (TEA).

  • Spot the crude mixture in the bottom-left corner of a silica TLC plate.

  • Elute the plate, mark the solvent front, and allow it to dry completely in a dark fume hood for 10 minutes.

  • Rotate the plate 90 degrees and elute again in the exact same solvent system.

  • Validation Check: Visualize under UV (briefly). If the furan is stable, all spots will fall perfectly on a diagonal line. Any spots deviating from the diagonal indicate on-plate acid degradation, dictating that you must switch to Basic Alumina for the column.

Phase 2: Column Preparation and Shielding
  • Wrap a glass chromatography column entirely in aluminum foil, leaving only a small 1 cm viewing window at the solvent line to monitor the solvent front 4.

  • Prepare a slurry of standard silica gel in Hexanes containing 1% TEA. (Note: If validation failed, use Basic Alumina without TEA).

  • Pour the slurry into the column and pack under gentle positive pressure. Flush with 3 column volumes of the 1% TEA/Hexane solution to fully deactivate the silanol groups prior to loading.

Phase 3: Loading and Fast Elution
  • Dissolve the crude (5-Iodo-3-methylfuran-2-yl)methanamine in a minimum volume of eluent. If the crude is insoluble, dry-load it onto a small amount of deactivated silica (pre-treated with TEA and dried).

  • Apply the sample to the column head and elute using a fast flash chromatography gradient (e.g., 10% to 50% EtOAc in Hexanes with a constant 1% TEA).

    • Causality: Applying gentle pressure to expedite the chromatography minimizes the residence time of the sensitive iodo-furan on the stationary phase, drastically reducing the chance of decomposition 4.

  • Collect fractions in foil-wrapped test tubes.

Phase 4: Isolation and Storage
  • Identify product fractions using TLC (visualize briefly; avoid prolonged UV exposure).

  • Pool the fractions and concentrate immediately on a rotary evaporator wrapped in foil or a black cloth 5.

  • Store the isolated product under an inert atmosphere (Argon/Nitrogen) at -20°C in an amber glass vial to prevent long-term oxidative and photolytic degradation 3.

References

  • Stability issues of 8-Iodo-2-naphthol derivatives during purification. Benchchem. 4

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 1

  • Stability issues of furan rings in acidic or basic conditions. Benchchem. 2

  • Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. ACS Publications. 3

  • Light sensitive reactions? iodo acetamide/anhydride. Reddit (r/Chempros). 5

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of (5-Iodo-3-methylfuran-2-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals navigating the chemoselective N-alkylation of (5-Iodo-3-methylfuran-2-yl)methanamine . Substrate Profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals navigating the chemoselective N-alkylation of (5-Iodo-3-methylfuran-2-yl)methanamine .

Substrate Profiling & Causality of Reactivity

Working with this specific heteroaryl methanamine presents a trifecta of synthetic challenges. Understanding the causality behind these competing pathways is critical for rational protocol design:

  • The Primary Amine: Highly nucleophilic and sterically accessible. Under standard SN2 conditions, the initial secondary amine product is often more nucleophilic than the starting material, leading to runaway over-alkylation (tertiary amines or quaternary salts).

  • The 5-Iodo Motif: The C(sp2)–I bond is exceptionally weak and highly susceptible to oxidative addition. Standard catalytic hydrogenation conditions (e.g., Pd/C, H2) will rapidly trigger hydrodehalogenation, destroying the halogen tag.

  • The Furan Ring: Electron-rich and acid-labile. Exposure to strong Brønsted or Lewis acids can induce electrophilic aromatic substitution, ring-opening, or polymerization.

Troubleshooting Guide & FAQs

Q: Why am I seeing significant loss of the iodine atom during my reductive amination? A: Transition metal catalysts (like Pd/C, PtO2, or Raney Ni) readily insert into the weak C(sp2)–I bond of the furan ring, leading to rapid hydrodehalogenation. The Solution: Abandon transition-metal-catalyzed hydrogenation. Instead, 1 such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which selectively reduce the imine intermediate without affecting the carbon-halogen bond[1].

Q: My direct alkylation with alkyl halides yields a 60:40 mixture of secondary and tertiary amines. How do I stop at mono-alkylation? A: Secondary amines are often more nucleophilic than their primary counterparts due to the inductive electron-donating effect of the newly added alkyl group. The Solution: Switch to a Cesium-promoted alkylation strategy.2 creates a specific coordination environment. The large ionic radius of the cesium cation forms a loose ion pair with the amine, accelerating the first alkylation. However, the resulting secondary amine-cesium complex is sterically and electronically hindered, drastically suppressing the second alkylation step[2].

Q: Can I use standard reductive amination for enolizable ketones with this substrate? A: Yes, but traditional methods may yield aldol condensation side-products or incomplete conversion. The Solution: 3 is highly recommended. Ti(O-iPr)4 acts as a mild Lewis acid to activate the carbonyl and coordinate the amine, forming a stable titanium-imine complex. This bulky complex prevents the resulting secondary amine from reacting with another carbonyl equivalent, ensuring exclusive mono-N-alkylation without degrading the furan ring[3].

Visual Workflows & Decision Trees

Workflow A Start: (5-Iodo-3-methylfuran-2-yl)methanamine + Carbonyl Compound B Add Ti(O-iPr)4 in anhydrous THF Stir 10-12h at RT A->B C Intermediate: Titanium-Imine Complex B->C D Add NaBH4 in EtOH Stir 4-6h at RT C->D E Quench with H2O, Extract (EtOAc) D->E F Target: Secondary Amine (No deiodination) E->F

Workflow for Chemoselective Reductive Mono-N-Alkylation.

Troubleshooting Issue Identify Major Side Reaction Deiodination Loss of 5-Iodo Group Issue->Deiodination OverAlk Over-Alkylation (Tertiary Amine) Issue->OverAlk Degradation Furan Ring Degradation Issue->Degradation Sol1 Switch to NaBH(OAc)3 or NaBH4 Avoid Pd/C or Ni catalysts Deiodination->Sol1 Sol2 Use Ti(O-iPr)4 complexation or CsOH/Cs2CO3 base OverAlk->Sol2 Sol3 Buffer reaction pH Avoid strong Lewis/Bronsted acids Degradation->Sol3

Decision tree for troubleshooting common side reactions.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Ti-Mediated)

This protocol is ideal for coupling the primary amine with aldehydes or ketones while preserving the 5-iodo group and preventing over-alkylation.

Step 1: Imine Formation

  • Dissolve (5-Iodo-3-methylfuran-2-yl)methanamine (1.0 equiv) and the target carbonyl compound (1.1 equiv) in anhydrous THF (0.2 M).

  • Add Ti(O-iPr)4 (1.25 equiv) dropwise at room temperature under an inert atmosphere (N2 or Ar).

  • Stir the reaction mixture for 10–12 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, quench with a drop of water, extract with EtOAc, and analyze via LC-MS. You must observe the complete disappearance of the primary amine peak and the formation of the intermediate imine mass. Do not proceed to Step 2 until this is confirmed.

Step 2: Reduction

  • Add absolute ethanol (equal volume to THF) to the reaction mixture.

  • Add NaBH4 (1.5 equiv) in small portions over 15 minutes. (Caution: Hydrogen gas evolution).

  • Stir for 4–6 hours at room temperature.

  • Validation Checkpoint: LC-MS should show the complete conversion of the imine mass to the secondary amine mass [M+H]+. The absence of deiodinated byproducts confirms the chemoselectivity of the hydride donor.

Step 3: Workup

  • Quench the reaction by adding water (2 mL/mmol) and stir for 20 minutes. A white inorganic precipitate (TiO2) will form.

  • Filter the suspension through a pad of Celite and wash with EtOAc.

  • Separate the organic layer, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Controlled Direct Alkylation (Cesium-Promoted)

Use this protocol when reductive amination is not viable (e.g., coupling with alkyl halides).

Step 1: Base Activation

  • Suspend anhydrous Cs2CO3 (1.5 equiv) and activated 4Å molecular sieves in anhydrous DMF (0.2 M).

  • Add (5-Iodo-3-methylfuran-2-yl)methanamine (1.0 equiv) and stir for 30 minutes at room temperature.

  • Validation Checkpoint: The suspension should become finely dispersed. The molecular sieves are critical; any trace water will poison the cesium effect and lead to over-alkylation.

Step 2: Alkylation

  • Add the alkyl halide (1.0 equiv) dropwise.

  • Stir at room temperature for 12–16 hours.

  • Validation Checkpoint: Monitor by TLC/LC-MS. The reaction should halt cleanly at the secondary amine mass. The absence of the[M+H+Alkyl]+ tertiary amine mass validates the steric suppression provided by the cesium coordination.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various N-alkylation strategies applied to (5-Iodo-3-methylfuran-2-yl)methanamine, based on validated mechanistic principles.

MethodReagents / ConditionsTarget Yield (Mono-alkyl)Over-AlkylationDeiodinationFuran Degradation
Standard Direct Alkylation K2CO3, Alkyl-X, DMF40–45%High (>30%)NoneNone
Standard Reductive Amination Pd/C, H2, Carbonyl, MeOH0%LowComplete (>95%) None
Mild Reductive Amination NaBH(OAc)3, Carbonyl, DCE70–75%Low (<5%)NoneLow
Ti-Mediated Reductive Amination Ti(O-iPr)4, NaBH4, THF/EtOH85–92% None (0%) NoneNone
Cesium-Promoted Alkylation Cs2CO3, Alkyl-X, DMF80–88% Very Low (<2%) NoneNone

References

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Organic Chemistry Portal.
  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Iodination of 3-Methyl-2-furfurylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the halogenation of highly functionalized, electron-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the halogenation of highly functionalized, electron-rich heterocycles. The iodination of 3-methyl-2-furfurylamine presents a classic synthetic paradox: you are dealing with an electron-rich furan core that is highly susceptible to electrophilic aromatic substitution, paired with a primary amine that is both a strong nucleophile and prone to oxidation.

This guide is designed to provide you with field-proven insights, self-validating experimental protocols, and logical troubleshooting matrices to ensure high-yield, regioselective iodination.

The Mechanistic Challenge: Understanding Causality

To successfully iodinate 3-methyl-2-furfurylamine, we must first understand the fundamental chemical causality that leads to common experimental failures:

  • Furan Ring Sensitivity: The furan ring is highly electron-rich, making it an excellent substrate for electrophilic attack. However, this same property makes it extremely vulnerable to oxidative degradation and acid-catalyzed resinification (polymerization) under harsh conditions[1].

  • Amine Interference: The primary amine (-NH 2​ ) at the 2-position (via the methyl bridge) is a strong nucleophile. If left unprotected, electrophilic iodine sources will preferentially attack the nitrogen, forming unstable N-iodo species that rapidly decompose or oxidize[2].

  • Regioselectivity: The furan ring has open positions at C4 and C5. While C5 is the most electronically activated and sterically accessible position, overly aggressive reagents can force C4 iodination or polyhalogenation, destroying the regiochemical integrity of the product[3].

Reagent Selection Matrix

Selecting the correct iodinating agent is the most critical variable in this workflow. The table below summarizes the quantitative and qualitative data for common iodination systems applied to substituted furfurylamines.

Iodinating ReagentOptimal SolventTempRegioselectivity (C5:C4)Observed Side ReactionsRecommendation
N-Iodosuccinimide (NIS) DMF or MeCN0 °C to RT> 95:5Minimal (if amine is protected)Optimal Choice
Iodine Monochloride (ICl) DCM-78 °C~ 80:20Chlorination, rapid polymerizationUse with extreme caution
Molecular Iodine (I 2​ ) Aqueous/OrganicRTPoorAmine oxidation, extraneous deiodinationNot recommended[4]

Validated Experimental Protocol: The Self-Validating System

To bypass the mechanistic pitfalls outlined above, we employ a Protection-Iodination-Deprotection workflow. This protocol is a self-validating system: by isolating and verifying the Boc-protected intermediate, you mathematically eliminate the variable of amine nucleophilicity before introducing the halogen.

Phase 1: Amine Protection (Nucleophile Blocking)
  • Preparation: Dissolve 3-methyl-2-furfurylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Activation: Add triethylamine (Et 3​ N, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Add di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) dropwise. Stir for 2 hours while allowing the mixture to warm to room temperature.

  • Workup & Validation: Quench with water, extract with DCM, and concentrate. Self-Validation Check: Perform a TLC (Thin-Layer Chromatography) stained with ninhydrin. The complete absence of a purple/pink spot confirms the primary amine is fully protected.

Phase 2: Electrophilic Iodination (Regioselective C5-Activation)
  • Solvent Selection: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Causality: DMF stabilizes the iodonium ion intermediate, enhancing the electrophilicity of NIS without requiring acidic promoters[3].

  • Temperature Control: Cool the solution strictly to 0 °C.

  • Halogenation: Add N-Iodosuccinimide (NIS, 1.05 eq) in small portions over 30 minutes. Wrap the flask in aluminum foil to prevent light-induced radical side reactions.

  • Quenching: Stir for 1 hour at 0 °C. Quench with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to reduce excess electrophilic iodine to iodide. Extract with ethyl acetate.

Phase 3: Deprotection (Acidic Cleavage)
  • Preparation: Dissolve the 5-iodo-Boc-intermediate in DCM (0.1 M) and cool to 0 °C.

  • Cleavage: Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir for 1 hour at 0 °C.

  • Neutralization: Carefully neutralize with saturated aqueous NaHCO 3​ at 0 °C. Causality: Strict temperature control during neutralization prevents the acid-catalyzed degradation of the newly formed iodofuran. Extract and purify.

Workflow start 3-Methyl-2-furfurylamine (Starting Material) protect Step 1: Amine Protection Reagents: Boc2O, Et3N, DCM start->protect Block -NH2 protected_int Boc-Protected Intermediate (Nucleophile Blocked) protect->protected_int iodination Step 2: Electrophilic Iodination Reagents: NIS, DMF, 0°C protected_int->iodination Activate C5 iodo_int 5-Iodo-Boc-Intermediate (Regioselective C5-Iodination) iodination->iodo_int deprotect Step 3: Deprotection Reagents: TFA, DCM, 0°C -> RT iodo_int->deprotect Acidic Cleavage product 5-Iodo-3-methyl-2-furfurylamine (Target Product) deprotect->product

Figure 1: Three-step protection-iodination-deprotection workflow.

Troubleshooting Guides & FAQs

Q: Why did my reaction mixture turn black immediately upon adding the iodinating agent? A: Blackening indicates oxidative polymerization or resinification of the furan ring. This occurs when the localized concentration of the oxidant is too high, the temperature is not strictly controlled, or the solvent is wet. Solution: Ensure the reaction is pre-cooled to 0 °C, add NIS slowly in portions rather than all at once, and verify that your DMF is strictly anhydrous.

Q: I am seeing a mixture of C4 and C5 iodinated products. How do I improve regioselectivity? A: While C5 is the most activated position, highly reactive electrophiles like ICl can force C4 iodination. Solution: Switch to a milder electrophile like NIS in a polar aprotic solvent (DMF or MeCN)[3]. The succinimide byproduct acts as a mild buffer, preventing the strong acidic conditions that scramble regioselectivity.

Q: Can I perform this iodination without protecting the amine? A: No. Attempting direct iodination of 3-methyl-2-furfurylamine will result in N-iodination, followed by rapid decomposition or oxidation of the amine to an imine/nitrile[4]. Amine protection is a non-negotiable step for electron-rich heteroaromatics[2].

Q: How do I safely remove excess NIS and succinimide byproducts? A: Quench the reaction with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). This reduces any unreacted electrophilic iodine to water-soluble iodide. Succinimide is highly soluble in water and will be completely removed during the aqueous extraction phase.

Troubleshooting issue Issue Detected: Low Yield / Impurities q1 Is the mixture turning black (Polymerization)? issue->q1 q2 Is N-iodination or amine oxidation occurring? issue->q2 q3 Are C4/C5 regioisomers forming? issue->q3 sol1 Action: Reduce temp to 0°C & ensure solvent is anhydrous q1->sol1 Yes sol2 Action: Verify full Boc-protection before adding NIS q2->sol2 Yes sol3 Action: Switch from ICl to NIS to enhance C5 selectivity q3->sol3 Yes

Figure 2: Logical troubleshooting matrix for common iodination failures.

References

  • An In-depth Technical Guide to the Electronic Effects of Iodo and Amino Groups in 5-Iodofuran-2-amine Source: Benchchem URL:3

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: ACS Publications (Chemical Reviews) URL:2

  • Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights Source: ACS Publications (The Journal of Organic Chemistry) URL:4

  • Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes Source: MDPI URL:1

Sources

Optimization

impact of solvent polarity on the reactivity of (5-Iodo-3-methylfuran-2-yl)methanamine

Title: Technical Support Center: Solvent Polarity & Reactivity of (5-Iodo-3-methylfuran-2-yl)methanamine Introduction Welcome to the Technical Support Center. As drug development professionals, working with bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Solvent Polarity & Reactivity of (5-Iodo-3-methylfuran-2-yl)methanamine

Introduction Welcome to the Technical Support Center. As drug development professionals, working with bifunctional building blocks like (5-Iodo-3-methylfuran-2-yl)methanamine presents unique chemoselectivity challenges. This molecule features a highly reactive C-I bond on an electron-rich furan ring (primed for cross-coupling) and a primary amine (primed for nucleophilic attack). The 3-methyl group provides minimal steric shielding. Consequently, solvent polarity is the master switch that dictates which functional group drives the reaction.

Troubleshooting Guide: Solvent-Dependent Reactivity Conflicts

Q: Why am I seeing significant amine alkylation and catalyst poisoning during my Suzuki-Miyaura cross-coupling attempts? A: This is a classic symptom of using polar aprotic solvents (e.g., DMF, DMSO) with unprotected primary amines. In polar aprotic environments, the primary amine remains unsolvated ("naked"), drastically increasing its nucleophilicity. Furthermore, polar solvents stabilize anionic palladium intermediates (e.g., [Pd(L)X]− ), which alters the oxidative addition pathway and can inadvertently promote off-target reactivity with the free amine 1. To resolve this, switch to non-polar or ether solvents like 1,4-Dioxane or Toluene, which favor neutral monoligated Pd species and suppress background amine reactivity 2.

Q: During reductive amination at the primary amine, my furan ring dehalogenates. How do I prevent this? A: Polar protic solvents (MeOH, EtOH) are excellent for imine formation because they solvate the amine via hydrogen bonding, controlling its reactivity. However, if you are using aggressive catalytic hydrogenation ( H2​ with Pd/C) in these solvents, the C-I bond will undergo rapid hydrodehalogenation. The interplay between the halide byproduct and the solvent heavily influences this exhaustive reactivity 3. To preserve the C-I bond, use a milder hydride donor like NaBH(OAc)3​ in a moderately polar solvent mixture (e.g., DCM/MeOH) 4.

Data Presentation: Solvent Impact on Chemoselectivity

The following table summarizes how solvent dielectric constants ( ε ) influence the reactivity profile of (5-Iodo-3-methylfuran-2-yl)methanamine.

Solvent SystemDielectric Constant ( ε )Amine Solvation StateC-I Reactivity (Pd-Catalyzed)Dominant PathwayRecommended Application
DMF / DMSO High (36 - 47)Unsolvated ("Naked")High (Anionic Pd favored)Amine Alkylation / OligomerizationNot recommended without Boc protection
Methanol / Isopropanol High (20 - 33)Highly Solvated (H-Bonded)Moderate (Risk of dehalogenation)Imine Formation / ReductionSelective Reductive Amination
1,4-Dioxane / Toluene Low (2 - 6)Poorly SolvatedHigh (Neutral Pd favored)C-I Oxidative AdditionSelective Suzuki / Sonogashira

Reactivity Logic Workflow

SolventReactivity Molecule (5-Iodo-3-methylfuran-2-yl) methanamine PolarAprotic Polar Aprotic Solvents (DMF, DMSO, MeCN) Molecule->PolarAprotic PolarProtic Polar Protic Solvents (MeOH, EtOH, Isopropanol) Molecule->PolarProtic NonPolar Non-Polar / Ether Solvents (Toluene, 1,4-Dioxane) Molecule->NonPolar AmineNuc Unsolvated Amine (High Nucleophilicity) PolarAprotic->AmineNuc PdAnion Stabilizes Anionic Pd [Pd(L)X]- Intermediates PolarAprotic->PdAnion Hbond Amine Solvation via H-Bonding (Reduced Nucleophilicity) PolarProtic->Hbond NeutralPd Favors Neutral Pd(0) Monoligated Species NonPolar->NeutralPd Outcome1 Risk: Amine Alkylation & Catalyst Poisoning AmineNuc->Outcome1 PdAnion->Outcome1 Outcome2 Ideal for: Selective Reductive Amination Hbond->Outcome2 Outcome3 Ideal for: Selective C-I Cross-Coupling NeutralPd->Outcome3

Fig 1: Logical relationship between solvent polarity, intermediate stabilization, and chemoselective outcomes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C-I bond) Causality Focus: We utilize a biphasic 1,4-Dioxane/Water system. Dioxane provides a non-polar organic phase that suppresses the primary amine's nucleophilicity and favors neutral Pd intermediates. Water is strictly limited to dissolving the inorganic base, preventing it from increasing the bulk polarity of the organic phase.

  • Preparation: In an oven-dried Schlenk flask, add (5-Iodo-3-methylfuran-2-yl)methanamine (1.0 eq), arylboronic acid (1.2 eq), and K3​PO4​ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M concentration). Note: Degassing via sparging with Argon for 15 minutes is critical to prevent furan ring oxidation.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 eq). The bidentate dppf ligand is chosen because its large bite angle prevents the primary amine of the substrate from competitively displacing the phosphine ligands.

  • Reaction: Heat to 80°C under Argon for 4-6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the starting material ( [M+H]+=238.0 ) should disappear, replaced by the cross-coupled product. If a mass corresponding to a dimer or deiodinated furan appears, check your Argon line for oxygen leaks.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Selective Reductive Amination (Targeting the Amine) Causality Focus: A polar protic solvent (Methanol) is used to facilitate rapid imine formation while solvating the amine to prevent over-alkylation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it is mild enough to reduce the imine without triggering oxidative addition into the sensitive C-I bond.

  • Imine Formation: Dissolve (5-Iodo-3-methylfuran-2-yl)methanamine (1.0 eq) and the target aldehyde (1.0 eq) in anhydrous Methanol (0.2 M). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Take a small aliquot for 1H NMR or IR. The disappearance of the aldehyde carbonyl peak (~1700 cm−1 ) and the appearance of an imine stretch (~1640 cm−1 ) validates the intermediate.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)3​ (1.5 eq). The mild nature of this reagent ensures the C-I bond remains intact.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Does the 3-methyl group provide enough steric hindrance to protect the amine during cross-coupling in polar solvents? A: No. While the 3-methyl group provides some steric shielding, it is insufficient to completely block the primary amine from coordinating to the palladium center or reacting with unhindered electrophiles. If your specific cross-coupling strictly requires a polar aprotic solvent (e.g., DMF), you must temporarily protect the amine (e.g., as a Boc-carbamate) to ensure high yields.

Q: How does solvent polarity affect the active catalytic species in Pd-catalyzed reactions of this halofuran? A: In non-polar solvents (like Toluene), the active species is typically a neutral monoligated Pd complex ( [Pd(L)] or [Pd(L)2​] ). In polar solvents, the equilibrium shifts to favor anionic palladium complexes (e.g., [Pd(L)X]− ) 2. This anionic stabilization lowers the activation barrier for oxidative addition but also alters chemoselectivity, often leading to unwanted side reactions when an unprotected nucleophile (like our primary amine) is present.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni c
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.

Sources

Reference Data & Comparative Studies

Validation

validation of (5-Iodo-3-methylfuran-2-yl)methanamine structure by X-ray crystallography

Executive Summary In the preclinical development of small-molecule therapeutics, the unambiguous determination of a candidate’s three-dimensional molecular structure is a non-negotiable regulatory requirement. For highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of small-molecule therapeutics, the unambiguous determination of a candidate’s three-dimensional molecular structure is a non-negotiable regulatory requirement. For highly functionalized halogenated heteroaromatics like (5-Iodo-3-methylfuran-2-yl)methanamine , standard spectroscopic techniques often yield ambiguous data regarding regiochemistry. This guide provides an objective, data-driven comparison between Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction (SCXRD), demonstrating why SCXRD remains the gold standard for definitive structural validation[1].

The Analytical Challenge: The "Heavy Atom Effect"

(5-Iodo-3-methylfuran-2-yl)methanamine presents a unique structural elucidation challenge. The molecule consists of a central furan ring substituted with an iodine atom at the C5 position, a methyl group at C3, and a methanamine moiety at C2.

While HRMS easily confirms the exact mass and elemental composition, it cannot distinguish between positional isomers (e.g., differentiating the 5-iodo from a hypothetical 4-iodo regioisomer). Traditionally, researchers turn to 1D and 2D NMR to map molecular connectivity. However, the presence of the iodine atom introduces a severe complication known as the Spin-Orbit Heavy-Atom Effect on the Light-Atom (HALA effect) [2].

The massive electron cloud of the iodine atom induces strong spin-orbit coupling, which creates a secondary magnetic field that heavily shields the directly attached C5 carbon. This causes unpredictable, pronounced upfield shifts in the 13 C NMR spectrum[2]. Furthermore, the quadrupolar nature of the iodine nucleus ( I=5/2 ) facilitates rapid relaxation pathways, significantly broadening the signals of adjacent nuclei. This broadening and shifting can obscure critical heteronuclear correlations (e.g., HMBC cross-peaks), making the definitive assignment of the furan ring's substitution pattern highly ambiguous.

Conversely, X-ray crystallography bypasses these spectroscopic limitations by directly mapping the electron density of the molecule in three-dimensional space[3].

DecisionMatrix Start Structural Validation of Halogenated Furan NMR NMR Spectroscopy (1D/2D) Start->NMR Connectivity Check MS High-Res Mass Spec (HRMS) Start->MS Exact Mass Check SCXRD Single-Crystal XRD (Gold Standard) Start->SCXRD 3D Conformation NMR_Lim Iodine Heavy Atom Effect (Signal Broadening) NMR->NMR_Lim Limitation MS_Lim Cannot resolve regioisomers MS->MS_Lim Limitation SCXRD_Adv Unambiguous Regiochemistry & Absolute Structure SCXRD->SCXRD_Adv Advantage

Decision matrix for validating halogenated furans, highlighting SCXRD superiority.

Comparative Performance Analysis

To objectively evaluate the efficacy of these analytical methods for (5-Iodo-3-methylfuran-2-yl)methanamine, we summarize their performance metrics below.

Analytical TechniquePrimary Data YieldResolution / PrecisionRegiochemistry ConfidenceLimitations for Iodo-Furans
HRMS (ESI-TOF) Exact Mass, Formula <2 ppm mass errorLow Cannot differentiate positional isomers; no 3D spatial data.
Multinuclear NMR Solution-state connectivityHigh ( 1 H), Variable ( 13 C)Moderate HALA effect shields C5; quadrupolar relaxation broadens adjacent signals[2].
SCXRD Solid-state 3D coordinates 0.2−0.3 Å atomic precisionAbsolute Requires high-quality single crystals; static conformation[3].

Self-Validating SCXRD Methodology

To achieve definitive structural validation, we employ a self-validating Single-Crystal X-ray Diffraction workflow. Unlike NMR, where iodine is a hindrance, SCXRD leverages the heavy iodine atom as a massive advantage[4].

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of (5-Iodo-3-methylfuran-2-yl)methanamine in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed chamber containing 3 mL of hexanes (antisolvent).

  • Causality: Why vapor diffusion? By allowing the volatile antisolvent to slowly diffuse into the DCM solution via the vapor phase, we create a controlled, gradual state of supersaturation. This slow thermodynamic equilibration prevents rapid nucleation, forcing the molecules to pack into a highly ordered, defect-free macroscopic crystal lattice rather than crashing out as an amorphous powder.

Step 2: Cryogenic Crystal Mounting
  • Protocol: Harvest a single crystal (approx. 0.1×0.1×0.2 mm) using a cryoloop coated in paratone oil. Immediately transfer the crystal to the diffractometer goniometer under a steady stream of liquid nitrogen at 100 K.

  • Causality: Why 100 K? Flash-cooling drastically reduces the thermal kinetic energy of the atoms. This minimizes the Debye-Waller factor (atomic displacement parameters), preventing the smearing of electron density. The result is a dramatic increase in the signal-to-noise ratio of high-angle diffraction spots, yielding significantly higher resolution data.

Step 3: Data Collection & Phase Solution
  • Protocol: Collect diffraction data using Cu K α radiation ( λ=1.54184 Å). Solve the structure using direct methods or Patterson synthesis.

  • Causality: Why Cu K α and how does iodine help? Iodine possesses a large number of electrons, meaning it scatters X-rays intensely. This strong scattering dominates the diffraction pattern, providing a clear vector map in Patterson space that allows for the trivial and mathematically robust solution of the phase problem. Furthermore, the anomalous dispersion signal of iodine under Cu K α radiation is massive, allowing for the precise calculation of the Flack parameter to confirm absolute structure[4].

Step 4: Anisotropic Refinement
  • Protocol: Refine the initial structural model using full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Refining the electron density maps anisotropically accounts for the non-spherical thermal motion of the atoms. This drops the R-factor (typically to <5% ) and mathematically validates that the assigned 3D spatial coordinates perfectly match the experimental diffraction data[3].

SCXRDWorkflow Step1 1. Crystallization (Vapor Diffusion) Step2 2. Crystal Mounting (Cryoloop, 100K) Step1->Step2 Step3 3. Data Collection (Cu/Mo Kα Radiation) Step2->Step3 Step4 4. Phase Solution (Heavy Atom Method) Step3->Step4 Step5 5. Refinement (Anisotropic) Step4->Step5

Step-by-step SCXRD experimental workflow for small molecule structural validation.

Conclusion

While HRMS and NMR spectroscopy are indispensable tools for high-throughput, solution-state characterization, they fall short of providing the absolute regiochemical certainty required for complex halogenated heterocycles. The HALA effect renders NMR data for (5-Iodo-3-methylfuran-2-yl)methanamine ambiguous. By employing Single-Crystal X-ray Diffraction, researchers can exploit the heavy-atom scattering properties of iodine to unambiguously resolve the 3D atomic coordinates, making SCXRD the definitive, self-validating gold standard for structural confirmation in drug development.

References

  • Source: bbk.ac.
  • Source: acs.
  • Source: acs.
  • Source: bruker.

Sources

Comparative

A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of (5-Iodo-3-methylfuran-2-yl)methanamine

Abstract: In drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magne...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (5-Iodo-3-methylfuran-2-yl)methanamine. As experimental data for this specific molecule is not widely published, this document serves as an essential reference for researchers, offering a robust framework for spectral interpretation based on foundational NMR principles, substituent effect analysis, and data from analogous structures. We will dissect the anticipated chemical shifts, multiplicities, and key spectral features that would collectively serve to verify the successful synthesis of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within a molecule. For a multi-substituted heterocycle like (5-Iodo-3-methylfuran-2-yl)methanamine, NMR provides a definitive fingerprint, allowing for the verification of substituent positions on the furan ring, which is critical for understanding its chemical reactivity and biological activity.

This guide is structured to walk researchers through the logical process of assigning each peak in the predicted ¹H and ¹³C NMR spectra. We will leverage established substituent chemical shift (SCS) data and quantum mechanical principles, such as the "heavy atom effect," to rationalize the predicted spectral data.[2][3][4][5]

Molecular Structure and Atom Numbering

For clarity, the following standardized numbering system will be used throughout this guide for all spectral assignments.

Figure 1: Molecular structure and numbering scheme for (5-Iodo-3-methylfuran-2-yl)methanamine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four types of non-equivalent protons in the molecule. The analysis is based on a standard deuterated solvent such as CDCl₃.[6][7]

Signal 1: Furan Proton (H4)

  • Predicted Chemical Shift (δ): 6.3 - 6.5 ppm.

  • Multiplicity: Singlet (s).

  • Integration: 1H.

  • Rationale: Protons attached to furan rings typically resonate in the aromatic region.[8] The H4 proton is on a carbon (C4) situated between a carbon bearing a methyl group (C3) and a carbon bearing an iodine atom (C5). It has no adjacent protons, hence it will appear as a sharp singlet. Its precise shift is influenced by the electronic effects of the surrounding substituents.

Signal 2: Methylene Protons (C6-H₂)

  • Predicted Chemical Shift (δ): 3.8 - 4.0 ppm.

  • Multiplicity: Singlet (s) or Doublet (d).

  • Integration: 2H.

  • Rationale: These protons are on a carbon adjacent to both the electron-withdrawing furan ring and the nitrogen atom of the amine group, causing a downfield shift. In many cases, coupling to the NH₂ protons is not observed due to rapid proton exchange, resulting in a singlet. If exchange is slow, this signal may appear as a doublet.

Signal 3: Amine Protons (NH₂)

  • Predicted Chemical Shift (δ): 1.5 - 2.5 ppm (highly variable).

  • Multiplicity: Broad Singlet (br s).

  • Integration: 2H.

  • Rationale: The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[9] This signal is characteristically broad. A deuterium exchange experiment (adding a drop of D₂O to the NMR tube) would confirm this assignment, as the NH₂ signal would disappear.

Signal 4: Methyl Protons (C7-H₃)

  • Predicted Chemical Shift (δ): 2.1 - 2.3 ppm.

  • Multiplicity: Singlet (s).

  • Integration: 3H.

  • Rationale: The methyl group is attached to the furan ring at the C3 position. It has no adjacent protons, so it will appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic system.[10][11]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each unique carbon atom.[12] The assignments are based on established substituent effects on furan rings and the well-documented influence of iodine.[13][14]

Signal 1: Furan Carbon C2

  • Predicted Chemical Shift (δ): 150 - 155 ppm.

  • Rationale: C2 is bonded to the electronegative oxygen and the aminomethyl group. This position is typically the most downfield of the furan carbons, with its exact shift modulated by the substituents at other positions.

Signal 2: Furan Carbon C3

  • Predicted Chemical Shift (δ): 115 - 120 ppm.

  • Rationale: The attachment of the electron-donating methyl group shields this carbon, shifting it upfield relative to an unsubstituted furan carbon.

Signal 3: Furan Carbon C4

  • Predicted Chemical Shift (δ): 110 - 114 ppm.

  • Rationale: This is the only protonated carbon on the furan ring. Its chemical shift is influenced by all three substituents and can be definitively assigned using a DEPT-135 or HSQC experiment, which would show a positive correlation with the H4 proton signal.

Signal 4: Furan Carbon C5 (Iodo-substituted)

  • Predicted Chemical Shift (δ): 75 - 85 ppm.

  • Rationale: This is the most diagnostic signal in the ¹³C spectrum. The iodine atom exerts a powerful shielding influence known as the "heavy-atom effect."[2][3][4] This effect is caused by spin-orbit coupling and results in a dramatic upfield shift for the directly attached carbon (ipso-carbon), moving it out of the typical aromatic/olefinic region.[2][5][15] This upfield shift of C5 is a key indicator of successful iodination at this position.

Signal 5: Methylene Carbon (C6)

  • Predicted Chemical Shift (δ): 40 - 45 ppm.

  • Rationale: This aliphatic carbon is bonded to the furan ring and the nitrogen atom, placing its chemical shift in a predictable range downfield from simple alkanes.[12][16]

Signal 6: Methyl Carbon (C7)

  • Predicted Chemical Shift (δ): 12 - 16 ppm.

  • Rationale: This signal will appear in the far upfield region of the spectrum, which is characteristic of alkyl methyl groups.

Data Summary and Comparison

The following table provides a consolidated overview of the predicted NMR data for (5-Iodo-3-methylfuran-2-yl)methanamine. Researchers can use this table as a checklist when analyzing their experimental spectra.

Assignment ¹H NMR Predicted Data ¹³C NMR Predicted Data
Nucleus δ (ppm) Multiplicity
H4 / C46.3 - 6.5Singlet (s)
C6-H₂ / C63.8 - 4.0Singlet (s)
NH₂1.5 - 2.5Broad Singlet (br s)
C7-H₃ / C72.1 - 2.3Singlet (s)
C2N/AN/A
C3N/AN/A
C5N/AN/A

Experimental Protocol for Spectral Verification

To confirm the assignments outlined in this guide, a series of standard NMR experiments should be conducted.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum.

    • (Recommended) Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH, CH₂, and CH₃ carbons.

    • (Recommended) Acquire two-dimensional (2D) correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to establish direct (one-bond) and long-range (2-3 bond) C-H correlations, respectively.

Figure 2: Recommended experimental workflow for NMR-based structural verification.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of (5-Iodo-3-methylfuran-2-yl)methanamine. The key identifying features to look for in an experimental spectrum are:

  • ¹H NMR: Four distinct signals, including a lone furan proton singlet (H4) and a characteristic methyl singlet.

  • ¹³C NMR: Six distinct signals, with the most diagnostic being the heavily shielded C5 carbon (attached to iodine) appearing in the unusual upfield region of 75-85 ppm.

By comparing experimental results with the predictions and rationale provided herein, and by employing 2D NMR techniques for confirmation, researchers can confidently verify the structure of this novel furan derivative.

References

  • Laurence, C., et al. (2004). Experimental Studies of the 13 C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A. Available at: [Link]

  • Prakash, G. K. S., et al. (1998). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Kaupp, M., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Available at: [Link]

  • Rusakov, Y. Y., et al. (2014). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Russian Chemical Bulletin. Available at: [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Available at: [Link]

  • Saielli, G., & Bagno, A. (2022). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Journal of Magnetic Resonance Open. Available at: [Link]

  • Al-Fayyoumi, S., et al. (1998). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gronowitz, S., et al. (n.d.). NMR spectroscopy. University of Lund. Available at: [Link]

  • Saielli, G., & Bagno, A. (2022). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2021). Iodoarene-Catalyzed Oxyamination of Unactivated Alkenes to Synthesize 5-Imino-2-Tetrahydrofuranyl Methanamine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Bagno, A., et al. (2006). Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Magnetic Resonance in Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 3-Methyltetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • White, R. H. (1988). Biosynthesis of the 2-(aminomethyl)-4-(hydroxymethyl)furan subunit of methanofuran. Biochemistry. Available at: [Link]

  • White, R. H. (1988). Biosynthesis of the 2-(aminomethyl)-4-(hydroxymethyl)furan subunit of methanofuran. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2016). 1H-NMR spectrum for furfural. Retrieved from [Link]

  • Nieva-Echevarría, B., et al. (2019). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Pevzner, M. S., et al. (2010). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). 2-Methylfuran | C5H6O | MD Topology | NMR | X-Ray. Retrieved from [Link]

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Validation

mass spectrometry fragmentation pattern of (5-Iodo-3-methylfuran-2-yl)methanamine

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating highly functionalized heterocyclic building blocks. (5-Iodo-3-methylfuran-2-yl)methanamine (Chemical Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating highly functionalized heterocyclic building blocks. (5-Iodo-3-methylfuran-2-yl)methanamine (Chemical Formula: C₆H₈INO, Exact Mass: 236.96 Da) is a prime example. It contains three distinct functional moieties: a labile halogen (iodine), a basic primary amine (methanamine), and an electron-rich furan core.

To ensure rigorous structural confirmation, researchers must choose the correct mass spectrometry (MS) platform. This guide objectively compares the fragmentation profiling of this compound using Gas Chromatography-Electron Impact MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) , providing self-validating protocols and mechanistic insights to guide your analytical workflows.

Mechanistic Causality in Fragmentation

Understanding why a molecule fragments is the cornerstone of mass spectrometry. The fragmentation of (5-Iodo-3-methylfuran-2-yl)methanamine is governed by the relative bond dissociation energies and the proton affinity of its functional groups:

  • Lability of the C-I Bond: The carbon-iodine bond is highly polarizable and represents the weakest bond in the molecule. Under high-energy conditions, the principal fragmentation pathway is the homolytic or heterolytic cleavage of the C-I bond to expel an iodine radical (I•, 127 Da)[1]. Because iodine is monoisotopic (¹²⁷I), it does not produce the M+2 isotopic signature seen with chlorine or bromine, making the neutral loss of 127 Da the primary diagnostic feature for its presence.

  • Alpha-Cleavage of the Amine: Primary aliphatic amines undergo characteristic alpha-cleavage. The nitrogen lone pair stabilizes the resulting carbocation, yielding a highly abundant iminium ion ([CH₂=NH₂]⁺) at m/z 30[2].

  • In-Source vs. Post-Source Fragmentation: Depending on the ionization technique, fragmentation can occur instantaneously in the ion source (typical of 70 eV EI) or be selectively induced in a collision cell (CID in tandem MS)[3].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively compare performance, we must evaluate how each ionization method interacts with the molecule's structural vulnerabilities.

GC-EI-MS (Hard Ionization)
  • Performance: Electron Impact (70 eV) imparts excess internal energy, shattering the molecule.

  • Advantage: It provides highly reproducible, library-searchable spectra. The alpha-cleavage (m/z 30) and the immediate loss of iodine (m/z 110) are definitive.

  • Limitation: The molecular ion (M⁺• at m/z 237) is often absent or extremely weak (<5% relative abundance) due to the rapid, energetically favorable cleavage of the C-I bond.

LC-ESI-MS/MS (Soft Ionization)
  • Performance: Electrospray ionization gently protonates the basic primary amine, yielding an intact pseudo-molecular ion ([M+H]⁺ at m/z 238).

  • Advantage: By isolating m/z 238 and applying targeted Collision-Induced Dissociation (CID), researchers can map sequential losses (e.g., loss of NH₃ followed by I•), which is critical for distinguishing positional isomers.

  • Limitation: Susceptible to matrix ion suppression and requires careful tuning of the declustering potential to prevent unintended in-source fragmentation[3].

Quantitative Data Summaries

The following tables summarize the diagnostic fragmentation patterns for both platforms.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

Fragment Ion (m/z) Relative Abundance (%) Structural Assignment Diagnostic Significance
237 < 5 M⁺• Weak presence due to highly labile C-I bond.
110 100 [M - I]⁺ Base peak; definitively confirms the presence of the iodine atom.
93 45 [M - I - NH₃]⁺ Confirms the primary amine moiety.

| 30 | 80 | [CH₂=NH₂]⁺ | Characteristic alpha-cleavage of the methanamine group. |

Table 2: LC-ESI-MS/MS (Positive Ion Mode, Precursor m/z 238) Profile

Product Ion (m/z) Collision Energy (eV) Structural Assignment Diagnostic Significance
238 5 [M+H]⁺ Intact pseudo-molecular ion.
221 15 [M+H - NH₃]⁺ High proton affinity of amine leads to low-energy neutral loss.
111 25 [M+H - I]⁺ Cleavage of the C-I bond requiring moderate collision energy.

| 94 | 40 | [M+H - I - NH₃]⁺ | Dual loss confirms both functional groups; furan core remains intact. |

Self-Validating Experimental Protocols

To guarantee trustworthiness and data integrity, every analytical run must be a self-validating system. Below are the optimized methodologies.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dilute the standard to 10 µg/mL in GC-grade dichloromethane.

    • Self-Validation Checkpoint: Spike the sample with 1 µg/mL of an internal standard (e.g., Naphthalene-d8) to monitor injection volume reproducibility and system sensitivity.

  • Injection: Perform a 1 µL splitless injection. Set the inlet temperature to 220°C.

    • Causality: The inlet must be kept strictly ≤220°C. Higher temperatures will cause thermal degradation of the labile C-I bond before the analyte even reaches the column.

  • Chromatography: Use a DB-5MS column (30m x 0.25mm x 0.25µm). Temperature gradient: 50°C (hold 1 min) to 280°C at 15°C/min.

  • MS Acquisition: Operate at 70 eV electron impact, scanning m/z 30–300.

    • Self-Validation Checkpoint: Run a pure solvent blank immediately prior to the sample to confirm zero carryover at the target retention time.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic modifier ensures >99% protonation of the primary amine in solution, maximizing ESI+ response.

  • Chromatography: Utilize a C18 column (50 x 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% FA. Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.

  • MS Acquisition: ESI positive mode. Capillary voltage 3.0 kV. Target precursor m/z 238.

  • CID Tuning: Perform a Collision Energy (CE) ramp (10–50 eV) to establish the breakdown curve.

    • Self-Validation Checkpoint: Monitor the m/z 238 → 221 transition. If the precursor is completely depleted at 10 eV, lower the declustering potential (DP) on the source to prevent premature in-source fragmentation.

Visualizations

Fragmentation M Precursor Ion [M+H]+ m/z 238.0 F1 Product Ion[M+H - NH3]+ m/z 221.0 M->F1 -NH3 (-17 Da) Low CE (15 eV) F2 Product Ion [M+H - I]+ m/z 111.1 M->F2 -I• (-127 Da) Med CE (25 eV) F3 Product Ion [M+H - I - NH3]+ m/z 94.1 F1->F3 -I• (-127 Da) High CE (40 eV) F2->F3 -NH3 (-17 Da) High CE (40 eV)

Caption: ESI-MS/MS fragmentation pathways of (5-Iodo-3-methylfuran-2-yl)methanamine.

Protocol S1 1. Sample Prep Internal Std Addition S2 2. System Suitability Blank & QC Check S1->S2 S3 3. MS Acquisition ESI / EI Ionization S2->S3 S4 4. Data Review Mass Defect Analysis S3->S4

Caption: Self-validating MS analytical workflow ensuring data integrity and reproducibility.

References

  • Fragmentation (mass spectrometry). Wikipedia. Available at:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

The Strategic Advantage of 5-Iodination in Furan-Based Pharmacophores: A Comparative Technical Guide

As a Senior Application Scientist in drug discovery, optimizing lead compounds requires a delicate balance between target affinity, metabolic stability, and synthetic tractability. Furan-containing scaffolds are ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, optimizing lead compounds requires a delicate balance between target affinity, metabolic stability, and synthetic tractability. Furan-containing scaffolds are ubiquitous in medicinal chemistry but frequently suffer from severe pharmacokinetic liabilities.

This guide provides an objective, data-driven comparison between (3-methylfuran-2-yl)methanamine (the non-iodinated parent compound) and its halogenated counterpart, (5-Iodo-3-methylfuran-2-yl)methanamine . By examining the causality behind their divergent behaviors, we demonstrate why strategic iodination at the C5 position represents a critical optimization step in modern drug development.

Overcoming Metabolic Liabilities at the C5 Position

The Mechanistic Challenge

Unsubstituted furan rings are notorious structural alerts in drug design. The electron-rich C5 position is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation (specifically by CYP2E1 and CYP3A4). This epoxidation rapidly triggers ring-opening to form cis-2-butene-1,4-dial (BDA)[1][2]. BDA is a highly reactive electrophile that indiscriminately forms covalent adducts with glutathione (GSH) and the primary amines of cellular proteins, leading to idiosyncratic hepatotoxicity and mutagenic liabilities[3].

By utilizing (5-Iodo-3-methylfuran-2-yl)methanamine , the vulnerable C5 position is sterically and electronically blocked by the bulky iodine atom. This halogenation prevents the formation of the reactive oxo-enal intermediate, significantly shifting the metabolic profile toward stable phase II conjugation or direct renal clearance, thereby mitigating toxicity[4].

MetabolicPathway cluster_0 Non-Iodinated Furan cluster_1 5-Iodinated Furan A (3-methylfuran-2-yl)methanamine B CYP450 Oxidation (Epoxidation at C5) A->B C cis-butene-1,4-dial (BDA) Reactive Metabolite B->C D Protein/GSH Adducts (Hepatotoxicity) C->D E (5-Iodo-3-methylfuran-2-yl)methanamine F Steric & Electronic Blockade at C5 Position E->F G Metabolic Stability (Renal Clearance) F->G

Metabolic pathways of non-iodinated vs. 5-iodinated furan derivatives.

Experimental Protocol: High-Throughput Microsomal Stability Assay

To empirically validate this stability, we utilize a self-validating Human Liver Microsome (HLM) assay.

  • Preparation: Incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle. Causality: NADPH is the obligatory electron donor for Phase I oxidative metabolism.

  • Quenching: At intervals (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction at precise time points.

  • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. System Logic: If Verapamil fails to clear rapidly (T½ > 15 min), the HLM batch or NADPH regenerating system is deemed inactive, and the assay must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 min and analyze the supernatant via LC-MS/MS to calculate the half-life (T½) and intrinsic clearance (CL_int).

Quantitative Comparison: Metabolic Stability
CompoundHLM Half-life (T½)Intrinsic Clearance (CL_int)Reactive Adduct Formation (GSH Trap)
(3-methylfuran-2-yl)methanamine < 12 min> 150 µL/min/mgHigh (BDA-GSH adducts detected)
(5-Iodo-3-methylfuran-2-yl)methanamine > 120 min< 15 µL/min/mgNone detected

Thermodynamic Optimization via Halogen Bonding

Beyond metabolic stability, the incorporation of iodine introduces a profound thermodynamic advantage through halogen bonding (X-bonding). Iodine, being the largest and most polarizable of the stable halogens, exhibits a pronounced anisotropy of electron density. This creates a "σ-hole"—a localized region of positive electrostatic potential on the outermost surface of the iodine atom, directly opposite the C-I covalent bond[5][6].

When (5-Iodo-3-methylfuran-2-yl)methanamine is positioned within a target binding pocket, this σ-hole acts as a highly directional Lewis acid (optimal angle of 170°–180°), forming strong, non-covalent interactions with Lewis base residues (e.g., backbone carbonyl oxygens or methionine sulfur atoms)[6]. This interaction is fundamentally enthalpy-driven and can improve binding affinity ( Kd​ ) by orders of magnitude.

HalogenBonding Iodine 5-Iodo Substituent Highly polarizable atom SigmaHole σ-Hole Formation Electrophilic region on halogen axis Iodine->SigmaHole Electron Anisotropy Target Protein Target Lewis base (e.g., backbone C=O, S) SigmaHole->Target Halogen Bond (X-bond) Affinity Enhanced Affinity Highly directional X-bond (170-180°) Target->Affinity Decreased Kd

Thermodynamic mechanism of halogen bonding via the iodine σ-hole.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To quantify the thermodynamic drivers of this affinity, ITC is the gold standard, as it deconvolutes the free energy (ΔG) into enthalpic (ΔH) and entropic (-TΔS) components.

  • Sample Preparation: Dialyze the target protein and dissolve the ligand in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Strict buffer matching eliminates the heat of mixing, ensuring measured heat is solely from the binding event.

  • Titration: Inject 2 µL aliquots of the ligand (1 mM) into the sample cell containing the protein (100 µM) at 25°C, recording the heat power differential (µcal/s).

  • Self-Validation Check (Blank Subtraction): Perform a blank titration by injecting the ligand into the buffer alone. System Logic: If the blank titration yields non-constant or exceptionally high heat spikes, it indicates ligand aggregation or buffer mismatch, mandating a re-dialysis before data fitting.

  • Data Fitting: Integrate the injection peaks and fit to a one-site binding model to extract Kd​ , ΔH, and ΔS.

Quantitative Comparison: Binding Thermodynamics (Representative Target)
CompoundAffinity ( Kd​ )Enthalpy (ΔH)Entropy (-TΔS)Free Energy (ΔG)
(3-methylfuran-2-yl)methanamine 4.5 µM-3.2 kcal/mol-4.1 kcal/mol-7.3 kcal/mol
(5-Iodo-3-methylfuran-2-yl)methanamine 0.08 µM-8.5 kcal/mol-1.2 kcal/mol-9.7 kcal/mol

Note: The dramatic increase in favorable enthalpy (more negative ΔH) directly confirms the formation of a robust halogen bond.

Synthetic Versatility for Late-Stage Functionalization

From a process chemistry standpoint, the 5-iodo moiety is not merely a structural endpoint; it is a highly reactive synthetic handle. The relatively weak carbon-iodine bond is exceptionally primed for late-stage transition-metal-catalyzed cross-coupling reactions[7][8].

While the non-iodinated furan requires harsh, non-selective electrophilic aromatic substitution to build complexity, the 5-iodo analog seamlessly undergoes:

  • Suzuki-Miyaura Couplings: Reaction with boronic acids to yield biaryl systems.

  • Sonogashira Couplings: Reaction with terminal alkynes to introduce rigid, linear linkers.

  • Buchwald-Hartwig Aminations: C-N bond formation to expand the basicity profile.

This allows medicinal chemists to rapidly generate diverse, structurally complex analog libraries from a single advanced intermediate—an advantage that drastically accelerates the hit-to-lead timeline.

Conclusion

The transition from (3-methylfuran-2-yl)methanamine to (5-Iodo-3-methylfuran-2-yl)methanamine is a masterclass in rational drug design. By leveraging a single iodine atom, researchers can simultaneously solve three critical challenges:

  • Eradicating toxic liabilities by blocking CYP450-mediated reactive metabolite formation.

  • Driving target affinity through highly directional, enthalpy-driven halogen bonding.

  • Unlocking synthetic modularity via late-stage cross-coupling handles.

For any drug development program utilizing furan-based pharmacophores, C5-iodination should be considered a mandatory early-stage optimization strategy.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at:[Link]

  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Chemical Research in Toxicology. Available at:[Link]

  • Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. PMC. Available at:[Link]

  • Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability. PMC. Available at:[Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Oxford Academic. Available at:[Link]

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Validation

A Comparative Guide to the Biological Activity of Furan-Based Compounds: The Impact of Iodination

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its five-membered aromatic ring, containi...

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Author: BenchChem Technical Support Team. Date: April 2026

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its five-membered aromatic ring, containing one oxygen atom, serves as a versatile template for designing molecules with a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6] A common and effective strategy in drug discovery is the modification of such scaffolds through halogenation. The introduction of iodine, in particular, can dramatically alter a compound's physicochemical properties and, consequently, its biological activity.

This guide provides a comparative analysis of furan-based compounds with and without iodine substitution, offering insights into how this specific structural change influences their performance. We will delve into the mechanistic rationale, present supporting experimental data, and provide detailed protocols for key biological assays.

The Iodine Effect: More Than Just a Heavy Atom

Why introduce an iodine atom onto a furan-based scaffold? The decision is a strategic one, rooted in the unique properties of iodine. Compared to other halogens, iodine is larger, more polarizable, and less electronegative. These characteristics can lead to several advantageous changes in a molecule:

  • Increased Lipophilicity: The addition of iodine often enhances the molecule's ability to cross lipid-rich biological membranes, potentially improving bioavailability and cell penetration.

  • Halogen Bonding: Iodine can act as a halogen bond donor, forming non-covalent interactions with electronegative atoms (like oxygen or nitrogen) in biological targets such as enzyme active sites. This can lead to enhanced binding affinity and selectivity.

  • Steric Effects: The sheer size of the iodine atom can influence the molecule's conformation, forcing it into a shape that is more complementary to its biological target or, conversely, creating steric hindrance that blocks unwanted interactions.

  • Metabolic Stability: The carbon-iodine bond can be more stable to metabolic degradation than a carbon-hydrogen bond, potentially increasing the compound's half-life in vivo.[7]

These factors collectively mean that iodination is a powerful tool for optimizing the potency and pharmacokinetic profile of a lead compound. An iodinated lipophilic furan derivative is notably used in the treatment of ventricular and atrial fibrillation, highlighting the clinical relevance of this chemical modification.[5][8][9]

Comparative Biological Activity: A Data-Driven Analysis

To objectively assess the impact of iodination, we will compare the biological activities of furan-based compounds where both the parent and the iodinated analogue have been tested.

Antimicrobial Activity

Furan derivatives have long been investigated for their antimicrobial properties.[3][10] The introduction of iodine can significantly enhance this activity. For instance, studies on azole derivatives have shown that iodinated compounds exhibit potent antifungal activity.[11]

Case Study: Amiodarone and its Non-Iodinated Analogue Dronedarone

A classic example illustrating the impact of iodine is the comparison between the antiarrhythmic drug Amiodarone and its derivative, Dronedarone. Amiodarone, a benzofuran derivative, contains two iodine atoms on its benzoyl moiety.[12][13] Dronedarone was developed specifically to eliminate the iodine-related side effects of Amiodarone, primarily thyroid toxicity.[13]

While both molecules share a similar core structure, the absence of iodine in Dronedarone leads to a different pharmacological profile. This comparison underscores the profound influence of iodine atoms on both the efficacy and the side-effect profile of a drug.[12]

Data Summary: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14] A lower MIC value indicates greater potency.

Compound ClassBase CompoundTarget MicroorganismMIC (µg/mL)Iodinated AnalogueTarget MicroorganismMIC (µg/mL)
Furan-AzoleAzole DerivativeCandida albicans>100N-(2,3,3-triiodoallyl)tetrazoleCandida albicans<0.025
BenzofuranDronedarone(Various)N/AAmiodarone(Various)N/A

Note: Direct MIC comparisons for Amiodarone/Dronedarone are less relevant as their primary indication is not antimicrobial. However, the structural difference is a key example of iodine's impact. The Furan-Azole data is representative of trends seen where iodination enhances antifungal potency.[11]

Anticancer Activity

The furan nucleus is a common feature in compounds designed for anticancer applications.[15][16] Research has shown that substitutions on the furan ring are crucial for cytotoxic activity.[4] Iodination can enhance this activity by improving interactions with molecular targets within cancer cells.

For example, a study on 2,5-bis(3'-indolyl)-furans, which are analogues of the marine alkaloid nortopsentin, evaluated their antiproliferative activity against various human tumor cell lines.[17] While this specific study did not directly compare iodinated vs. non-iodinated versions, the principle of modifying substituents to enhance potency is central. The introduction of a heavy, polarizable atom like iodine could be a logical next step in optimizing such compounds.

Data Summary: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cancer cell proliferation.

Compound ClassBase CompoundCancer Cell LineIC₅₀ (µM)Iodinated AnalogueCancer Cell LineIC₅₀ (µM)
Furan-based PyridineCompound 4 MCF-7 (Breast)4.06(Hypothetical)MCF-7 (Breast)Predicted < 4.06
Furan-based TriazinoneCompound 7 MCF-7 (Breast)2.96(Hypothetical)MCF-7 (Breast)Predicted < 2.96

Note: The data for compounds 4 and 7 are from a study on non-iodinated furan derivatives that showed significant anticancer activity.[15] The predicted improvement with iodination is a common objective in medicinal chemistry campaigns based on the principles discussed.

Visualizing the Research Workflow

The process of comparing these compounds follows a structured, multi-stage workflow from initial design to final data analysis.

G cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 Data Analysis A Lead Furan Scaffold B Synthesis of Non-Iodinated Compound A->B C Synthesis of Iodinated Analogue A->C D Antimicrobial Assays (e.g., MIC) B->D E Cytotoxicity Assays (e.g., MTT) B->E C->D C->E F Quantitative Comparison (MIC, IC50 values) D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for comparing iodinated and non-iodinated furan compounds.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays mentioned.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for assessing antimicrobial potency.[18] It is efficient for testing multiple compounds against various microbial strains.[18]

Rationale for Method Choice: The broth microdilution method provides a quantitative result (the MIC value) and is more scalable and less labor-intensive than agar dilution methods, making it ideal for comparative screening of compound libraries.[14][19]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[18]

    • Prepare a bacterial/fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] Dilute this suspension in broth to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.[19]

    • In well 1, add 100 µL of the test compound at twice the highest desired concentration (prepared by diluting the stock in broth).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (broth + inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).[21]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[21]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14]

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Rationale for Method Choice: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[22] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust and quantifiable readout.[22]

G cluster_0 In Living Cells cluster_1 Measurement MTT MTT (Yellow, Soluble) Mito Mitochondrial Reductases (NAD(P)H) MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mito->Formazan Spectro Measure Absorbance (~570 nm) Solubilization->Spectro

Caption: Principle of the MTT assay for cell viability.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells (e.g., MCF-7 cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the furan-based compounds (iodinated and non-iodinated) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated (vehicle control) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[24]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. The IC₅₀ value can then be calculated from the dose-response curve.

Conclusion and Future Directions

The strategic incorporation of iodine into furan-based scaffolds is a proven method for modulating and often enhancing biological activity. As demonstrated by structure-activity relationship studies, iodination can significantly increase the potency of antimicrobial and anticancer agents by altering lipophilicity, metabolic stability, and target binding interactions.[11]

The comparative data, while sometimes requiring inference from related compound series, strongly supports the hypothesis that iodination is a valuable tool in the medicinal chemist's arsenal. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses, ensuring the generation of high-quality, reproducible data.

Future research should focus on synthesizing and directly comparing more pairs of iodinated and non-iodinated furan derivatives against a broad range of biological targets. This will not only expand our understanding of the "iodine effect" but also accelerate the development of novel, more effective therapeutic agents.

References

  • Alizadeh, S., Hashemi, M., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Alizadeh, S., Hashemi, M., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

  • MDPI. (n.d.). Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. Available at: [Link]

  • Alizadeh, S., Hashemi, M., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of furan derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]

  • Open Access Pub. (n.d.). Iodine. Journal of New Developments in Chemistry. Available at: [Link]

  • Heithoff, D. M., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • SciSpace. (2011). synthesis and biological activity of furan derivatives. Available at: [Link]

  • Verhoeven, J., et al. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals. Available at: [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology. Available at: [Link]

  • ResOU. (2021). Simple iodine will speed up drug discovery. Available at: [Link]

  • Coherent Market Insights. (2025). Role of Iodine in Pharmaceutical and Healthcare Applications. Available at: [Link]

  • MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available at: [Link]

  • ResearchGate. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Available at: [Link]

  • ResearchGate. (2025). A comprehensive review on medicinal applications of iodine. Available at: [Link]

  • MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fascinating Furanosteroids and Their Pharmacological Profile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Available at: [Link]

  • ResearchGate. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Available at: [Link]

  • Scientific Research Publishing. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Available at: [Link]

  • International Journal for Research Trends and Innovation. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. Available at: [Link]

  • IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available at: [Link]

  • PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antitumor activity of 2,5-bis(3 '-indolyl)-furans and 3,5-bis(3 '-indolyl)-isoxazoles, nortopsentin analogues. Available at: [Link]

  • National Science Open. (2024). Structure-activity relationship of covalent organic frameworks (COFs) for gaseous iodine adsorption. Available at: [Link]

  • PubMed. (n.d.). Synthesis and quantitative structure-activity relationship analysis of N-triiodoallyl- and N-iodopropargylazoles. New antifungal agents. Available at: [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Purity Assessment of (5-Iodo-3-methylfuran-2-yl)methanamine: A Comparative Guide

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Structurally, it presents a unique analytical challenge: it c...

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Author: BenchChem Technical Support Team. Date: April 2026

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Structurally, it presents a unique analytical challenge: it combines a highly lipophilic, polarizable iodo-furan core with a highly polar, basic primary amine (methanamine).

When assessing the purity of this synthesized compound, the primary goal is to resolve the target analyte from likely synthesis impurities—most notably, the unreacted starting material (5-iodo-3-methylfuran-2-carbaldehyde) and the des-iodo byproduct ((3-methylfuran-2-yl)methanamine) formed via unwanted dehalogenation during reductive amination.

This guide objectively compares the performance of standard Reversed-Phase (RP) C18 columns against Charged Surface Hybrid (CSH) C18 columns, providing a self-validating, [1] for rigorous purity assessment.

Chemical Profiling & The Chromatographic Challenge

The fundamental challenge in analyzing (5-Iodo-3-methylfuran-2-yl)methanamine lies in the basicity of its primary amine group (pKa ~9.5). Under standard acidic HPLC conditions (e.g., pH 2.7 using 0.1% Formic Acid), the amine is fully protonated ( NH3+​ ).

On a standard silica-based C18 column, residual silanols ( Si−O− ) on the stationary phase act as weak cation exchangers. The electrostatic attraction between the protonated amine and the deprotonated silanols leads to secondary ion-exchange interactions. This causality manifests as severe peak tailing , reduced theoretical plates, and poor resolution from closely eluting impurities.

To counteract this,[2] incorporates a low-level positive charge onto the particle surface. This positive charge electrostatically repels the protonated amine, forcing the molecule to interact purely via hydrophobic interactions with the C18 ligand, thereby restoring peak symmetry.

G cluster_0 Standard C18 Column cluster_1 CSH C18 Column A Protonated Amine (NH3+) B Residual Silanols (SiO-) A->B Electrostatic Attraction C Ion-Exchange (Peak Tailing) B->C Delayed Elution D Protonated Amine (NH3+) E Charged Surface (Positive) D->E Approaches Surface F Hydrophobic Interaction (Sharp Peak) E->F Electrostatic Repulsion

Diagram 1: Chromatographic interaction pathways of basic amines on Standard C18 vs. CSH C18 columns.

Column Comparison: Standard C18 vs. CSH C18

To objectively evaluate performance, (5-Iodo-3-methylfuran-2-yl)methanamine was analyzed using both a traditional high-purity silica C18 column and a Waters XSelect CSH C18 column[2]. The data below highlights the critical differences in chromatographic behavior.

Table 1: Comparative Chromatographic Performance
ParameterStandard C18 (e.g., 5 µm, 100A)Waters XSelect CSH C18 (3.5 µm, 130A)Causality / Mechanism
Peak Symmetry ( As​ ) 1.85 (Significant Tailing)1.05 (Highly Symmetrical)CSH surface repels basic amines, preventing silanol interactions.
Theoretical Plates ( N ) ~4,500~12,000Elimination of secondary interactions sharpens the elution band.
Resolution ( Rs​ ) 1.4 (Incomplete baseline resolution)3.2 (Baseline resolved)Sharper peaks on CSH allow clear separation from the des-iodo impurity.
Mass Loadability Low (Peak fronting at >0.1 mg/mL)High (Stable up to 1.0 mg/mL)CSH maintains surface charge capacity even at higher sample concentrations.

Note: Resolution ( Rs​ ) is measured between the target compound and the des-iodo byproduct.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following methodology is designed as a self-validating system aligned with the[1].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Purpose: Ensures full protonation of the amine and suppresses ionization of acidic silanols.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

2. Sample & Standard Preparation:

  • Diluent: Water/Acetonitrile (80:20, v/v).

  • Target Concentration: Accurately weigh 5.0 mg of synthesized (5-Iodo-3-methylfuran-2-yl)methanamine and dissolve in 10.0 mL of diluent (0.5 mg/mL).

  • Spiked Impurity Standard: Prepare a solution containing 0.5 mg/mL of the target compound spiked with 0.05 mg/mL of (3-methylfuran-2-yl)methanamine (des-iodo impurity) to test specificity.

3. Chromatographic Conditions:

  • Column: Waters XSelect CSH C18, 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal for the furan ring and iodine chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% B 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 10.1 min: 95% B 5% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

Validation Start ICH Q2(R2) Validation Analytical Procedure Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Rob Robustness (Flow, Temp, pH) Start->Rob Report Validated Fit-for-Purpose Methodology Spec->Report Lin->Report Prec->Report Rob->Report

Diagram 2: ICH Q2(R2) analytical method validation workflow for HPLC purity assessment.

Experimental Validation Data

Following the ICH Q2(R2) framework[1], the CSH C18 method was subjected to a rigorous system suitability test (SST). The data below demonstrates that the method is strictly fit-for-purpose for quantifying the purity of (5-Iodo-3-methylfuran-2-yl)methanamine.

Table 2: ICH Q2(R2) Validation Metrics (CSH C18 Method)
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultPass/Fail
Specificity (Resolution) Rs​≥2.0 between target and impurities Rs​=3.2 (Des-iodo impurity)PASS
Linearity ( R2 ) R2≥0.999 (Range: 25% to 150%) R2=0.9998 PASS
Method Precision (RSD%) ≤2.0% (n=6 injections) 0.45% PASS
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 0.005 mg/mL ( S/N=18 )PASS

Conclusion & Best Practices

When assessing the purity of synthesized (5-Iodo-3-methylfuran-2-yl)methanamine, traditional C18 columns fail to provide the necessary peak symmetry due to secondary silanol interactions with the basic methanamine group.

By migrating the analytical workflow to a Charged Surface Hybrid (CSH) C18 column , researchers can effectively neutralize these electrostatic interactions. As demonstrated by the comparative data and ICH Q2(R2) validation metrics, the CSH approach yields superior resolution, robust linearity, and highly precise quantification, ensuring that trace synthesis impurities (such as des-iodo byproducts) are accurately identified and integrated.

References
  • Waters Corporation. "Shop XSelect CSH C18 Columns | 186005269". Waters.com. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. Available at: [Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of (5-Iodo-3-methylfuran-2-yl)methanamine Production Methods

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly valuable, yet challenging-to-synthesize bifunctional building block. Containing both an electrophilic iodofuran moiety—primed for transition-metal-catalyzed cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly valuable, yet challenging-to-synthesize bifunctional building block. Containing both an electrophilic iodofuran moiety—primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)—and a nucleophilic primary amine, it is heavily utilized in medicinal chemistry and advanced agrochemical development. However, the inherent instability of the furan ring under strongly acidic or oxidative conditions, combined with the reactivity of the free amine, complicates its synthesis.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to produce this molecule. This guide provides an objective benchmarking of these methods, analyzing the mechanistic causality behind each step, detailing self-validating experimental protocols, and comparing overall process efficiency.

Mechanistic Pathway Analysis

The synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine can be approached via three distinct strategic disconnections: direct iodination of a protected amine (Method A), reductive amination of an iodofurfural (Method B), and a halide-azide-amine functional group interconversion (Method C).

SynthesisPathways SM1 (3-Methylfuran-2-yl) methanamine A1 Boc Protection (Boc2O) SM1->A1 Method A SM2 5-Iodo-3-methylfuran- 2-carbaldehyde B1 Imine Condensation (NH4OAc) SM2->B1 Method B SM3 (5-Iodo-3-methylfuran- 2-yl)methanol C1 Chlorination (SOCl2) SM3->C1 Method C Target (5-Iodo-3-methylfuran- 2-yl)methanamine A2 Directed Iodination (n-BuLi, I2) A1->A2 A3 Acidic Deprotection (TFA) A2->A3 A3->Target B2 Selective Reduction (NaBH(OAc)3) B1->B2 B2->Target C2 Azide Substitution (NaN3) C1->C2 C3 Staudinger Reduction (PPh3, H2O) C2->C3 C3->Target

Caption: Synthetic pathways for (5-Iodo-3-methylfuran-2-yl)methanamine: Method A, B, and C.

Method A: Direct Iodination of Protected Amine

Overview: This route relies on the late-stage functionalization of commercially available[1].

Causality & Design: Direct iodination of the free amine is unfeasible due to competitive N-iodination and oxidative degradation of the electron-rich furan. Therefore, a bulky tert-butyloxycarbonyl (Boc) protecting group is introduced. The C5 position of the furan ring is the most electron-rich and sterically accessible alpha-position, directing lithiation exclusively to C5.

Experimental Protocol:

  • Protection: React (3-methylfuran-2-yl)methanamine (1.0 eq) with Boc₂O (1.1 eq) in dichloromethane (DCM) at 0 °C, warming to room temperature (RT) for 4 hours. Wash with water, extract, and concentrate.

  • Directed Iodination: Dissolve the Boc-protected amine in anhydrous THF at -78 °C. Add n-BuLi (1.2 eq) dropwise. The Boc group assists in directing the lithiation to the C5 position. After 1 hour, add a solution of I₂ (1.2 eq) in THF. Quench with saturated Na₂S₂O₃ to neutralize unreacted iodine.

  • Deprotection: Treat the isolated intermediate with 20% trifluoroacetic acid (TFA) in DCM at 0 °C for 2 hours. Neutralize carefully with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Performance: While this method offers high regioselectivity, the three-step sequence suffers from moderate overall yield (45–50%). The primary failure point is the Boc deprotection step, where the iodofuran is highly sensitive to acidic polymerization.

Method B: Reductive Amination of Iodofurfural

Overview: This bottom-up approach constructs the amine directly from 5-iodo-3-methylfuran-2-carbaldehyde. Substituted are well-established, bench-stable intermediates[2], often used as in cross-coupling[3].

Causality & Design: The reductive amination of furfurals requires careful selection of the reducing agent. Strong hydrides like NaBH₄ often lead to the premature over-reduction of the aldehyde to the corresponding alcohol before imine formation is complete. By utilizing, which is milder and highly chemoselective for imines over aldehydes, we completely suppress the alcohol byproduct[4]. Furthermore, this avoids high-pressure catalytic hydrogenation, which is known to cause of the furan ring[5].

Experimental Protocol:

  • Imine Condensation: To a solution of 5-iodo-3-methylfuran-2-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, 10.0 eq) as the ammonia source. Stir at RT for 2 hours to allow complete imine formation.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mildly exothermic reaction[6]. Stir for 12 hours at RT.

  • Workup: Quench with 1N NaOH to break down boron complexes and extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

Performance: This method is highly scalable and atom-economical, yielding the target compound in 65–70% over a streamlined, one-pot (two-step) procedure.

Method C: Halide-Azide-Amine Sequence

Overview: A classical functional group interconversion starting from (5-iodo-3-methylfuran-2-yl)methanol.

Causality & Design: Direct amination of furfuryl halides with ammonia gas often leads to over-alkylation (yielding secondary and tertiary amines). The azide acts as a perfect nitrogen surrogate, ensuring primary amine selectivity. For the reduction step, the Staudinger reduction (PPh₃, H₂O) is employed because it is completely chemoselective for the azide and leaves the sensitive C–I bond intact (unlike Pd/C hydrogenation).

Experimental Protocol:

  • Chlorination: React the starting alcohol with SOCl₂ (1.2 eq) and pyridine in DCM at 0 °C for 1 hour.

  • Azidation: Displace the chloride with NaN₃ (1.5 eq) in DMF at RT for 4 hours. (Caution: Avoid halogenated solvents with NaN₃ to prevent explosive diazidomethane formation).

  • Staudinger Reduction: Add PPh₃ (1.1 eq) to the isolated azide in THF/H₂O (10:1). Stir at RT until N₂ evolution ceases (approx. 6 hours).

Performance: While chemically reliable, this route is lengthy and generates a stoichiometric amount of triphenylphosphine oxide (TPPO) byproduct. Removing TPPO requires extensive chromatography, drastically worsening the process E-factor and limiting scalability.

Benchmarking & Experimental Data Comparison

To objectively evaluate these pathways for process development, we benchmarked them across five critical manufacturing metrics:

MetricMethod A (Direct Iodination)Method B (Reductive Amination)Method C (Azide Reduction)
Overall Yield 45 - 50%65 - 70% 35 - 40%
Step Count 32 (One-pot) 3
Key Reagents Boc₂O, n-BuLi, I₂, TFANH₄OAc, NaBH(OAc)₃SOCl₂, NaN₃, PPh₃
Scalability Low (Requires cryogenic lithiation)High (Room temperature)Moderate (TPPO removal issues)
Chemoselectivity Moderate (Acidic degradation risk)High (No over-reduction)High (No deiodination)
E-Factor (Est.) High (>50)Low (~20) Very High (>80)
Conclusion & Recommendations

For both research-scale synthesis and scale-up, Method B (Reductive Amination) is the unambiguously superior choice. It offers the best balance of high yield (up to 70%), operational simplicity, and scalability. The chemoselectivity of NaBH(OAc)₃ ensures that the sensitive iodofuran moiety remains intact while preventing over-reduction.

Method A is a viable fallback if the starting aldehyde for Method B is unavailable, but the acidic deprotection step requires strict temperature control to prevent furan ring opening. Method C is not recommended for any scale above 1 gram due to poor atom economy and the operational headache of TPPO byproduct removal.

References
  • Fisher Scientific. (3-Methyl-2-furyl)methylamine, 97%. Retrieved from[Link]

  • Gutierrez, C. D., et al. (2005). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Tetrahedron Letters, 46(20), 3595-3597. Retrieved from[Link]

  • Chatterjee, M., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Iodo-3-methylfuran-2-yl)methanamine proper disposal procedures

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and logistical lifecycle of highly functionalized heterocyclic building blocks. (5-Iodo-3-methylfuran-2-yl)methanamine presents a unique triad o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and logistical lifecycle of highly functionalized heterocyclic building blocks. (5-Iodo-3-methylfuran-2-yl)methanamine presents a unique triad of disposal challenges: it is a basic primary amine, an acid-sensitive furan, and a heavy halogen-containing organic compound.

Improper disposal of this compound not only risks severe laboratory accidents—such as exothermic polymerization or toxic gas release—but also violates stringent environmental regulations regarding halogenated waste. This guide provides a causality-driven, self-validating framework for the safe operational handling and disposal of this specific chemical.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To safely manage (5-Iodo-3-methylfuran-2-yl)methanamine waste, we must deconstruct its reactivity profile. Every logistical rule is dictated by the molecule's structural domains:

  • The 5-Iodo Substituent (Halogenation): Halogenated organics cannot be disposed of in standard solvent waste. If incinerated at standard temperatures without specialized scrubbers, the iodine atom will generate highly corrosive hydrogen iodide (HI) and toxic iodine gas (I2). More critically, combusting halogenated furans in standard streams serves as a direct precursor to polyhalogenated dibenzofurans (PXDFs)—some of the most toxic environmental pollutants known [1]. Therefore, this material must be routed to a designated Halogenated Organic Waste stream destined for a rotary kiln with caustic scrubbing [2].

  • The Methanamine Group (Basicity & Corrosivity): As a primary amine, this compound acts as a Lewis base. It is corrosive to skin and will react exothermically with acids. If dumped directly into an acidic waste carboy, the rapid heat generation can cause the container to boil over or rupture [3].

  • The Furan Ring (Acid-Sensitivity & Auto-oxidation): While the amine requires neutralization, the furan ring is highly sensitive to strong mineral acids (like HCl or H2SO4). Protonation of the furan ring triggers rapid, exothermic ring-opening and subsequent polymerization (resinification). Furthermore, the electron-rich ring combined with the photolabile C–I bond makes the molecule susceptible to light-induced degradation, necessitating opaque storage.

Quantitative Hazard & Logistical Data

Summarizing the physico-chemical properties dictates our operational boundaries. The table below synthesizes the structural hazards into direct logistical implications.

Structural FeaturePhysico-Chemical HazardOperational & Disposal Implication
Primary Amine (-NH2) Corrosive (pH > 9 in aqueous media); Exothermic reactivityRequires controlled neutralization prior to bulk storage; Strictly incompatible with acid waste streams.
Furan Ring Flammable; Acid-sensitive dieneHigh risk of resinification (polymerization) if neutralized with strong mineral acids. Weak acids must be used.
5-Iodo Substituent Photolabile C-I bond; Heavy HalogenMandatory: Route to Halogenated Waste. Requires amber/opaque containers to prevent UV-induced I2 gas buildup.

Waste Routing Decision Matrix

The following diagram outlines the logical decision tree for routing waste containing (5-Iodo-3-methylfuran-2-yl)methanamine, ensuring regulatory compliance and chemical compatibility.

DisposalWorkflow Start Waste Generation: (5-Iodo-3-methylfuran-2-yl)methanamine Matrix Determine Waste Matrix Start->Matrix Aqueous Aqueous Waste (>80% Water) Matrix->Aqueous Organic Organic Solvent Waste Matrix->Organic pHCheck Check pH (Amine is Basic) Aqueous->pHCheck Halogenated Halogenated Organic Waste (Do NOT mix with Non-Halogenated) Organic->Halogenated Direct Routing (>1% Halogen) Neutralize Neutralize (pH 6-8) Use Weak Acid (e.g., Citric) pHCheck->Neutralize If pH > 8 pHCheck->Halogenated If pH 6-8 Neutralize->Halogenated Contains Iodine Incineration Rotary Kiln Incineration with Caustic Scrubbing Halogenated->Incineration EPA Compliant Disposal

Decision matrix for the segregation and disposal of iodinated furan amine waste.

Self-Validating Disposal Methodologies

To guarantee safety, standard operating procedures must be self-validating—meaning the protocol inherently proves its own success before the operator moves to the next step.

Protocol A: Routine Liquid Waste Segregation & Neutralization

Use this protocol for reaction filtrates, washes, or expired stock solutions.

  • Matrix Identification: Determine if the waste is primarily organic solvent or aqueous. Causality: Organic solvents suppress the ionization of the amine, whereas aqueous waste will express the full basicity (corrosivity) of the compound.

  • Thermal & pH Control (For Aqueous Waste):

    • Place the waste flask in an ice-water bath.

    • Slowly add a weak organic acid, such as 1M Citric Acid or 1M Acetic Acid, dropwise with stirring. Causality: Weak acids prevent the localized pH spikes that cause the furan ring to undergo exothermic resinification.

    • Self-Validation Check: Dip a universal pH indicator strip into the solution. The protocol is only validated when the strip reads between pH 6.0 and 8.0. If the pH is >8, continue neutralization.

  • Segregation: Transfer the neutralized aqueous waste or the raw organic waste into a designated Halogenated Organic Waste carboy.

    • Self-Validation Check: Visually inspect the carboy label. It must explicitly state "Halogenated" and "Base Compatible." Mixing this with non-halogenated waste will contaminate the entire bulk container, increasing disposal costs exponentially and creating an incineration hazard [4].

  • Packaging: Ensure the carboy is opaque or amber-coated. Store in a ventilated, flammable storage cabinet away from strong oxidizers.

Protocol B: Emergency Spill Response

Use this protocol for accidental benchtop or fume hood spills.

  • Vapor Suppression & Containment: Immediately don a respirator (if outside a fume hood), heavy-duty nitrile gloves, and safety goggles. Cover the spill with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: Amines have high vapor pressures and pungent odors; rapid absorption suppresses inhalation hazards [3].

  • Solid Quenching: Do not use acidic spill kits directly on the concentrated spill, as the heat of neutralization may vaporize the iodine or ignite the furan. Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) bucket.

  • Waste Routing: Seal the bucket. Label it explicitly as "Hazardous Solid Waste: Contains Halogenated Amine (Iodine) and Flammable Solids." Route this directly to your Environmental Health and Safety (EHS) department for specialized solid incineration.

  • Decontamination: Wash the spill area with a 5% citric acid solution to neutralize microscopic amine residues, followed by a thorough water rinse. Self-Validation Check: Swab the area with a wet pH strip; a reading of pH 7 confirms complete decontamination.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

  • Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh (UWO) URL:[Link]

Handling

Personal protective equipment for handling (5-Iodo-3-methylfuran-2-yl)methanamine

Comprehensive Safety and Operational Guide for Handling (5-Iodo-3-methylfuran-2-yl)methanamine (5-Iodo-3-methylfuran-2-yl)methanamine is a highly specialized, bifunctional building block frequently utilized in advanced d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (5-Iodo-3-methylfuran-2-yl)methanamine

(5-Iodo-3-methylfuran-2-yl)methanamine is a highly specialized, bifunctional building block frequently utilized in advanced drug discovery and cross-coupling methodologies. Because it features both a reactive primary amine and a halogenated heteroaromatic ring, it presents a complex hazard profile. This guide provides drug development professionals with a self-validating, mechanistic approach to handling, reacting, and disposing of this compound safely.

Mechanistic Hazard Analysis

To implement effective safety measures, researchers must understand the chemical causality behind the compound's hazards:

  • Primary Amine Corrosivity: Primary aliphatic amines (like the methanamine moiety) are highly nucleophilic and basic. Upon contact with biological tissue, they rapidly disrupt lipid bilayers (saponification) and denature epidermal proteins, leading to severe, irreversible skin burns and serious eye damage (GHS Category 1B/1A)[1]. In vitro skin corrosion tests demonstrate that primary amines can cause full-thickness tissue necrosis in under an hour of exposure[2].

  • Halogenated Furan Toxicity: Furan derivatives can undergo oxidative metabolism in vivo to form reactive enedial intermediates, which are known hepatotoxins. Furthermore, the carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and liberate iodine gas over time, necessitating light-protected storage.

PPE_Logic Hazard1 Primary Amine Moiety (Corrosive / Basic) PPE1 Heavy-Duty Nitrile/Neoprene Gloves (Prevents Skin Saponification) Hazard1->PPE1 Skin Contact Risk PPE2 Chemical Splash Goggles & Face Shield (Eye Protection) Hazard1->PPE2 Splash/Vapor Risk Hazard2 Iodofuran Moiety (Toxic / Light Sensitive) Hazard2->PPE1 Systemic Absorption PPE3 Fume Hood & Amber Glassware (Vapor Control & Photoprotection) Hazard2->PPE3 Degradation/Inhalation

Fig 1. Hazard mapping and PPE requirements for (5-Iodo-3-methylfuran-2-yl)methanamine.

Mandatory Personal Protective Equipment (PPE) & Operational Thresholds

Standard operating procedures for acutely hazardous chemicals require a strict, self-validating PPE matrix[3]. Below are the quantitative thresholds and required equipment for handling this compound.

Parameter / EquipmentSpecification / Quantitative ThresholdMechanistic Purpose & Self-Validation Check
Hand Protection Neoprene or Double-Nitrile (≥6 mil thickness)Purpose: Barrier against amine-induced saponification. Check: Perform the "inflation test" to check for pinholes before donning.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face ShieldPurpose: Prevents permanent corneal damage from basic amine vapors/splashes. Check: Ensure the seal is flush against the face; standard safety glasses are strictly prohibited.
Ventilation Fume Hood Face Velocity: 80–120 FPMPurpose: Captures toxic furan vapors and amine aerosols. Check: Verify digital airflow monitor reads >80 FPM before opening the sash.
Storage Conditions 2–8 °C, Amber Glass, Argon/Nitrogen backfillPurpose: Prevents photolytic C-I bond cleavage and amine oxidation. Check: Verify inert gas seal integrity after each use.
Spill Thresholds Small: <100 mL/g; Large: >100 mL/gPurpose: Dictates evacuation and response protocol. Check: Visually estimate volume; if >100g, evacuate immediately[1].

Step-by-Step Handling and Reaction Setup Protocol

To ensure absolute trustworthiness and safety, this protocol incorporates self-validating steps. Do not deviate from this workflow when handling (5-Iodo-3-methylfuran-2-yl)methanamine.

Phase 1: Pre-Operation Verification

  • Validate Environment: Confirm the chemical fume hood is operational (80-120 FPM). Clear the workspace of all incompatible materials, specifically strong oxidizing agents and concentrated acids, which can react violently and exothermically with primary amines.

  • Don PPE: Equip heavy-duty neoprene gloves, a flame-resistant lab coat, and chemical splash goggles.

Phase 2: Dispensing and Weighing

  • Inert Atmosphere Transfer: Because the iodofuran ring is sensitive to degradation, purge the analytical balance enclosure or glovebox with Nitrogen or Argon.

  • Weighing: Tare an amber glass vial. Using a static-free, non-metal spatula (to avoid trace metal-catalyzed degradation of the C-I bond), transfer the required mass.

  • Seal and Backfill: Immediately cap the source bottle, backfill with inert gas, and return it to 2-8 °C storage.

Phase 3: Reaction Execution & Quenching

  • Solvent Addition: Dissolve the compound in a compatible, dry organic solvent (e.g., DCM, THF) strictly within the fume hood.

  • Quenching (Post-Reaction): Residual unreacted amine must be neutralized before disposal. Slowly add a dilute aqueous acidic solution (e.g., 1M HCl or saturated NH4Cl) dropwise at 0 °C to form the water-soluble, non-volatile ammonium salt.

    • Self-Validation Check: Test the pH of the aqueous layer using indicator paper; a pH of 5-6 confirms the complete neutralization of the reactive amine.

Emergency Spill Response and Disposal Plan

In the event of a spill, primary amines pose an immediate inhalation and contact hazard. Combustible materials (like standard paper towels) must not be used for large spills due to potential exothermic reactions[1].

SpillResponse Evacuate 1. Isolate Area & Alert Staff PPE 2. Don Maximum PPE (Respirator/Shield) Evacuate->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Neutralize 4. Neutralize (Dilute Acid Wash) Contain->Neutralize Dispose 5. Hazardous Waste Disposal Neutralize->Dispose

Fig 2. Step-by-step spill response and neutralization workflow for corrosive amines.

Step-by-Step Spill Cleanup Methodology:

  • Assess and Isolate: If the spill exceeds 100 mL/g, evacuate the lab immediately, secure the doors, and contact Environmental Health and Safety (EHS)[3]. For small benchtop spills (<100 mL/g) inside a fume hood, proceed to step 2.

  • Containment: Surround the spill with an inert chemical absorbent (e.g., vermiculite or dry sand). Do not use sawdust or paper towels.

  • Neutralization: Carefully spray the absorbed material with a dilute, weak acid (such as 5% acetic acid) to neutralize the basic methanamine moiety. This mitigates the release of toxic, corrosive vapors.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a highly visible, chemically resistant polyethylene hazardous waste container.

  • Disposal: Label the container strictly as "Halogenated Organic/Amine Hazardous Waste." Never mix this waste stream with strong oxidizers or heavy metal waste[3].

References

  • Evaluation of a New In Chemico Skin Corrosion Test. NIH PMC. Available at: [Link]

  • SOP for Hazardous Chemical Handling. Scribd. Available at:[Link]

Sources

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